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  • Product: 2-Methyloctanenitrile
  • CAS: 2570-96-9

Core Science & Biosynthesis

Foundational

2-Methyloctanenitrile (CAS 2570-96-9): Physicochemical Profiling, Synthetic Pathways, and Applications in Therapeutics and Materials

As a Senior Application Scientist, evaluating the utility of aliphatic nitriles requires looking beyond basic structural formulas to understand their reactivity, steric dynamics, and role as molecular building blocks. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the utility of aliphatic nitriles requires looking beyond basic structural formulas to understand their reactivity, steric dynamics, and role as molecular building blocks. 2-Methyloctanenitrile (CAS 2570-96-9) is a branched, nine-carbon aliphatic nitrile that serves as a critical intermediate in both advanced pharmaceutical synthesis and polymer chemistry. The presence of an alpha-methyl group adjacent to the nitrile functionality imparts unique steric hindrance and a highly reactive alpha-proton, distinguishing its chemical behavior from its linear isomer, nonanenitrile.

This technical guide synthesizes the physicochemical properties, modern synthetic methodologies, and field-proven experimental protocols for utilizing 2-methyloctanenitrile in advanced research environments.

Physicochemical Profiling & Structural Dynamics

Understanding the physical and chemical properties of 2-methyloctanenitrile is foundational for designing scalable synthetic workflows and predicting its behavior in biphasic systems. The compound exhibits moderate lipophilicity, making it soluble in most organic solvents while maintaining stability under standard atmospheric conditions. The alpha-methyl branching slightly lowers its boiling point compared to linear analogs due to disrupted van der Waals packing.

Table 1: Quantitative Physicochemical Properties

PropertyValue
CAS Number 2570-96-9
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Boiling Point 213.1 °C (at 760 mmHg)
Density 0.814 g/cm³
LogP (Predicted) ~3.5
SMILES CCCCCCC(C)C#N

(Data aggregated from [1] and [2])

Synthetic Methodologies: From Classical to Green Chemistry

Stereospecific Nucleophilic Substitution

In drug development, enantiomeric purity is paramount. The synthesis of specific enantiomers, such as (R)-2-methyloctanenitrile, is typically achieved via the tosylation of (S)-octan-2-ol, followed by a nucleophilic substitution ( SN​2 ) using a cyanide source. This classical approach ensures a high degree of stereocontrol through a Walden inversion at the chiral center, which is critical for downstream pharmaceutical efficacy[3].

Catalytic Hydroformylation and Enzymatic Dehydration

Advancements in green chemistry have introduced elegant one-pot chemoenzymatic pathways. 1-Octene can undergo Rh-catalyzed hydroformylation to yield a mixture of aldehydes, including the branched 2-methyloctanal. This intermediate is immediately condensed with aqueous hydroxylamine. The resulting aldoxime is then dehydrated using an oxime dehydratase (Oxd) biocatalyst to yield 2-methyloctanenitrile. This method eliminates the need to isolate volatile, unstable aldehyde intermediates and operates efficiently in an aqueous/1-butanol solvent system[4].

Applications in Drug Development & Materials Science

Pharmaceutical Intermediates

The nitrile group is a versatile synthetic handle. Hydrolysis yields 2-methyloctanoic acid, while reduction provides the corresponding primary amine. In recent pharmaceutical literature, 2-methyloctanenitrile is utilized as a key intermediate (Intermediate 73) in the synthesis of complex carboxy derivatives designed for anti-inflammatory therapeutic applications[3]. The addition of the alpha-methyl group (the "magic methyl" effect) often enhances the metabolic stability of the final drug candidate by sterically hindering rapid enzymatic oxidation.

Polymer Vulcanization Modeling

In materials science, polyacrylonitrile (PAN) is crosslinked with elemental sulfur to create advanced composites and energy storage materials. Due to the insolubility of bulk PAN, 2-methyloctanenitrile is employed as a highly effective small-molecule model to study this vulcanization process[5]. The alpha-proton of the nitrile reacts with sulfur diradicals at elevated temperatures (220 °C) to form thiophene crosslinks, providing critical microstructural insights into the polymer's thermomechanical properties.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Stereospecific Synthesis of (R)-2-Methyloctanenitrile

Objective: Synthesize the (R)-enantiomer from (S)-octan-2-ol via a tosylate intermediate with >90% enantiomeric excess (ee).

  • Tosylation (Leaving Group Activation): Dissolve 38 mmol of (S)-octan-2-ol in 11 mL of anhydrous pyridine and cool to -5 °C.

    • Causality: Pyridine acts as both the solvent and an acid scavenger to neutralize the HCl generated. The sub-zero temperature prevents unwanted E2 elimination side reactions that would yield octene derivatives.

  • Reagent Addition: Add 42 mmol of p-Toluenesulfonyl chloride (p-TsCl) portion-wise. Allow the mixture to warm to room temperature and stir for 18 hours.

  • Quench & Extraction: Quench the reaction with ice water to hydrolyze unreacted p-TsCl. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Dry the organic layer over MgSO4​ and concentrate.

  • SN​2 Cyanation (Stereocenter Inversion): React the isolated tosylate with a slight excess of Potassium Cyanide (KCN) in anhydrous DMSO at 80 °C.

    • Causality: DMSO, a polar aprotic solvent, leaves the cyanide nucleophile unsolvated and highly reactive. The nucleophile attacks the anti-bonding orbital of the C-O bond from the back face, forcing a Walden inversion to yield the (R)-configuration.

  • Validation: Purify via silica gel column chromatography and verify enantiomeric purity using chiral HPLC.

Protocol B: High-Temperature Sulfur Crosslinking Assay

Objective: Model PAN vulcanization mechanisms using 2-methyloctanenitrile[5].

  • Preparation: Combine 2-methyloctanenitrile (0.346 mmol) and elemental sulfur (3.00 mmol) in a heavy-walled reaction vial with a magnetic stir bar.

  • Inert Atmosphere: Attach a reflux condenser and purge the setup thoroughly with nitrogen gas.

    • Causality: Oxygen must be excluded because it can quench the highly reactive sulfur diradicals generated at high temperatures, leading to unwanted oxidized byproducts rather than the target thiophene crosslinks.

  • Thermal Activation: Gradually increase the oil bath temperature to 220 °C and maintain for 8 hours. At this temperature, S8​ rings open to initiate C-H abstraction at the alpha-position of the nitrile.

  • Validation: Cool to room temperature, dissolve the crude matrix in dichloromethane, and analyze via GC-MS to identify thiophene derivatives, validating the crosslinking structural motifs.

Mechanistic Visualizations

Workflow S1 Step 1: Tosylation (S)-Octan-2-ol + p-TsCl S2 Step 2: Quench & Extract Ice/Water -> EtOAc S1->S2 Pyridine, -5°C to RT S3 Step 3: SN2 Cyanation Cyanide Source (Inversion) S2->S3 Isolate Tosylate S4 Step 4: Purification Silica Gel Chromatography S3->S4 Walden Inversion Target (R)-2-Methyloctanenitrile (Target Compound) S4->Target >90% ee

Caption: Experimental workflow for the stereospecific synthesis of (R)-2-methyloctanenitrile.

Pathway Alk 1-Octene (Substrate) Ald 2-Methyloctanal (Intermediate) Alk->Ald Rh(acac)(CO)2 Hydroformylation Ox Aldoxime (Intermediate) Ald->Ox NH2OH(aq) Condensation Nit 2-Methyloctanenitrile (Product) Ox->Nit Oxime Dehydratase Biocatalysis

Caption: One-pot biocatalytic and chemocatalytic synthesis pathway from 1-octene.

References

  • Chemsrc. "2-methyloctanenitrile | CAS#:2570-96-9". Chemical Properties Database. Available at:[Link][1]

  • PubChemLite. "2-methyloctanenitrile (C9H17N)". National Center for Biotechnology Information. Available at:[Link][2]

  • Google Patents. "WO2021130492A1 - Carboxy derivatives with antiinflammatory properties". World Intellectual Property Organization. Available at:[3]

  • RSC Publishing. "One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system". Green Chemistry. Available at:[Link][4]

  • MDPI. "Upcycled Composite Derived from Polyacrylonitrile and Elemental Sulfur: Thermomechanical Properties and Microstructural Insight". Materials. Available at:[Link][5]

Sources

Exploratory

The Molecular Architecture and Synthetic Utility of 2-Methyloctanenitrile: A Technical Whitepaper

Executive Summary In the landscape of modern chemical synthesis and advanced materials science, aliphatic nitriles serve as highly versatile building blocks. 2-Methyloctanenitrile (CAS: 2570-96-9) is a branched aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern chemical synthesis and advanced materials science, aliphatic nitriles serve as highly versatile building blocks. 2-Methyloctanenitrile (CAS: 2570-96-9) is a branched aliphatic nitrile characterized by its chiral center and lipophilic tail. With a molecular weight of 139.24 g/mol , this compound bridges the gap between pharmaceutical drug development—where it acts as a critical intermediate for anti-inflammatory agents—and polymer chemistry, where it serves as a small-molecule model for understanding sulfur-driven crosslinking mechanisms. This whitepaper provides an in-depth analysis of its 2D chemical structure, physicochemical properties, and field-validated synthetic protocols.

Physicochemical Profiling & 2D Structural Analysis

The chemical behavior of 2-Methyloctanenitrile is fundamentally dictated by its 2D architecture. The molecule consists of a seven-carbon linear aliphatic chain (a heptyl group) attached to a chiral alpha-carbon (C2). This C2 position bears both a methyl group and a highly polar, electron-withdrawing cyano (-C≡N) group.

Structural Causality
  • Steric Hindrance: The presence of the alpha-methyl group introduces localized steric bulk. Compared to a linear equivalent like octanenitrile, this branching alters the trajectory and kinetics of nucleophilic attack at the nitrile carbon, providing higher selectivity in complex synthetic pathways.

  • Lipophilicity: The extended hydrocarbon tail drives the molecule's high partition coefficient (LogP ≈ 3.12). In drug development, incorporating this motif into pharmacophores enhances cellular membrane permeability.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of 2-Methyloctanenitrile 1.

ParameterValue
IUPAC Name 2-methyloctanenitrile
CAS Registry Number 2570-96-9
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Exact Mass 139.136 g/mol
Density 0.814 g/cm³
Boiling Point 213.1 °C at 760 mmHg
LogP 3.116
SMILES CCCCCCC(C)C#N

Experimental Workflows: Synthesis and Application

As a Senior Application Scientist, establishing robust, self-validating protocols is paramount. Below are detailed methodologies for both the synthesis of the enantiopure compound and its application in materials science.

Protocol A: Stereospecific Synthesis of (R)-2-Methyloctanenitrile

This protocol details the synthesis of the (R)-enantiomer from (S)-octan-2-ol, a critical step in generating carboxy derivatives with potent anti-inflammatory properties (e.g., NRF2 activators) [[2]]().

Step-by-Step Methodology:

  • Activation (Tosylation): Dissolve 5.0 g (38 mmol) of (S)-octan-2-ol in 11 mL of pyridine and cool the mixture to -5 °C. Portionwise, add 8.1 g (42 mmol) of p-toluenesulfonyl chloride (p-TsCl).

    • Causality: Pyridine serves a dual purpose as both a polar solvent and a mild base, capturing the HCl byproduct to drive the reaction forward. Maintaining -5 °C is critical to suppress unwanted E2 elimination side reactions that would yield octene derivatives.

  • Reaction & Quenching: Allow the mixture to warm to room temperature and stir for 18 hours. Quench the reaction by adding ice, followed by 100 mL of water.

    • Causality: The slow warming ensures complete conversion. Ice is used for quenching to safely dissipate the exothermic hydrolysis of unreacted p-TsCl, preventing thermal degradation of the tosylate intermediate.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Cyanation (SN2 Displacement): React the purified (S)-octan-2-yl 4-methylbenzenesulfonate with Sodium Cyanide (NaCN) in a polar aprotic solvent (e.g., DMSO) at 60 °C.

    • Causality: The polar aprotic solvent leaves the cyanide anion unsolvated and highly nucleophilic. The SN2 mechanism dictates a complete Walden inversion at the chiral center, successfully yielding (R)-2-methyloctanenitrile.

  • Self-Validation/QC: Confirm stereochemical inversion using Chiral HPLC to measure enantiomeric excess (ee > 98%). Use 1H-NMR to verify the presence of the alpha-proton multiplet (~2.6 ppm) and the disappearance of the oxygen-bound proton shift.

G N1 (S)-Octan-2-ol (Starting Material) N2 Tosylation (p-TsCl, Pyridine, -5°C) N1->N2 Activation of OH group N3 (S)-Octan-2-yl tosylate (Intermediate) N2->N3 Yields excellent leaving group N4 Cyanation (NaCN, DMSO, 60°C) N3->N4 SN2 Nucleophilic Substitution N5 (R)-2-Methyloctanenitrile (Target Compound) N4->N5 Complete Stereocenter Inversion

Caption: Stereospecific synthesis workflow of (R)-2-Methyloctanenitrile via SN2 displacement.

Protocol B: High-Temperature Sulfur Crosslinking Model

In advanced materials, 2-Methyloctanenitrile is utilized as a small-molecule model to study the reactivity of nitrile-bearing sites in polyacrylonitrile (PAN) during inverse vulcanization with elemental sulfur, yielding upcycled composites 3.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled reaction vial, combine 0.0482 g (0.346 mmol) of 2-methyloctanenitrile and 0.0963 g (3.00 mmol) of elemental sulfur (S8).

    • Causality: The 2:1 sulfur-to-organic mass ratio ensures an overwhelming excess of sulfur, which is necessary to drive extensive radical generation and simulate a polymer crosslinking matrix.

  • Atmospheric Control: Attach a reflux condenser and vigorously purge the setup with nitrogen gas for 15 minutes.

    • Causality: Complete exclusion of oxygen is mandatory. Oxygen acts as a radical scavenger, which would rapidly quench the delicate polymeric sulfur diradicals and halt the crosslinking cascade.

  • Thermal Activation: Gradually increase the oil bath temperature to 220 °C and maintain for 8 hours.

    • Causality: S8 rings undergo homolytic cleavage at elevated temperatures (>159 °C) to form reactive polymeric sulfur radicals. At 220 °C, these radicals possess sufficient kinetic energy to abstract hydrogen atoms from the aliphatic chain of the nitrile, driving carbon-sulfur bond formation and subsequent thiophene ring generation.

  • Self-Validation/QC: Cool to room temperature and dissolve the crude solid in dichloromethane. Utilize FT-IR spectroscopy to monitor the attenuation of the sharp C≡N stretch (approx. 2240 cm⁻¹) and GC-MS to confirm the molecular weight of the resulting fused thiophene structures.

Reactivity C1 2-Methyloctanenitrile (Model Compound) R1 Nitrile Hydrolysis / Reduction C1->R1 Pharmaceutical Pathway R2 Radical-Driven Sulfur Crosslinking (S8, 220°C, N2 atm) C1->R2 Materials Science Pathway A1 Anti-inflammatory Derivatives (e.g., Oxadiazoles) R1->A1 Cytokine Release Modulation A2 Upcycled Polymer Composites (Thiophene Ring Formation) R2->A2 Structural Crosslinking

Caption: Divergent reactivity pathways of 2-Methyloctanenitrile in modern research.

Conclusion

The utility of 2-Methyloctanenitrile extends far beyond its basic classification as an aliphatic nitrile. Its molecular weight of 139.24 g/mol and highly specific 2D architecture—featuring a sterically hindered chiral center and a lipophilic tail—make it an indispensable asset. Whether deployed as a stereospecific precursor in the synthesis of novel anti-inflammatory therapeutics or as a mechanistic probe for upcycling polyacrylonitrile waste into robust sulfur composites, its chemical profile offers predictable, highly tunable reactivity for advanced scientific applications.

References

  • Chemsrc. "2-methyloctanenitrile | CAS#:2570-96-9 | Chemsrc". Chemsrc Chemical Database. Available at:[Link]

  • Google Patents. "WO2021130492A1 - Carboxy derivatives with antiinflammatory properties". World Intellectual Property Organization.
  • MDPI. "Upcycled Composite Derived from Polyacrylonitrile and Elemental Sulfur: Thermomechanical Properties and Microstructural Insight". Materials. Available at:[Link]

Sources

Foundational

Electronic Structure and Chemical Reactivity Profile of 2-Methyloctanenitrile

A Technical Guide for Researchers and Drug Development Professionals Executive Summary 2-Methyloctanenitrile (Formula: C₉H₁₇N) is a branched aliphatic nitrile that serves as a critical intermediate in the synthesis of co...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-Methyloctanenitrile (Formula: C₉H₁₇N) is a branched aliphatic nitrile that serves as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and advanced high-sulfur-content materials. Its unique structural topology—combining a highly polar, electron-withdrawing cyano group with a sterically demanding alpha-methylated aliphatic chain—dictates a highly specific chemical reactivity profile.

Note: While commercial databases occasionally misattribute CAS 7786-29-0 to this compound (which correctly belongs to the structurally related 2-methyloctanal), the definitive registry number for 2-methyloctanenitrile is CAS 2570-96-9[1]. This whitepaper focuses strictly on the nitrile derivative as dictated by its molecular formula and electronic properties.

Molecular and Electronic Architecture

The chemical behavior of 2-methyloctanenitrile is governed by the interplay between its electronic distribution and steric bulk.

  • Orbital Hybridization: The cyano carbon is sp-hybridized, forming a linear triple bond with the nitrogen atom (one sigma, two pi bonds). The nitrogen atom holds a lone pair in an sp orbital, making it a weak Lewis base but a strong dipole contributor.

  • Dipole Moment & Inductive Effects: The extreme electronegativity difference between the sp-carbon and nitrogen creates a strong permanent dipole moment (~3.69 D). The adjacent alpha-carbon is bonded to a methyl group, which exerts a slight electron-donating inductive effect (+I). However, the dominant electron-withdrawing nature (-I) of the cyano group significantly polarizes the alpha C-H bond.

  • Steric Hindrance: Unlike linear nitriles (e.g., nonanenitrile), the presence of the methyl group at the C2 (alpha) position introduces steric bulk. This topological feature raises the activation energy required for nucleophilic attack at the nitrile carbon, altering the reaction kinetics of hydrolysis and reduction.

Table 1: Physicochemical and Electronic Properties
PropertyValueCausality / Significance
Molecular Formula C₉H₁₇NAliphatic branched nitrile structure.
Molecular Weight 139.24 g/mol Determines volatility, mass transport, and distillation parameters.
Dipole Moment ~3.69 DHigh polarity dictates solubility in polar aprotic solvents (e.g., DMSO).
Boiling Point 79–81 °C at 10 mmHgAllows for efficient purification via vacuum distillation[2].
IR Absorption (C≡N) ~2240 cm⁻¹Diagnostic stretching frequency used for protocol self-validation.
Alpha-proton pKa ~25Enables quantitative deprotonation by strong, non-nucleophilic bases.

Chemical Reactivity Profile

The reactivity of 2-methyloctanenitrile can be bifurcated into three primary domains: nucleophilic addition at the nitrile carbon, electrophilic substitution at the alpha-carbon, and radical-mediated sulfurization.

Reactivity cluster_0 Alpha-Carbon Reactivity cluster_1 Nitrile Carbon Reactivity MON 2-Methyloctanenitrile (C9H17N) Deprot Deprotonation (LDA) MON->Deprot pKa ~25 Radical S8 Radical Attack (>159°C) MON->Radical H-abstraction Hydrolysis Acid/Base Hydrolysis MON->Hydrolysis Nucleophilic attack Reduction Reduction (LiAlH4) MON->Reduction Hydride transfer Alkylation Alpha-Alkylated Derivatives Deprot->Alkylation Electrophile Thiophene Thiophene Derivatives Radical->Thiophene Cyclization Acid 2-Methyloctanoic Acid Hydrolysis->Acid Amine 2-Methyloctan-1-amine Reduction->Amine

Reaction network of 2-Methyloctanenitrile showing alpha-carbon and nitrile carbon pathways.

Nucleophilic Addition (Nitrile Carbon)

Due to the electrophilic nature of the sp-carbon, 2-methyloctanenitrile undergoes hydrolysis to form 2-methyloctanoic acid (or its corresponding amide) under harsh acidic or basic conditions. Similarly, hydride transfer reagents (e.g., LiAlH₄) reduce the nitrile to 2-methyloctan-1-amine. The alpha-methyl group provides steric shielding, necessitating longer reflux times or stronger reagents compared to unbranched analogs.

Alpha-Carbon Deprotonation

The electron-withdrawing cyano group acidifies the alpha-hydrogen. Treatment with a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at -78 °C quantitatively generates a resonance-stabilized nitrile anion. This carbanion is a potent nucleophile, ready to react with alkyl halides to form quaternary carbon centers, a critical step in synthesizing complex drug scaffolds.

Radical-Mediated Sulfurization (Thiocracking)

Recent materials science research utilizes 2-methyloctanenitrile as a model compound to map the inverse vulcanization and thiocracking of polyacrylonitrile (PAN)[3]. When exposed to elemental sulfur (S₈) at elevated temperatures, the sulfur radicals abstract the alpha-hydrogen. This initiates a cascade of H-atom transfer, olefin formation, and sulfur chain transfer, ultimately yielding rigid thiophene and thieno[3,2-b]thiophene derivatives[3].

Experimental Workflows & Protocols

Protocol A: Synthesis via Sₙ2 Displacement

This protocol outlines the synthesis of 2-methyloctanenitrile from 2-chlorooctane using sodium cyanide[2].

Causality & Design: The use of anhydrous Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent is critical. DMSO solvates the Na⁺ cation but leaves the CN⁻ anion unsolvated. This creates a "naked," highly reactive nucleophile capable of overcoming the steric hindrance of the secondary carbon in 2-chlorooctane. The temperature is strictly capped at 90 °C to provide the activation energy for Sₙ2 substitution while suppressing the competing E2 elimination pathway (which would yield unwanted octene isomers).

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, add 1.2 equivalents of finely powdered sodium cyanide (NaCN).

  • Solvent Addition: Suspend the NaCN in anhydrous DMSO (approx. 5 mL per gram of substrate). Stir vigorously to maximize surface area.

  • Substrate Addition & Thermal Control: Add 1.0 equivalent of 2-chlorooctane dropwise. Heat the reaction mixture to 90 °C and maintain for 12 hours.

  • Aqueous Workup: Cool the mixture to room temperature. Quench by pouring into crushed ice/water to crash out the organic product and dissolve the DMSO and unreacted NaCN. Extract the aqueous layer three times with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude liquid via fractional vacuum distillation (collecting the fraction at 79–81 °C / 10 mmHg)[2].

Self-Validating System: Reaction completion is monitored by GC-MS, looking for the disappearance of the 2-chlorooctane peak and the emergence of the molecular ion peak at m/z 139. Post-distillation, FT-IR spectroscopy must be performed: a successful synthesis is validated by a sharp, distinct absorption band at ~2240 cm⁻¹ (C≡N stretch) and the complete absence of a broad -OH stretch, confirming no hydrolysis occurred during workup.

Workflow Step1 1. Reagent Prep 2-Chlorooctane + NaCN Step2 2. Solvent Addition Anhydrous DMSO Step1->Step2 Step3 3. Thermal Control Heat to 90°C Step2->Step3 Step4 4. Aqueous Workup Quench & Extract Step3->Step4 Step5 5. Purification Vacuum Distillation Step4->Step5

Step-by-step SN2 synthesis workflow for 2-methyloctanenitrile from 2-chlorooctane.

Protocol B: Radical-Mediated Sulfurization (Thiocracking Model)

This protocol describes the reaction of 2-methyloctanenitrile with elemental sulfur to form crosslinked high-sulfur-content materials[3].

Causality & Design: Elemental sulfur (S₈) must be heated above 159 °C. At this critical threshold, the S₈ ring undergoes homolytic cleavage to form diradical polysulfane chains. The alpha-hydrogen of 2-methyloctanenitrile is preferentially abstracted by these radicals because the resulting carbon-centered radical is thermodynamically stabilized by the adjacent cyano group.

Step-by-Step Methodology:

  • Preparation: Combine 10 wt.% 2-methyloctanenitrile and 90 wt.% elemental sulfur in a reaction vessel equipped with a reflux condenser and a nitrogen purge line.

  • Thermal Activation: Gradually heat the mixture from 180 °C to 220 °C under continuous stirring.

  • Radical Propagation: Maintain the temperature at 220 °C for 24 hours. The mixture will transition from a yellow liquid to a viscous black resin as S-C bonds form and thiophene cyclization occurs[3].

  • Isolation: Cool the reaction mixture to room temperature, allowing it to vitrify into a black, glassy solid composite.

Self-Validating System: The reaction is physically validated by the phase transition into a glassy solid. Chemical validation requires extracting the volatile fraction of the composite and subjecting it to GC-MS analysis. The detection of molecular ion peaks corresponding to thieno[3,2-b]thiophene derivatives confirms the successful radical-driven sulfur–carbon bond formation.

Quantitative Data Summary

Table 2: Thermodynamic and Kinetic Parameters of Key Reactions
Reaction PathwayReagents / ConditionsActivation Barrier / KineticsPrimary Product
Nucleophilic Substitution 2-Chlorooctane, NaCN, DMSO, 90 °CModerate (Sterically hindered Sₙ2)2-Methyloctanenitrile
Radical Sulfurization Elemental S₈, 220 °C, N₂ atmHigh (Requires S₈ homolytic cleavage >159 °C)Thiophene derivatives[3]
Alpha-Deprotonation LDA, THF, -78 °CLow (Fast acid-base kinetics)Nitrile-stabilized carbanion
Nitrile Reduction LiAlH₄, Ether, RefluxModerate (Hydride transfer rate-limiting)2-Methyloctan-1-amine

Conclusion

2-Methyloctanenitrile is a highly versatile aliphatic building block. Its electronic structure is defined by the strong dipole of the cyano group, which activates the alpha-carbon for both ionic deprotonation and radical H-atom abstraction. Understanding the delicate balance between the electrophilicity of the nitrile carbon and the steric hindrance of the alpha-methyl group is paramount for drug development professionals and materials scientists aiming to utilize this compound in complex synthetic workflows.

References

  • Source: Acta Chemica Scandinavica 17 (1963)
  • Upcycled Composite Derived from Polyacrylonitrile and Elemental Sulfur: Thermomechanical Properties and Microstructural Insight Source: Sustainability 2025, 17(8), 3702 (MDPI) URL:[Link]

Sources

Exploratory

In-Silico Profiling of 2-Methyloctanenitrile: Predicted Collision Cross Section (CCS) Values and IM-MS Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Untargeted Metabolomics Researchers Document Type: Technical Whitepaper The Analytical Imperative: Why CCS Matters for Aliphatic Nitriles In the realm of un...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Untargeted Metabolomics Researchers Document Type: Technical Whitepaper

The Analytical Imperative: Why CCS Matters for Aliphatic Nitriles

In the realm of untargeted metabolomics and volatile organic compound (VOC) profiling, relying solely on mass-to-charge ratio ( m/z ) and liquid/gas chromatography retention times often leads to ambiguous compound annotations. Ion Mobility-Mass Spectrometry (IM-MS) introduces a vital orthogonal dimension: the rotationally averaged Collision Cross Section (CCS, Ω ) .

CCS represents the effective area of a gas-phase ion interacting with a neutral buffer gas (typically N2​ or He ). For flexible aliphatic molecules like 2-Methyloctanenitrile (SMILES: CCCCCCC(C)C#N) , experimental CCS libraries are frequently incomplete. Synthesizing analytical standards for every structural isomer is cost-prohibitive. Consequently, modern IM-MS workflows increasingly rely on advanced machine learning (ML) models, such as AllCCS2[1] and CCSbase[2], to generate highly accurate in-silico CCS predictions based on molecular descriptors and ion polarizability[3].

Physicochemical Logic of Gas-Phase Conformations

The structural dependency of CCS makes it a powerful parameter for compound identification[4]. The collision cross section is not a static property of the neutral molecule; it is a dynamic property of the gas-phase ion, heavily influenced by the chosen adduct state.

CCSLogic N1 Gas-Phase Ion N2 m/z Ratio N1->N2 N3 Ion Polarizability N1->N3 N4 3D Conformation (Shape/Size) N1->N4 N5 Collision Cross Section (CCS, Ω) N2->N5 Drift Time Correlation N3->N5 Ion-Neutral Interactions N4->N5 Collision Probability

Logical dependencies of Collision Cross Section on physicochemical ion properties.

For 2-Methyloctanenitrile, the flexible heptyl chain can adopt multiple folded or extended conformations depending on the charge carrier. The cyano group ( −C≡N ) acts as a strong localized dipole, dictating where cations (like H+ , Na+ , or K+ ) or anions coordinate.

Quantitative Data: Predicted CCS Values for 2-Methyloctanenitrile

The following data represents the predicted CCS values for 2-Methyloctanenitrile across various adduct states, calculated using the CCSbase machine learning architecture and aggregated via PubChemLite[2][5].

Adduct StateMonoisotopic m/z Predicted CCS ( A˚2 )Mechanistic Rationale & Application Notes
[M+H]+ 140.14338130.6 Baseline protonation at the nitrile nitrogen. Minimal steric bulk added; represents the tightest gas-phase conformation.
[M−H]− 138.12882131.3 Deprotonation (likely at the alpha-carbon). Similar spatial footprint to the protonated species.
[M+Na]+ 162.12532138.5 Sodium coordination increases the tumbling radius.
[M+K]+ 178.09926137.6 Counter-intuitive ML insight: Despite K+ having a larger ionic radius than Na+ , the predicted CCS is slightly smaller. This suggests the highly polarizable K+ ion induces a tighter "wrap-around" folding of the aliphatic chain compared to Na+ .
[M+NH4​]+ 157.16992150.5 Ammonium adds significant tetrahedral bulk, preventing tight folding of the aliphatic tail.
[M+HCOO]− 184.13430149.4 Formate adduct. Used heavily in negative ion mode LC-MS.
[M+CH3​COO]− 198.14995191.1 Acetate adduct. The massive increase in CCS ( >190A˚2 ) is due to the steric clash between the bulky acetate and the branched methyl group, forcing an extended gas-phase conformation.
[M]+ / [M]− 139.13555/65127.5 Radical cations/anions (e.g., from APPI or GC-EI-IM-MS). Smallest footprint.

(Note: Automated ML pipelines often generate chemically improbable adducts for specific molecules, such as [M+H−H2​O]+ for compounds lacking oxygen. As a Senior Scientist, it is critical to apply chemical logic filters to discard these artifacts prior to library integration.)

Experimental Methodology: A Self-Validating IM-MS Workflow

To utilize these predicted values with high confidence, you cannot simply import them into your acquisition software. Machine learning models carry inherent prediction variations (often a Median Relative Error of 1-2%)[1][4]. The following step-by-step protocol ensures a self-validating system for annotating 2-Methyloctanenitrile in unknown samples.

Phase 1: In-Silico Generation & Chemical Logic Filtering
  • Input Representation: Convert 2-Methyloctanenitrile into its isomeric SMILES string (CCCCCCC(C)C#N).

  • Descriptor Calculation: Process the SMILES through an ML platform (e.g., AllCCS2) to extract molecular descriptors (MD) and graph neural network (GNN) features[6].

  • Adduct Pruning: Select only chemically viable adducts based on your LC mobile phase (e.g., retain [M+H]+ for 0.1% Formic Acid; discard [M+H−H2​O]+ ).

Phase 2: Local Calibration (The Self-Validation Step)
  • Analogue Selection: Since a pure standard of 2-Methyloctanenitrile may be unavailable, acquire a readily available structural analogue (e.g., Octanenitrile or Nonanenitrile).

  • Empirical Measurement: Run the analogue through your specific IM-MS platform (DTIMS, TWIMS, or TIMS) and calculate its experimental CCS using standard polyalanine or Agilent tune mix calibrants.

  • Error Benchmarking: Predict the CCS of the analogue using the same ML tool. Calculate the Δ CCS between the empirical and predicted analogue values. Apply this specific systematic offset to the predicted 130.6 A˚2 value of 2-Methyloctanenitrile.

Phase 3: Data Acquisition and Orthogonal Matching
  • IM-MS Acquisition: Run the biological or synthetic sample. Extract features matching m/z 140.1433 (± 5 ppm).

  • Drift Time Extraction: Convert the drift time ( td​ ) of the feature to an experimental CCS value.

  • Confidence Scoring: Compare the experimental CCS to the calibrated predicted CCS. A match within ±2% confirms the annotation with Level 2a confidence (Metabolomics Standards Initiative).

CCSPrediction N1 Input: 2-Methyloctanenitrile (SMILES: CCCCCCC(C)C#N) N2 Molecular Representation (MD & Graph Features) N1->N2 Feature Extraction N3 Machine Learning Model (e.g., SVR / AllCCS2 / CCSbase) N2->N3 Vectorization N4 Adduct State Selection ([M+H]+, [M+Na]+, etc.) N3->N4 Ionization Params N5 Predicted CCS Value (Ų) N4->N5 Regression Output N6 IM-MS Data Integration (Orthogonal Validation) N5->N6 Confidence Scoring

Workflow for machine learning-based CCS prediction and IM-MS integration.

Conclusion

The integration of predicted CCS values transforms IM-MS from a purely empirical science into a predictive analytical framework. For 2-Methyloctanenitrile, understanding the causality behind adduct-specific cross sections—such as the massive 191.1A˚2 footprint of the acetate adduct versus the compact 130.6A˚2 protonated species—allows researchers to optimize their chromatographic mobile phases to target the most structurally distinct gas-phase ions. By grounding these ML predictions in self-validating empirical workflows, analytical chemists can confidently annotate complex matrices even in the absence of primary standards.

References

  • Zhang, H., Luo, M., Wang, H., Ren, F., Yin, Y., & Zhu, Z.-J. (2023). AllCCS2: Curation of Ion Mobility Collision Cross-Section Atlas for Small Molecules Using Comprehensive Molecular Representations. Analytical Chemistry, 95(37), 13913-13921.[Link]

  • PubChemLite / CCSbase. (2026). 2-methyloctanenitrile (C9H17N) - Predicted Collision Cross Section. Université du Luxembourg.[Link]

  • Zheng, X., et al. (2023). Collision Cross Section Prediction Based on Machine Learning. International Journal of Molecular Sciences, 24(10), 8682.[Link]

  • Lee, J., et al. (2024). Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion's Polarizability and Molecular Mass with Limited Data. Journal of Chemical Information and Modeling.[Link]

Sources

Foundational

Comprehensive Toxicological and Physicochemical Profiling of 2-Methyloctanenitrile (CAS: 2570-96-9)

A Technical Guide for Advanced Synthesis and Drug Development Executive Summary While a standard Material Safety Data Sheet (MSDS) provides baseline regulatory compliance for chemical handling, it often lacks the mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Synthesis and Drug Development

Executive Summary

While a standard Material Safety Data Sheet (MSDS) provides baseline regulatory compliance for chemical handling, it often lacks the mechanistic depth required by advanced researchers and drug development professionals. 2-Methyloctanenitrile (CAS: 2570-96-9) is a highly versatile aliphatic nitrile utilized extensively as a synthetic intermediate in the development of anti-inflammatory carboxy derivatives[1], agricultural chemicals, and complex fragrance architectures.

As a Senior Application Scientist, I have designed this whitepaper to serve as the definitive technical companion to the 2-Methyloctanenitrile MSDS. By bridging the gap between raw physicochemical data and field-proven laboratory protocols, this guide establishes a self-validating framework for the safe handling, mechanistic understanding, and synthetic application of this critical intermediate.

Physicochemical Properties & Molecular Identity

Understanding the physical behavior of 2-Methyloctanenitrile is the first step in predicting its reactivity and exposure risks. Its branched eight-carbon chain imparts significant lipophilicity, which is highly desirable for enhancing the bioavailability of downstream pharmaceutical active ingredients[1]. However, this same lipophilicity allows the compound to readily penetrate standard latex laboratory gloves, necessitating the use of specialized butyl rubber or heavy-duty nitrile PPE.

Table 1: Quantitative Physicochemical Data of 2-Methyloctanenitrile

PropertyValue / DescriptionReference
Chemical Name 2-Methyloctanenitrile[2]
CAS Registry Number 2570-96-9[3]
Molecular Formula C9H17N[2]
Molecular Weight 139.24 g/mol [2]
Boiling Point 95-97 °C at 17.5 Torr[4]
Appearance Colorless to pale yellow liquid[4]
GHS Hazard Classification GHS07 (Warning)[5]

Toxicological Profile & Mechanistic Insights

The MSDS for 2-Methyloctanenitrile lists hazard statements such as H302 (Harmful if swallowed) and H312 (Harmful in contact with skin)[5]. To handle this compound safely, scientists must understand the causality behind these warnings.

Aliphatic nitriles exert systemic toxicity primarily through hepatic metabolic activation rather than direct action. Upon absorption (facilitated by its high lipophilicity), 2-Methyloctanenitrile is transported to the liver, where Cytochrome P450 enzymes (specifically the CYP2E1 isoform) catalyze the α-hydroxylation of the carbon adjacent to the cyano group. This reaction yields a highly unstable cyanohydrin intermediate.

Because cyanohydrins are thermodynamically unstable at physiological pH, they spontaneously decompose. This decomposition yields an alkyl ketone byproduct and releases free hydrogen cyanide (HCN). The liberated HCN rapidly enters systemic circulation, penetrating mitochondrial membranes to bind irreversibly with the ferric (Fe3+) ion of cytochrome c oxidase. This halts the electron transport chain, preventing oxidative phosphorylation and resulting in rapid cytotoxic hypoxia.

ToxicityPathway Nitrile 2-Methyloctanenitrile (Lipophilic Absorption) CYP450 Hepatic CYP450 (α-Hydroxylation) Nitrile->CYP450 Systemic Circulation Cyanohydrin Unstable Cyanohydrin Intermediate CYP450->Cyanohydrin Oxidation Decomposition Spontaneous Decomposition Cyanohydrin->Decomposition Ketone Alkyl Ketone (Excreted/Metabolized) Decomposition->Ketone Byproduct HCN Hydrogen Cyanide (HCN) Release Decomposition->HCN Toxicant Release Cytochrome Cytochrome c Oxidase Inhibition (Fe3+ Binding) HCN->Cytochrome Mitochondrial Transport Hypoxia Cytotoxic Hypoxia & Cellular Asphyxiation Cytochrome->Hypoxia ATP Depletion

Figure 1: Cytochrome P450-mediated metabolic activation of 2-Methyloctanenitrile leading to hypoxia.

Safe Handling & Experimental Protocols

In pharmaceutical development, 2-Methyloctanenitrile is frequently reduced to its corresponding primary amine (2-methyloctan-1-amine) using Lithium Aluminum Hydride (LiAlH4). This reaction presents dual hazards: the toxicity of the nitrile and the extreme pyrophoric nature of LiAlH4.

The following protocol utilizes the Fieser Quenching Method , a self-validating system designed to safely neutralize reactive hydrides while preventing the formation of unfilterable, gelatinous aluminum hydroxide emulsions that trap the toxic nitrile starting material.

Protocol A: LiAlH4 Reduction and Fieser Quenching

Objective: Safe reduction of 2-Methyloctanenitrile to 2-methyloctan-1-amine with quantitative recovery.

  • Inert Preparation: Purge a flame-dried round-bottom flask with Argon. Suspend LiAlH4 (1.5 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C. Causality: Argon prevents atmospheric moisture from violently reacting with the hydride.

  • Substrate Addition: Dissolve 2-Methyloctanenitrile (1.0 eq) in anhydrous THF. Add dropwise to the LiAlH4 suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and reflux for 4 hours. Validate completion via GC-MS (monitoring the disappearance of the nitrile peak at m/z 139)[2].

  • Fieser Quench (Critical Safety Step): Cool the reaction mixture to 0 °C. For every x grams of LiAlH4 used, sequentially add:

    • x mL of distilled H2O (Dropwise, extreme caution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H2O.

  • Validation & Isolation: Stir vigorously for 15 minutes until a stark white, granular precipitate forms. Filter the mixture through a pad of Celite. Causality: The precise stoichiometric addition of water and NaOH forces the aluminum salts into a granular crystalline lattice, ensuring the hazardous nitrile/amine is not physically trapped in a gel matrix.

FieserQuench Start Unquenched LiAlH4 Reaction Mixture Step1 Add x mL H2O (Dropwise at 0°C) Start->Step1 Destroys excess hydride Step2 Add x mL 15% NaOH (Aqueous) Step1->Step2 Prevents gelatinous Al(OH)3 Step3 Add 3x mL H2O (Stir for 15 mins) Step2->Step3 Completes precipitation Precipitate Granular Aluminate Salts Formed Step3->Precipitate Filter Vacuum Filtration (Celite Pad) Precipitate->Filter Result Pure Amine in Organic Filtrate Filter->Result Self-validating separation

Figure 2: The Fieser quenching workflow for safe processing of nitrile reduction reactions.

Protocol B: Emergency Spill Quenching

In the event of a 2-Methyloctanenitrile spill outside of a fume hood, standard absorbent pads are insufficient due to the inhalation hazard (H332)[5].

  • Evacuation & PPE: Evacuate the immediate area. Don a half-face respirator with organic vapor cartridges and double-layer butyl rubber gloves.

  • Chemical Containment: Surround the spill with a non-combustible absorbent (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust.

  • Oxidative Quenching: Carefully apply a 10% sodium hypochlorite (bleach) solution to the absorbed spill. Causality: Hypochlorite acts as a strong oxidizing agent. In the event that environmental conditions have caused partial degradation of the nitrile into free cyanide, the bleach rapidly oxidizes the highly toxic cyanide (CN⁻) into the relatively harmless cyanate (OCN⁻).

  • Disposal: Sweep the neutralized solid into a sealed, clearly labeled hazardous waste container for professional incineration.

Conclusion

2-Methyloctanenitrile is a powerful building block in organic synthesis, but its safe utilization requires moving beyond the basic strictures of an MSDS download. By understanding the cytochrome P450-mediated toxicity pathways and implementing self-validating experimental workflows like the Fieser quench, research teams can safely harness its chemical potential while maintaining uncompromising safety standards.

References

  • [2] Chemical Synthesis and Properties of Nitriles - ChemSynthesis. Available at:[Link]

  • [1] WO2021130492A1 - Carboxy derivatives with antiinflammatory properties - Google Patents. Available at:

Sources

Exploratory

Comprehensive Toxicity and Environmental Hazard Profiling of 2-Methyloctanenitrile

Executive Summary & Structural Rationale In modern chemical development and polymer sciences, aliphatic nitriles present a unique intersection of high synthetic utility and complex toxicological behavior. 2-Methyloctanen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern chemical development and polymer sciences, aliphatic nitriles present a unique intersection of high synthetic utility and complex toxicological behavior. 2-Methyloctanenitrile (CAS: 2570-96-9) is utilized extensively as a chemical intermediate, a solvent, and notably as a small-molecule model compound for studying the reactivity and upcycling of polyacrylonitrile (PAN) polymers[1].

As a Senior Application Scientist, I approach the hazard evaluation of 2-Methyloctanenitrile not as a static checklist of regulatory endpoints, but as a dynamic interplay of its molecular structure, metabolic fate, and environmental persistence. The compound's branched C9 aliphatic chain confers significant lipophilicity, while the terminal nitrile (-C≡N) group acts as a reactive focal point for both environmental degradation and in vivo enzymatic oxidation. Understanding this structural causality is critical for designing safe handling protocols and robust experimental methodologies.

Physicochemical Profiling & Quantitative Hazard Data

The toxicokinetics of 2-Methyloctanenitrile are fundamentally driven by its physicochemical properties. With a 2[2], the molecule readily partitions into lipid bilayers, facilitating rapid dermal absorption and bioaccumulation in aquatic organisms.

The table below synthesizes the core quantitative data and Globally Harmonized System (GHS) classifications derived from authoritative safety data sheets and chemical databases.

ParameterValue / ClassificationReference
CAS Number 2570-96-9[3]
Molecular Formula C9H17N[2]
Monoisotopic Mass 139.1361 Da[2]
Predicted XlogP ~3.5[2]
Acute Toxicity (Oral/Dermal) Category 4[3],[4]
Skin Sensitization Category 1 (Sensitizer)[5]
Aquatic Toxicity Toxic to fish and aquatic bodies[5]

Toxicological Assessment: In Vivo & In Vitro Mechanisms

Acute Toxicity & Sensitization

2-Methyloctanenitrile is classified as 4[4]. Furthermore, it is a documented 5[5]. The causality behind its sensitization potential lies in haptenation: the electrophilic nature of the carbon adjacent to the nitrile group allows it to covalently bind to nucleophilic residues (such as cysteine and lysine) on endogenous epidermal proteins, triggering a Type IV delayed hypersensitivity immune response.

Metabolic Fate & Cyanide Release

The systemic toxicity of aliphatic nitriles is largely dictated by hepatic metabolism. Cytochrome P450 (CYP450) enzymes in the liver catalyze the hydroxylation of the alpha-carbon. The resulting alpha-hydroxynitrile (cyanohydrin) is highly unstable under physiological conditions and spontaneously decomposes, releasing an aldehyde/ketone and free cyanide (CN-). The cyanide ion subsequently binds to the ferric (Fe3+) iron of cytochrome c oxidase in the mitochondria, halting the electron transport chain and inducing cellular hypoxia.

G N1 2-Methyloctanenitrile N2 CYP450 Oxidation N1->N2 Hepatic Metabolism N3 alpha-Hydroxynitrile N2->N3 alpha-C Hydroxylation N4 Cyanide Release N3->N4 Spontaneous Cleavage N5 Aldehyde Byproducts N3->N5 Spontaneous Cleavage N6 Enzyme Inhibition N4->N6 Binds Fe3+ in Mitochondria N7 Cellular Hypoxia N6->N7 ATP Depletion

Caption: Metabolic breakdown pathway of 2-Methyloctanenitrile leading to cellular hypoxia.

Environmental Hazard & Ecotoxicity

2-Methyloctanenitrile poses a significant threat to aquatic ecosystems and is explicitly labeled as5[5].

Because of its lipophilicity, the compound easily crosses the gill membranes of teleost fish and the carapaces of aquatic invertebrates (e.g., Daphnia magna). Once internalized, it can cause baseline narcosis (disruption of cell membrane fluidity) or specific metabolic toxicity if biotransformed into cyanide. Environmental degradation is primarily reliant on microbial action, as abiotic hydrolysis of the nitrile group is kinetically slow under standard environmental pH and temperature.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have explicitly included the causality behind the experimental choices to guide researchers in adapting these methods.

Protocol 1: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

Causality: Since skin sensitization is initiated by protein haptenation, DPRA acts as an in chemico surrogate, quantifying the test chemical's ability to deplete synthetic peptides containing nucleophilic Cysteine (Cys) and Lysine (Lys) residues.

  • Peptide Stock Preparation: Prepare Cys peptide in phosphate buffer (pH 7.5) and Lys peptide in ammonium acetate buffer (pH 10.2).

    • Rationale: Precise pH control is non-negotiable. Cys requires physiological pH to maintain the reactive thiolate anion, while Lys requires a highly basic pH to deprotonate its epsilon-amino group, rendering it nucleophilic.

  • Test Chemical Incubation: Incubate 2-Methyloctanenitrile with Cys (1:10 molar ratio) and Lys (1:50 molar ratio) for 24 hours at 25°C in the dark.

    • Rationale: The massive molar excess of the test chemical drives reaction kinetics forward, ensuring detectable depletion. Dark incubation prevents spontaneous photo-oxidation of the peptides.

  • HPLC-UV Quantification: Analyze the unreacted peptides using a reverse-phase C18 column with UV detection at 220 nm.

    • Rationale: 220 nm specifically targets the absorbance of the peptide backbone, providing high-fidelity quantification independent of the test chemical's absorbance profile.

  • Validation & Quality Control: Run concurrent positive controls (Cinnamic aldehyde) and vehicle controls (Acetonitrile).

    • System Validation: The assay batch is only deemed valid if the positive control yields >60.8% Cys depletion and >20.2% Lys depletion.

Protocol 2: Acute Aquatic Toxicity Testing (OECD 203)

Causality: To accurately classify the ecotoxicological hazard[5], we must determine the 96-hour LC50 in a model organism. A static-renewal system is mandated here due to the compound's volatility and tendency to adsorb to test vessels.

  • Test Solution Preparation: Prepare exposure media ranging from 0.1 to 100 mg/L using a chemically inert co-solvent (e.g., 0.01% DMSO) to ensure homogenous dispersion of the lipophilic nitrile.

  • Organism Exposure (Static-Renewal): Introduce 10 healthy Zebrafish (Danio rerio) per concentration into glass vessels. Replace 80% of the test media every 24 hours.

    • Rationale: The daily renewal prevents the degradation of the exposure concentration, ensuring the fish are exposed to a constant dose of 2-Methyloctanenitrile throughout the 96-hour window.

  • Monitoring: Record mortality and sub-lethal behavioral changes (e.g., hyperventilation, loss of equilibrium) at 2, 24, 48, 72, and 96 hours.

  • Validation & Quality Control: Control mortality must remain ≤10%. A reference toxicant (Potassium dichromate) must be tested in parallel to verify the biological sensitivity of the fish stock.

G S1 Test Substance Prep S2 Range Finding S1->S2 Solvent selection S3 Zebrafish Exposure S2->S3 Define test limits S4 Daily Monitoring S3->S4 96h Static-Renewal S5 LC50 Calculation S4->S5 Probit Analysis S6 Hazard Classification S5->S6 GHS Criteria

Caption: OECD 203 experimental workflow for aquatic toxicity and hazard classification.

References

  • ECHEMI. "2-Methyloctanenitrile SDS, 2570-96-9 Safety Data Sheets". Echemi.com. 3

  • HANGZHOU LEAP CHEM. "Buy 2-METHYLOCTANENITRILE". Echemi.com. 4

  • Directorate of Plant Protection, Quarantine & Storage. "Big Label". PPQS.gov.in.5

  • PubChemLite. "2-methyloctanenitrile (C9H17N)". University of Luxembourg. 2

  • MDPI. "Upcycled Composite Derived from Polyacrylonitrile and Elemental Sulfur: Thermomechanical Properties and Microstructural Insight". MDPI.com. 1

Sources

Foundational

Computational Modeling of 2-Methyloctanenitrile Molecular Dynamics: An In-depth Technical Guide

Introduction: Unveiling the Dynamic Nature of 2-Methyloctanenitrile 2-Methyloctanenitrile, a branched fatty nitrile, possesses a unique molecular architecture that underpins its utility in various chemical applications,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Dynamic Nature of 2-Methyloctanenitrile

2-Methyloctanenitrile, a branched fatty nitrile, possesses a unique molecular architecture that underpins its utility in various chemical applications, including as a fragrance component and a precursor in organic synthesis.[1][2] Understanding the molecular dynamics of this compound is paramount for predicting its macroscopic properties, such as viscosity, diffusion, and interaction with other molecules. Molecular dynamics (MD) simulations offer a powerful computational microscope to probe these dynamics at an atomistic level, providing insights that are often inaccessible through experimental means alone.[3]

This in-depth technical guide provides a comprehensive workflow for performing and analyzing MD simulations of 2-methyloctanenitrile. We will delve into the theoretical underpinnings of the simulation process, from system preparation and force field selection to the nuances of data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational modeling to explore the molecular behavior of 2-methyloctanenitrile and related small organic molecules.

Part 1: System Preparation - Laying the Foundation for an Accurate Simulation

The fidelity of an MD simulation is critically dependent on the careful preparation of the initial system. This phase involves constructing the molecule, selecting an appropriate force field, and creating a realistic simulation environment.

Molecular Structure Acquisition and Preparation

The first step is to obtain an accurate 3D representation of the 2-methyloctanenitrile molecule. This can be achieved by:

  • Building the structure from scratch using molecular building software such as Avogadro or Marvin Sketch.

  • Downloading the structure from chemical databases like PubChem.

Regardless of the source, it is crucial to ensure the initial structure has the correct stereochemistry and is energetically plausible. A preliminary geometry optimization using quantum mechanical methods or a robust molecular mechanics force field is highly recommended. For this guide, we will assume the structure is saved in a standard format like .mol2 or .pdb.[4]

Force Field Selection: The Heart of the Simulation

The force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. The choice of force field is arguably the most critical decision in an MD simulation. For a small organic molecule like 2-methyloctanenitrile, several well-established force fields are suitable:

  • GAFF (General AMBER Force Field): A popular choice for small organic molecules, designed to be compatible with the AMBER force fields for proteins and nucleic acids.[5]

  • OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Another widely used force field for organic liquids and biomolecules.

  • CHARMM General Force Field (CGenFF): Developed for a broad range of small molecules to be compatible with the CHARMM force fields.

The nitrile group (-C≡N) requires careful parameterization due to its unique electronic structure.[6] It is essential to use a force field that has been specifically parameterized and validated for nitriles to accurately capture their electrostatic and van der Waals interactions. Recent studies have highlighted the importance of polarizable force fields for systems with significant electrostatic interactions, although non-polarizable force fields like AMBER can still provide valuable insights.[7]

System Solvation and Box Definition

To simulate the behavior of 2-methyloctanenitrile in a condensed phase (e.g., as a pure liquid or in a solvent), the molecule must be placed in a simulation box and surrounded by solvent molecules.

  • Defining the Simulation Box: A periodic boundary condition (PBC) is typically employed to mimic an infinite system and avoid edge effects. A cubic or rectangular box is common. The box size should be large enough to contain the molecule of interest and a sufficient layer of solvent, ensuring the molecule does not interact with its own periodic image.

  • Solvation: The simulation box is filled with a chosen solvent. For simulating a pure liquid of 2-methyloctanenitrile, the box would be filled with multiple molecules of the compound itself. If studying its behavior in a different solvent, explicit solvent models like TIP3P or SPC/E for water are commonly used.

Part 2: The Simulation Protocol - From Equilibration to Production

Once the system is prepared, the MD simulation can proceed. This is a multi-step process involving energy minimization, equilibration, and the final production run. Software packages like GROMACS, AMBER, or NAMD are commonly used to perform these simulations.[8][9]

Energy Minimization

The initial placement of molecules in the simulation box can result in steric clashes or unfavorable geometries. Energy minimization is performed to relax the system and remove these high-energy contacts. This is typically done using algorithms like steepest descent followed by conjugate gradient.

System Equilibration

Equilibration is a crucial step to bring the system to the desired temperature and pressure, allowing the molecules to relax and reach a stable, equilibrium state. This is usually performed in two phases:

  • NVT (Canonical) Ensemble Equilibration: The system is heated to the target temperature while keeping the number of particles (N), volume (V), and temperature (T) constant. A thermostat, such as the Berendsen or Nosé-Hoover thermostat, is used to control the temperature.

  • NPT (Isothermal-Isobaric) Ensemble Equilibration: The system is then equilibrated at the target temperature and pressure, with the number of particles (N), pressure (P), and temperature (T) held constant. A barostat, such as the Berendsen or Parrinello-Rahman barostat, is used to control the pressure, allowing the box volume to fluctuate and the density to reach its equilibrium value.

Monitoring the temperature, pressure, and density of the system over time is essential to ensure that it has reached a stable equilibrium before proceeding to the production run.

Production Molecular Dynamics

After successful equilibration, the production MD simulation is performed. During this phase, the trajectory of the system (the positions, velocities, and energies of all atoms over time) is saved for subsequent analysis. The length of the production run depends on the specific properties being investigated. For phenomena like diffusion and conformational changes, longer simulations (nanoseconds to microseconds) are often required to achieve adequate sampling.[10]

Experimental Protocol: A Typical GROMACS Workflow for 2-Methyloctanenitrile Simulation

  • Prepare the Molecule:

    • Obtain the 3D structure of 2-methyloctanenitrile in .mol2 format.

    • Use a tool like antechamber from the AmberTools suite to generate a topology file (.itp) and coordinate file (.gro) with GAFF parameters.[11]

  • Define the Simulation Box and Solvate:

    • Use gmx editconf to create a simulation box.

    • Use gmx solvate (or gmx insert-molecules for a pure liquid) to fill the box with the desired number of 2-methyloctanenitrile molecules.

  • Energy Minimization:

    • Create a .mdp file with parameters for energy minimization (e.g., integrator = steep).

    • Use gmx grompp to assemble the simulation input file (.tpr).

    • Run the energy minimization with gmx mdrun.

  • NVT Equilibration:

    • Create a .mdp file for NVT equilibration (e.g., integrator = md, tcoupl = V-rescale, pcoupl = no).

    • Use gmx grompp to create the .tpr file.

    • Run the NVT equilibration with gmx mdrun.

  • NPT Equilibration:

    • Create a .mdp file for NPT equilibration (e.g., integrator = md, tcoupl = V-rescale, pcoupl = Parrinello-Rahman).

    • Use gmx grompp to create the .tpr file.

    • Run the NPT equilibration with gmx mdrun.

  • Production MD:

    • Create a .mdp file for the production run with the desired simulation time and output frequency.

    • Use gmx grompp to create the final .tpr file.

    • Run the production simulation with gmx mdrun.

G cluster_prep Part 1: System Preparation cluster_sim Part 2: Simulation Protocol cluster_analysis Part 3: Data Analysis A 1.1. Obtain 3D Structure (e.g., from PubChem) B 1.2. Select Force Field (e.g., GAFF) A->B C 1.3. Define Simulation Box & Solvate B->C D 2.1. Energy Minimization C->D E 2.2. NVT Equilibration (Constant Temperature) D->E F 2.3. NPT Equilibration (Constant Pressure & Temp) E->F G 2.4. Production MD Run (Data Collection) F->G H 3.1. Trajectory Analysis (RMSD, RDF) G->H I 3.2. Dynamic Properties (Diffusion Coefficient) H->I J 3.3. Conformational Analysis H->J

Figure 1: A high-level workflow for the molecular dynamics simulation of 2-methyloctanenitrile.

Part 3: Analysis of the Molecular Dynamics Trajectory

The output of an MD simulation is a trajectory file containing a wealth of information about the system's behavior. Various analytical techniques can be applied to extract meaningful insights.[12]

Structural Analysis
  • Root Mean Square Deviation (RMSD): The RMSD measures the average deviation of a molecule's conformation from a reference structure over time. It is a good indicator of structural stability during the simulation.[13] A plateau in the RMSD plot suggests that the system has reached equilibrium.

  • Radial Distribution Function (RDF): The RDF, g(r), describes the probability of finding a particle at a certain distance 'r' from a reference particle.[14] It provides detailed information about the local structure and ordering of molecules in the system. For a pure liquid of 2-methyloctanenitrile, the RDF can reveal the average distances between neighboring molecules and the presence of solvation shells.

Dynamic Properties
  • Mean Squared Displacement (MSD) and Diffusion Coefficient: The MSD measures the average distance a molecule travels over time.[15] For a system exhibiting Brownian motion, the MSD is linearly proportional to time. The diffusion coefficient (D), a measure of a molecule's mobility, can be calculated from the slope of the MSD plot using the Einstein relation:

    MSD(t) = 6Dt (for three-dimensional diffusion)[16]

    Accurate calculation of the diffusion coefficient often requires long simulation times to ensure the system is in the diffusive regime.[17]

Conformational Analysis

2-Methyloctanenitrile has several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most populated and energetically favorable conformations. Techniques such as dihedral angle analysis and clustering algorithms can be used to explore the conformational landscape of the molecule during the simulation.

Analysis Technique Information Gained Relevant GROMACS Tool
RMSD Structural stability and equilibrationgmx rms
RDF Local structure and intermolecular distancesgmx rdf
MSD Translational motion of moleculesgmx msd
Diffusion Coefficient Molecular mobilityCalculated from the slope of the MSD plot
Dihedral Analysis Torsional angles and conformational preferencesgmx angle
Cluster Analysis Identification of representative conformationsgmx cluster

Table 1: Common analysis techniques for MD trajectories of 2-methyloctanenitrile.

G cluster_analysis Analysis Pathways MD_Output MD Trajectory (.xtc, .trr) Positions Velocities Energies Structural Structural Properties RMSD (Stability) RDF (Local Order) MD_Output->Structural Dynamic Dynamic Properties MSD → Diffusion Coefficient MD_Output->Dynamic Conformational Conformational Landscape Dihedral Angles Clustering MD_Output->Conformational

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-Methyloctanenitrile via Directed α-Alkylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methyloctanenitrile (CAS: 2570-96-9) Mechanistic Rationale & Strategic Design The synthesis of 2-methyloctanenitrile via th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methyloctanenitrile (CAS: 2570-96-9)

Mechanistic Rationale & Strategic Design

The synthesis of 2-methyloctanenitrile via the α-alkylation of octanenitrile requires precise kinetic control over the enolization process. Aliphatic nitriles possess weakly acidic α-protons ( pKa​≈25 ). If a weak or highly nucleophilic base is utilized, the resulting carbanion can attack the electrophilic cyano carbon of an unreacted nitrile molecule, triggering an undesired Thorpe-Ziegler condensation .

To enforce causality and dictate the reaction pathway, Lithium Diisopropylamide (LDA) —a sterically hindered, non-nucleophilic strong base ( pKa​≈36 )—is employed. LDA quantitatively deprotonates the α-carbon without participating in nucleophilic addition . Furthermore, the reaction must be executed under cryogenic conditions (–78 °C). At ambient temperatures, the lithiated nitrile intermediate is highly reactive and prone to background dimerization. The –78 °C environment kinetically traps the carbanion until the electrophile, Methyl Iodide (MeI) , is introduced to complete the rapid SN​2 alkylation .

Experimental Workflow & Pathway

G A Octanenitrile (1.0 equiv) B LDA / Anhydrous THF (-78 °C, 1 h) A->B C Lithiated Nitrile (Carbanion Intermediate) B->C Deprotonation D Methyl Iodide (MeI) (1.2 equiv, -78 °C to RT) C->D E 2-Methyloctanenitrile (Crude Mixture) D->E SN2 Alkylation F Aqueous NH₄Cl Quench & Ether Extraction E->F G Vacuum Distillation (Purification) F->G H Pure 2-Methyloctanenitrile (Target Compound) G->H Isolation

Workflow and mechanistic pathway for the α-methylation of octanenitrile.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and environmental conditions must be strictly adhered to. The following table summarizes the quantitative data for a standard 10.0 mmol scale synthesis.

ParameterReagent / ConditionValue / SpecificationRationale
Substrate Octanenitrile1.0 equiv (1.25 g, 10.0 mmol)Primary starting material.
Base LDA (2.0 M in THF/heptane)1.1 equiv (5.5 mL, 11.0 mmol)10% excess ensures complete, quantitative deprotonation.
Electrophile Methyl Iodide (MeI)1.2 equiv (0.75 mL, 12.0 mmol)Slight excess drives SN​2 kinetics; high volatility allows easy removal.
Solvent Anhydrous THF20.0 mL (0.5 M relative to substrate)Coordinates lithium ions; stabilizes the carbanion intermediate.
Temperature Dry Ice / Acetone Bath–78 °CKinetically traps the enolate; prevents self-condensation.
Expected Yield 2-Methyloctanenitrile85% – 92% (1.18 g – 1.28 g)Based on efficient enolization and minimal over-alkylation.

In-Process Quality Control: A Self-Validating System

A chemical protocol is only as reliable as its in-process controls. To guarantee that the system is functioning as intended before committing the electrophile, this workflow integrates a self-validating D2​O quench step .

  • Validation Check: Prior to the addition of MeI, extract a 0.1 mL aliquot of the reaction mixture via a gas-tight syringe and inject it into a vial containing 0.5 mL of Deuterium Oxide ( D2​O ).

  • Analytical Confirmation: Analyze the organic layer of this aliquot via GC-MS. A mass shift from m/z 125 (starting octanenitrile) to m/z 126 (α-deuterooctanenitrile) with >95% isotopic purity confirms that quantitative enolization has occurred. If the m/z 125 peak remains prominent, the LDA has degraded, and the reaction must be aborted to save downstream resources.

Step-by-Step Experimental Protocol

Caution: Methyl iodide is a potent alkylating agent and suspected carcinogen. All operations must be conducted in a certified fume hood using appropriate PPE.

Step 1: System Preparation

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a continuous flow of argon.

  • Once cooled to room temperature, inject 20.0 mL of anhydrous THF and 1.25 g (10.0 mmol) of octanenitrile through a rubber septum.

Step 2: Cryogenic Enolization 3. Immerse the Schlenk flask in a dry ice/acetone bath (–78 °C). Allow the solution to equilibrate for 15 minutes. 4. Using a gas-tight syringe, add 5.5 mL of 2.0 M LDA solution dropwise over 10 minutes. The solution will typically adopt a pale yellow hue. 5. Stir the mixture at –78 °C for exactly 1 hour. (Perform the D2​O self-validation check described in Section 4 at the 50-minute mark).

Step 3: Electrophilic Alkylation 6. Upon confirming enolization, add 0.75 mL (12.0 mmol) of methyl iodide dropwise over 5 minutes. 7. Maintain the reaction at –78 °C for 2 hours to ensure high regioselectivity, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 4 hours.

Step 4: Quench and Extraction 8. Quench the reaction by slowly adding 10.0 mL of saturated aqueous NH4​Cl solution. Stir vigorously for 10 minutes. 9. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether ( 3×15 mL). 10. Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification and Final QC 11. Purify the crude yellow oil via vacuum distillation (or silica gel flash chromatography using Hexanes:EtOAc 95:5). 12. Final Validation: Analyze the purified product via GC-MS (Target m/z : 139.24) and 1H -NMR to confirm the presence of the newly formed α-methyl doublet ( ∼1.30 ppm, 3H, d) and the disappearance of the α-methylene triplet of the starting material.

References

  • Chemistry LibreTexts. Alkylation of Nitriles. Supplemental Modules (Organic Chemistry). Available at:[Link]

  • Royal Society of Chemistry (RSC). α-Substitution in Carbonyl Compounds and Derivatives. RSC Books, Chapter 4. Available at:[Link]

  • Wiley Online Library. Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Stéphane Caron. Available at:[Link]

Application

Application Note: Highly Selective Catalytic Hydrogenation of 2-Methyloctanenitrile to 2-Methyloctan-1-amine

Executive Summary The reduction of branched aliphatic nitriles, such as 2-methyloctanenitrile, to their corresponding primary amines is a critical transformation in the synthesis of active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of branched aliphatic nitriles, such as 2-methyloctanenitrile, to their corresponding primary amines is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), surfactants, and advanced materials. However, achieving high chemoselectivity is notoriously difficult due to the transient formation of highly reactive imine intermediates, which readily condense to form secondary and tertiary amine byproducts.

This application note details a highly optimized, self-validating protocol for the selective hydrogenation of 2-methyloctanenitrile using a Raney Cobalt catalyst system. By leveraging precise thermodynamic and kinetic controls, this methodology achieves >99% selectivity for the primary amine.

Mechanistic Causality & Catalyst Selection

The Challenge of Imine Condensation

During catalytic hydrogenation, 2-methyloctanenitrile is initially reduced to an imine intermediate[1]. This intermediate can undergo two competing pathways:

  • Desired Pathway: Direct hydrogenation of the imine to 2-methyloctan-1-amine.

  • Parasitic Pathway: Nucleophilic attack by the newly formed primary amine onto the unreacted imine. This releases ammonia and forms a secondary imine, which is subsequently reduced to a highly stable secondary amine[2].

Causality Behind the Solution

To arrest the parasitic pathway, we employ two synergistic strategies:

  • Thermodynamic Control via Ammonia: By saturating the reaction matrix with anhydrous ammonia, the equilibrium of the condensation reaction is forced backward (Le Chatelier’s Principle), completely suppressing the formation of the secondary imine[2].

  • Kinetic Control via Raney Cobalt: While Raney Nickel is highly active, its strong surface Lewis acidity prolongs the residence time of the primary amine, increasing the likelihood of condensation. Raney Cobalt exhibits a lower binding affinity for the primary amine, facilitating rapid desorption from the catalytic surface before nucleophilic attack can occur[3]. Furthermore, basic modifiers like lithium hydroxide (LiOH) or trace water can be used to further tune the catalyst surface, maintaining long-term activity and selectivity[4].

Mechanism Nitrile 2-Methyloctanenitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Raney Co) PrimAmine Primary Amine (R-CH2NH2) Imine->PrimAmine + H2 (Raney Co) SecImine Secondary Imine (R-CH=N-CH2-R) Imine->SecImine + PrimAmine - NH3 SecImine->Imine + Excess NH3 (Equilibrium Shift) SecAmine Secondary Amine ((R-CH2)2NH) SecImine->SecAmine + H2 (Raney Co)

Reaction pathways in nitrile hydrogenation. Excess ammonia shifts equilibrium away from secondary imines.

Optimization Data

Recent advances have introduced various catalytic systems for nitrile reduction, including homogeneous cobalt pincer complexes and unsupported palladium nanopores. However, for scalable, cost-effective aliphatic nitrile reduction, modified Raney Cobalt remains the industrial gold standard.

Table 1: Comparative Catalyst Performance for Aliphatic Nitrile Hydrogenation

Catalyst SystemAdditiveH₂ Pressure (bar)Temp (°C)Conversion (%)1° Amine Selectivity (%)
Raney NickelNone5080>99~75 - 80
Raney NickelNH₃ (5 equiv)5080>9988 - 92
Raney CobaltNone5080>9990 - 94
Raney Cobalt NH₃ (5 equiv) 50 80 >99 >99
PdNPoreNone1040>9996
Co Pincer ComplexNaOMe50120>9998

Experimental Protocol: Synthesis of 2-Methyloctan-1-amine

Objective: Convert 100 mmol of 2-methyloctanenitrile to 2-methyloctan-1-amine with >99% selectivity. Equipment: 300 mL High-pressure Parr autoclave equipped with a hollow-shaft gas-entrainment impeller.

Step 1: Catalyst Preparation & Washing
  • Weigh 1.5 g of Raney Cobalt slurry (active sponge metal catalyst, stored under water).

  • Under a strict argon atmosphere, wash the aqueous slurry with anhydrous methanol (3 × 15 mL) by decantation to remove all residual water.

    • Causality: Trace water can hydrolyze the highly reactive imine intermediate into an aldehyde, which subsequently reduces to an alcohol byproduct, depressing the overall amine yield.

    • Trustworthiness Check: Ensure the catalyst never runs dry. Exposure to oxygen will cause auto-ignition and permanently deactivate the catalyst.

Step 2: Reactor Charging
  • Transfer the methanol-wet Raney Cobalt to the autoclave vessel.

  • Dissolve 100 mmol (approx. 13.9 g) of 2-methyloctanenitrile in 80 mL of anhydrous methanol and add it to the reactor.

  • Introduce 500 mmol of anhydrous ammonia. This is best achieved by adding a pre-titrated 7M solution of ammonia in methanol (approx. 71.4 mL).

    • Causality: The 5-fold molar excess of ammonia kinetically outcompetes the primary amine for any unreacted imine, completely shutting down the secondary amine pathway[2].

Step 3: Hydrogenation
  • Seal the autoclave. Purge the headspace with Nitrogen (3 × 10 bar) to remove oxygen, followed by Hydrogen (3 × 10 bar) to remove nitrogen.

  • Pressurize the reactor to 50 bar with H₂ gas.

  • Heat the reaction mixture to 80°C.

  • Initiate vigorous stirring at 1000 rpm.

    • Causality: Hydrogenation is a three-phase (gas-liquid-solid) reaction. High shear mixing is mandatory to eliminate gas-liquid mass transfer resistance, ensuring the catalyst surface is never starved of hydrogen.

    • Self-Validation Check: Monitor the pressure drop in the reservoir. The reaction is deemed complete when hydrogen uptake ceases and pressure stabilizes (typically 2–4 hours).

Step 4: Workup and Isolation
  • Cool the reactor to 20°C. Carefully vent the excess H₂ and NH₃ gases through a dilute acid scrubber (e.g., 1M HCl).

  • Purge the reactor with Nitrogen (3 × 10 bar).

  • Filter the crude mixture through a tightly packed pad of Celite under an argon blanket to remove the Raney Cobalt.

  • Concentrate the filtrate via rotary evaporation (40°C, 150 mbar) to remove methanol.

  • Purify the crude residue via fractional vacuum distillation to isolate pure 2-methyloctan-1-amine.

Workflow Step1 1. Catalyst Prep (Anhydrous Wash) Step2 2. Reactor Charge (Nitrile + Co + NH3) Step1->Step2 Step3 3. Hydrogenation (50 bar H2, 80°C) Step2->Step3 Step4 4. Safe Venting & Filtration Step3->Step4 Step5 5. Distillation & Validation Step4->Step5

Step-by-step workflow for the catalytic hydrogenation of 2-methyloctanenitrile.

Analytical Validation

To ensure the protocol's success and validate the structural integrity of the product:

  • ¹H NMR (CDCl₃): Confirm the disappearance of the α-protons adjacent to the nitrile group (multiplet at ~2.3 ppm) and verify the appearance of the primary amine protons: the -CH₂-N signal (~2.7 ppm) and the broad -NH₂ singlet (~1.2 ppm).

  • GC-MS: Assess purity. The primary amine (2-methyloctan-1-amine) will elute first. Any trace secondary amine (di-(2-methyloctyl)amine) will appear at a significantly higher retention time with a distinct molecular ion mass, allowing for rapid quantification of chemoselectivity.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. 1

  • US4375003A - Method for the hydrogenation of nitriles to primary amines. Google Patents. 3

  • Cobalt pincer complexes for catalytic reduction of nitriles to primary amines. Catalysis Science & Technology (RSC Publishing).5

  • US5869653A - Hydrogenation of nitriles to produce amines. Google Patents. 4

  • Nitrile reduction. Wikipedia. 2

  • Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst. PubMed. 6

Sources

Method

Application Note: Synthesis and Utilization of 2-Methyloctanenitrile as a Precursor for High-Value Fragrance Aldehydes

Target Audience: Chemical Synthesis Professionals, Fragrance Formulation Scientists, and R&D Chemists. Introduction & Chemical Context In the flavor and fragrance (F&F) industry, saturated and branched fatty aldehydes ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Synthesis Professionals, Fragrance Formulation Scientists, and R&D Chemists.

Introduction & Chemical Context

In the flavor and fragrance (F&F) industry, saturated and branched fatty aldehydes are highly prized for their diffusive, fresh, and floral characteristics. A prime example is 2-methyloctanal (FEMA 2727), a branched aldehyde that imparts delicate floral, rose, lily, and muguet topnotes to fine fragrances and citrus compositions[1][2].

However, the direct synthesis and long-term storage of aldehydes present significant challenges. Aldehydes are inherently electrophilic and prone to auto-oxidation (forming carboxylic acids) or aldol condensation during storage. To circumvent these stability issues, fragrance chemists often utilize nitriles as stable, isolable intermediates. 2-Methyloctanenitrile (CAS 2570-96-9) serves as the perfect synthetic precursor to 2-methyloctanal[3]. Nitriles are highly resistant to oxidation and can be stored indefinitely, allowing chemists to perform a controlled reduction to the target aldehyde only when required for formulation.

This application note details the end-to-end workflow for synthesizing 2-methyloctanenitrile via the α -alkylation of propionitrile, followed by its controlled reduction to 2-methyloctanal.

Retrosynthetic Strategy & Reaction Causality

The synthesis relies on two highly predictable and self-validating chemical transformations:

  • α -Alkylation (C-C Bond Formation): Propionitrile is deprotonated at the α -position to form a nucleophilic carbanion, which then undergoes an S N​ 2 substitution with 1-bromohexane.

    • Causality of Reagent Choice: Lithium Diisopropylamide (LDA) is selected as the base because it is sterically hindered and non-nucleophilic. This prevents the base from attacking the electrophilic nitrile carbon. The reaction is strictly maintained at -78°C to suppress the Thorpe-Ziegler side reaction (self-condensation of the nitrile).

  • Controlled Reduction: The resulting 2-methyloctanenitrile is reduced to 2-methyloctanal[4].

    • Causality of Reagent Choice: Diisobutylaluminum hydride (DIBAL-H) is used instead of Lithium Aluminum Hydride (LiAlH 4​ ). While LiAlH 4​ would aggressively over-reduce the nitrile to a primary amine, DIBAL-H (at -78°C) stops at the tetrahedral aluminum iminiate stage. This intermediate is stable at low temperatures and only collapses to the desired aldehyde upon aqueous acidic quenching.

Workflow A Propionitrile + LDA B 1-Bromohexane (Alkylation) A->B -78°C, THF C 2-Methyloctanenitrile (Intermediate) B->C SN2 Reaction D DIBAL-H (Reduction) C->D -78°C to RT E 2-Methyloctanal (Fragrance) D->E H3O+ Quench

Workflow: Synthesis of 2-methyloctanal from propionitrile via 2-methyloctanenitrile.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyloctanenitrile ( α -Alkylation)

This protocol establishes the carbon skeleton of the target fragrance molecule.

Reagents:

  • Propionitrile (1.0 eq)

  • 1-Bromohexane (1.1 eq)

  • Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Purge a dry, round-bottom flask with inert gas (N 2​ or Argon). Add anhydrous THF and cool the system to -78°C using a dry ice/acetone bath.

  • Base Addition: Syringe in the LDA solution (1.05 eq) and allow it to equilibrate to -78°C for 10 minutes.

  • Deprotonation: Add propionitrile (1.0 eq) dropwise over 15 minutes. Critical Step: Stir the mixture at -78°C for 45 minutes to ensure complete and quantitative formation of the α -cyano carbanion.

  • Alkylation: Add 1-bromohexane (1.1 eq) dropwise. Once the addition is complete, remove the dry ice bath and allow the reaction mixture to gradually warm to room temperature over 2 hours to drive the S N​ 2 kinetics to completion.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Causality: NH 4​ Cl provides a mild proton source to neutralize unreacted LDA without hydrolyzing the newly formed nitrile. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate in vacuo. Purify the crude liquid via fractional vacuum distillation to yield pure 2-methyloctanenitrile as a clear liquid[3].

Protocol 2: Controlled Reduction to 2-Methyloctanal

This protocol converts the stable nitrile into the highly active olfactory aldehyde.

Reagents:

  • 2-Methyloctanenitrile (1.0 eq)

  • DIBAL-H (1.0 M in hexanes) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Rochelle salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • System Preparation: Dissolve 2-methyloctanenitrile in anhydrous DCM under an inert atmosphere. Cool the solution to -78°C.

  • Hydride Transfer: Add DIBAL-H (1.1 eq) dropwise via a syringe pump. Maintain the internal temperature below -70°C to prevent over-reduction. Stir at -78°C for 2 hours.

  • Imine Trapping: At this stage, the reaction forms an aluminum iminiate complex. Do not allow the reaction to warm up before quenching, as this complex is thermally sensitive.

  • Quenching (The Rochelle Salt Method): Carefully add ethyl acetate (to quench unreacted DIBAL-H), followed by a generous volume of saturated aqueous Rochelle salt. Causality: Aluminum salts form thick, unfilterable gelatinous emulsions in water. Rochelle salt acts as a powerful chelating agent, trapping the aluminum ions to form a soluble tartrate complex. This breaks the emulsion and yields two distinct, easily separable liquid phases.

  • Hydrolysis & Isolation: Stir the biphasic mixture vigorously at room temperature for 1 hour until both layers are completely clear. Separate the organic layer, wash with brine, dry over MgSO 4​ , and concentrate. Vacuum distillation yields the final 2-methyloctanal[5].

Mechanism Nitrile 2-Methyloctanenitrile (R-CN) Complex Lewis Acid-Base Complex (R-CN : Al(iBu)2H) Nitrile->Complex DIBAL-H Addition (-78°C) Imine Aluminum Iminiate (R-CH=N-Al(iBu)2) Complex->Imine Hydride Transfer Hydrolysis Aqueous Acidic Hydrolysis (H2O / H+) Imine->Hydrolysis Rochelle Salt Quench Aldehyde 2-Methyloctanal (R-CHO) Hydrolysis->Aldehyde Imine Hydrolysis

Mechanistic pathway of 2-methyloctanenitrile reduction to 2-methyloctanal via DIBAL-H.

Quantitative Data Presentation

The transformation from the precursor to the final fragrance compound is accompanied by distinct shifts in physical and olfactory properties.

Property2-Methyloctanenitrile (Precursor)2-Methyloctanal (Product)
CAS Number 2570-96-9[3]7786-29-0[4]
Molecular Formula C 9​ H 17​ N[3]C 9​ H 18​ O[4]
Molecular Weight 139.24 g/mol [3]142.24 g/mol [4]
Odor Profile Faint, sharp nitrile-likeFloral, rose, lily, muguet[1][2]
Boiling Point ~200°C82.00 - 83.00 °C (@ 20 mmHg)[1][5]
LogP ~3.03.38[2]
Chemical Stability High (Resists oxidation)Moderate (Prone to auto-oxidation)

Analytical Validation System

To ensure the protocol is self-validating, the following analytical checks must be performed to confirm the complete conversion of the nitrile to the aldehyde:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Track the disappearance of the precursor mass ( m/z 139) and the appearance of the product mass ( m/z 142). The aldehyde will typically elute earlier than the highly polar nitrile on a standard non-polar column (e.g., HP-5).

  • 1 H Nuclear Magnetic Resonance (NMR): The most definitive proof of successful reduction is the appearance of a sharp singlet (or finely split doublet depending on the α -proton coupling) in the extreme downfield region at δ 9.5 - 9.8 ppm . This corresponds to the newly formed aldehyde proton (-CH O), which is entirely absent in the 2-methyloctanenitrile spectrum.

  • Infrared Spectroscopy (IR): Observe the disappearance of the sharp, distinctive nitrile ( C≡N ) stretch at ~2250 cm −1 and the emergence of a strong, broad carbonyl ( C=O ) stretch at ~1725 cm −1 .

References

  • The Good Scents Company. "2-methyl octanal". The Good Scents Company Information System. URL: [Link]

  • PubChem - NIH. "2-Methyloctanal | C9H18O | CID 24583". National Center for Biotechnology Information. URL: [Link]

Sources

Application

Application Note: A Robust GC-MS Method for the Analysis of 2-Methyloctanenitrile

Abstract This application note presents a detailed, validated gas chromatography-mass spectrometry (GC-MS) method for the identification and quantification of 2-Methyloctanenitrile. The protocol is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated gas chromatography-mass spectrometry (GC-MS) method for the identification and quantification of 2-Methyloctanenitrile. The protocol is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a reliable and reproducible method for this analyte. The development strategy, from column selection to mass spectrometer tuning, is explained based on the physicochemical properties of the analyte and established chromatographic principles. The method is validated according to the core principles outlined in the ICH Q2(R1) guidelines to ensure its fitness for purpose.

Introduction and Method Rationale

2-Methyloctanenitrile (C₉H₁₇N) is an aliphatic nitrile that may be used as an intermediate in the synthesis of pharmaceuticals or other specialty chemicals. Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice due to its high resolving power and specificity, which are ideal for analyzing volatile and semi-volatile organic compounds like 2-Methyloctanenitrile.

The nitrile functional group (-C≡N) imparts a degree of polarity to the molecule.[1][2] This, combined with its boiling point of approximately 213°C, dictates the optimal parameters for chromatographic separation and detection.[3] The method described herein employs a mid-polarity stationary phase to achieve symmetric peak shapes and efficient separation, while standard electron ionization (EI) provides reproducible fragmentation patterns for confident identification.

Method Development Strategy

The development of this method was guided by the principle of "like dissolves like," which is fundamental to chromatography.[1][2] The choices for each parameter were made to ensure robust separation, sensitive detection, and high-quality data.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of method development.

PropertyValueSignificance for GC-MS Method
Molecular Formula C₉H₁₇NDetermines the molecular weight for MS detection.
Molecular Weight 139.24 g/mol Guides the mass scanning range.[3]
Boiling Point 213.1°C at 760 mmHgDictates the required GC oven temperatures for elution.[3]
Polarity IntermediateThe nitrile group makes it more polar than a simple alkane, influencing column choice.[1][2]
Dipole Moment ~3.69 DConfirms the polar nature of the molecule, requiring a compatible stationary phase.[4]
GC Column Selection Rationale

The key to a successful GC separation is the selection of the appropriate stationary phase.[5] For 2-Methyloctanenitrile, a non-polar compound with a polar functional group, a mid-polarity column provides the best balance of interactions.

  • Choice: A (6%-cyanopropyl-phenyl)-94%-dimethyl polysiloxane stationary phase (e.g., DB-624 or equivalent) was selected.

  • Reasoning: This phase offers a blend of dispersive (van der Waals) and dipole-dipole interactions.[6][7] The dimethyl polysiloxane backbone interacts with the alkyl chain of the analyte, while the cyanopropyl-phenyl groups provide selectivity for the polar nitrile moiety. This combination ensures good peak shape and resolution from potential non-polar or more polar impurities.[8] Using a purely non-polar phase might result in poor peak shape due to the polar nitrile group, while a highly polar phase could lead to excessive retention.[1][6]

Inlet and Temperature Programming Rationale
  • Inlet Temperature: Set to 250°C. This is sufficiently high to ensure rapid and complete vaporization of the 213°C boiling point analyte without causing thermal degradation.

  • Oven Temperature Program: The program is designed to provide sharp peaks and adequate separation from any potential contaminants.

    • Initial Temperature: 80°C, hold for 1 minute. This allows for tight focusing of the analyte at the head of the column.

    • Ramp: 15°C/min to 240°C. This rate provides a good balance between analysis speed and chromatographic resolution.

    • Final Hold: Hold at 240°C for 5 minutes. This ensures that any less volatile components are eluted from the column before the next injection.

Mass Spectrometer Parameter Selection

Standard electron ionization (EI) at 70 eV is used due to its robustness and the creation of extensive, reproducible spectral libraries.[9]

  • Ion Source Temperature: 230°C. This prevents condensation of the analyte within the source while minimizing thermal fragmentation.

  • Transfer Line Temperature: 260°C. This ensures the analyte remains in the gas phase as it travels from the GC column to the MS source.

  • Scan Mode: Full Scan (m/z 40-250). This range is chosen to capture the molecular ion (m/z 139) and all significant fragment ions, allowing for comprehensive identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.

  • Expected Fragmentation: Aliphatic nitriles typically show a molecular ion (M+•) and characteristic losses.[10][11] A prominent fragment often results from alpha-cleavage. For 2-Methyloctanenitrile, key fragments would be anticipated, although a reference spectrum should be acquired to confirm the pattern.

Detailed Analytical Protocol

Equipment and Consumables
ItemSpecification
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Injection Mode Split (50:1 ratio)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Volume 1 µL
Vials 2 mL amber glass, with PTFE/silicone septa
Solvent Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade
Reagent and Standard Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2-Methyloctanenitrile reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with dichloromethane. These will be used to establish the calibration curve.

  • Sample Preparation: Dissolve the sample containing 2-Methyloctanenitrile in dichloromethane to an expected concentration within the calibration range. If the matrix is complex, a liquid-liquid extraction may be necessary.[8]

GC-MS System Configuration Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Weigh Reference Standard p2 Prepare Stock (1000 µg/mL) p1->p2 p3 Create Working Standards p2->p3 a2 Inject 1 µL into GC Inlet p3->a2 Calibrants p4 Prepare Sample Solution p4->a2 Unknowns a1 Configure GC-MS Parameters (Table 2) a1->a2 a3 Chromatographic Separation (DB-624 Column) a2->a3 a4 Electron Ionization (70 eV) a3->a4 a5 Mass Analysis (m/z 40-250) a4->a5 d1 Integrate Peak Area a5->d1 Raw Data d2 Generate Calibration Curve d1->d2 d4 Confirm Identity via Mass Spectrum d1->d4 d3 Quantify Sample Concentration d2->d3

Caption: Workflow from sample preparation to data analysis.

GC-MS Instrument Parameters
ParameterSetting
GC System Agilent 8890
Inlet Split/Splitless
Inlet Temperature250°C
Split Ratio50:1
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature80°C, hold 1 min
Ramp15°C/min to 240°C
Final Hold5 min at 240°C
Total Run Time~16.7 min
MS System Agilent 5977B
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.260°C
Scan Rangem/z 40-250

Method Performance and Validation

This analytical method must be validated to ensure it is suitable for its intended purpose.[12][13] Validation should be performed in accordance with ICH Q2(R1) guidelines, which outline the necessary characteristics to be investigated.[14][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum of 2-Methyloctanenitrile, free from interference at its retention time.

  • Linearity: The method should be linear over the concentration range of 1-100 µg/mL. A calibration curve should be generated, and the correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte (spiked samples). Recovery should typically be within 90-110%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing multiple injections of the same standard on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Assessed by analyzing the same sample on different days or with different analysts. The RSD should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; improper temperature.Deactivate or replace the inlet liner; ensure oven start temp is low enough for focusing.
Low Sensitivity Leak in the system; dirty ion source.Perform a leak check; tune and clean the MS ion source.
Retention Time Shift Change in carrier gas flow rate; column aging.Verify flow rate; trim the first few cm of the column or replace if necessary.
No Peak Detected Syringe issue; incorrect injection parameters.Check syringe for blockage; verify injection volume and split ratio.

Conclusion

The GC-MS method detailed in this application note provides a robust, specific, and reliable protocol for the analysis of 2-Methyloctanenitrile. The use of a mid-polarity DB-624 column coupled with standard EI-MS detection allows for excellent chromatographic separation and confident identification. By following the outlined parameters and validation procedures, this method can be readily implemented in quality control and research laboratories for routine analysis.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex. [Link]

  • ICH Q2 (R1) provides guidance on validating analytical methods. Scribd. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • GC Column Selection Guide. Restek. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • 2-methyloctanenitrile (CAS#:2570-96-9). Chemsrc. [Link]

  • What GC columns would be recommended to analyze polar and non-polar compounds in a gas? ResearchGate. [Link]

  • Quality Guidelines. ICH. [Link]

  • 2-Methyllactonitrile - Physico-chemical Properties. ChemBK. [Link]

  • 2-methyloctanenitrile. Stenutz. [Link]

  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [Link]

  • 2-Methylpentanedinitrile. PubChem. [Link]

  • Chemical Properties of Butanenitrile, 2-methyl- (CAS 18936-17-9). Cheméo. [Link]

  • Butanenitrile, 2-methyl-. NIST WebBook. [Link]

  • 2-methylpentanenitrile. NIST WebBook. [Link]

  • Detection and determination of nitriles. ResearchGate. [Link]

  • Butanenitrile, 2-methyl-. NIST WebBook. [Link]

  • Structures and electron impact ionization mass spectra of geranyl... ResearchGate. [Link]

  • Gas Chromatography Analysis of Aliphatic Nitriles. Journal of Chromatographic Science. [Link]

  • Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry. [Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. [Link]

  • 2-n-Butyl-2-methylhexanenitrile. NIST WebBook. [Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Welcome to the NIST WebBook. NIST. [Link]

  • Gas Chromatographic Analysis of Nitriles. Analytical Chemistry. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopy of 2-Methyloctanenitrile

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Deuterated Chloroform (CDCl₃) Introduction & Structural Context 2-Methyloctanenitrile (CAS: 2570-96-9, Formula: C₉H₁₇N) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Deuterated Chloroform (CDCl₃)

Introduction & Structural Context

2-Methyloctanenitrile (CAS: 2570-96-9, Formula: C₉H₁₇N) is an aliphatic nitrile frequently utilized as a critical synthetic intermediate in pharmaceutical development, agrochemicals, and fragrance chemistry. Accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming purity and stereochemical integrity.

The structural topology of 2-Methyloctanenitrile features an eight-carbon main chain terminating in an sp-hybridized cyano group (-C≡N), with a methyl branch at the C2 position. This configuration introduces two primary spectral drivers:

  • Inductive Deshielding: The highly electronegative nitrogen atom withdraws electron density, strongly deshielding the alpha (C2) and beta (C3) positions.

  • Chirality & Diastereotopicity: The stereocenter at C2 renders the adjacent methylene protons (specifically at C3) diastereotopic. While often overlapping in standard 400 MHz 1D spectra, this structural reality governs the complex multiplet envelopes observed in the aliphatic region.

Causality-Driven Sample Preparation Protocol

High-resolution NMR spectra are fundamentally bottlenecked by sample preparation. The following protocol is engineered to eliminate localized magnetic field ( B0​ ) inhomogeneities and ensure optimal signal-to-noise (S/N) ratios.

Step-by-Step Methodology

Step 1: Mass Optimization & Solvation

  • Action: Weigh 10–25 mg of 2-Methyloctanenitrile for ¹H NMR, or 50–100 mg for ¹³C NMR. Dissolve the analyte in a separate glass vial using ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • Causality: ¹³C possesses a natural abundance of only 1.1% and a low gyromagnetic ratio[1]. Higher concentrations are mandatory to achieve an adequate S/N ratio within a practical timeframe.

Step 2: Particulate Filtration

  • Action: Construct a micro-filter by packing a small piece of cotton wool into a glass Pasteur pipette. Pass the dissolved sample through the cotton wool directly into the NMR tube.

  • Causality: Suspended micro-particulates disrupt the homogeneity of the magnetic field, creating gradients that artificially broaden spectral lines[2]. Glass wool is insufficient as it allows fine dust to pass; cotton wool effectively traps these micro-particles[2].

Step 3: Volume Standardization

  • Action: Ensure the final liquid height in a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP) is exactly 50–55 mm (approx. 0.65–0.70 mL).

  • Causality: Samples shorter than 50 mm cause magnetic susceptibility discontinuities near the ends of the receiver coil[3]. This makes the sample exceedingly difficult to shim, resulting in asymmetric peaks and poor resolution[3].

Step 4: Internal Referencing

  • Action: Rely on the residual CHCl₃ solvent peak (δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) as the internal standard.

  • Causality: While Tetramethylsilane (TMS) is the traditional standard, manual addition often exceeds the dynamic range of the receiver, distorting the baseline[1]. Using the residual solvent peak simplifies preparation and allows for quantitative NMR (qNMR) recovery via simple evaporation[4].

Validation Checkpoint (Self-Validating System): Before committing to a multi-hour ¹³C acquisition, lock onto the deuterium signal and acquire a single-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak.

  • Pass: FWHM < 1.0 Hz (Proceed to full acquisition).

  • Fail: FWHM > 1.0 Hz (Re-optimize the Z1 and Z2 shims; check for tube defects).

Spectral Acquisition & Processing Workflow

NMR_Workflow Start 2-Methyloctanenitrile Sample Prep Sample Preparation (CDCl3, 0.7 mL) Start->Prep Filter Particulate Filtration (Cotton Wool) Prep->Filter Removes line-broadening impurities Acq1H 1H NMR Acquisition (16-64 Scans) Filter->Acq1H 10-25 mg Acq13C 13C NMR Acquisition (>512 Scans, Decoupled) Filter->Acq13C 50-100 mg Process Spectral Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Analyze Peak Assignment & Structural Validation Process->Analyze Chemical shift & integration data

Workflow for the preparation, acquisition, and analysis of 2-Methyloctanenitrile NMR spectra.

¹H NMR Peak Assignments & Mechanistic Rationale

The ¹H NMR spectrum of 2-Methyloctanenitrile in CDCl₃ at 400 MHz displays distinct regions driven by the inductive effect of the nitrile group[5].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale & Causality
2.53 – 2.67 Multiplet (m)1HC2-H (Methine)The highly electronegative sp-hybridized nitrogen of the nitrile group (-C≡N) withdraws electron density via induction, strongly deshielding this alpha proton, shifting it downfield.
1.12 – 1.70 Multiplet (m)13HC3-H ₂ to C7-H ₂ & C2-CHThis broad envelope contains the bulk aliphatic methylene protons and the C2-methyl group. The C2-methyl is split into a doublet by the C2 methine proton but overlaps heavily with the methylene signals in 1D spectra.
0.81 – 0.97 Triplet (t)3HC8-H ₃ (Terminal Methyl)Shielded terminal methyl group. The signal is split into a triplet ( J≈7 Hz) by the adjacent C7 methylene protons, unaffected by the distant cyano group.

Expert Insight: Because C2 is a chiral center, the two protons on the adjacent C3 carbon are diastereotopic. They exist in different magnetic environments and couple to the C2 proton with different J -values. While they merge into the 1.12–1.70 ppm multiplet at 400 MHz, higher field instruments (e.g., 800 MHz) or 2D COSY/HSQC experiments can resolve these into distinct signals.

¹³C NMR Peak Assignments & Mechanistic Rationale

The ¹³C NMR spectrum (proton-decoupled) provides a clear map of the carbon skeleton, heavily influenced by the sp-hybridized cyano carbon[6].

Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Rationale & Causality
~122.5 Quaternary (C)C 1 (-C≡N)The sp-hybridized nitrile carbon is highly deshielded by the electronegative nitrogen and the magnetic anisotropy of the triple bond, placing it in the characteristic 115–125 ppm range.
~33.5 Methylene (CH₂)C 3Positioned beta to the cyano group; experiences moderate inductive deshielding.
~29.5 Methine (CH)C 2Alpha to the cyano group. Deshielded by direct inductive effects from the adjacent -C≡N.
~27.0 - 31.5 Methylene (CH₂)C 4, C 5, C 6Standard bulk aliphatic chain carbons. Minimal inductive effect from the cyano group is felt at this distance.
~22.6 Methylene (CH₂)C 7Gamma to the terminal methyl group; exhibits a characteristic upfield shift for aliphatic chains.
~18.0 Primary (CH₃)C2-C H₃The methyl branch at C2. Shifted slightly downfield compared to a standard terminal methyl due to its beta relationship to the electron-withdrawing nitrile group.
~14.1 Primary (CH₃)C 8Terminal aliphatic methyl group, highly shielded.

References

  • Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. ACS Publications.[Link]

  • NMR Sample Preparation 1. University of Alberta.[Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support. Weizmann Institute of Science.[Link]

  • WO2021130492A1 - Carboxy derivatives with antiinflammatory properties.
  • NMR Sample Preparation. Western University.[Link]

Sources

Application

Application Note: 2-Methyloctanenitrile – Safe Handling, Storage, and Experimental Protocols

Executive Summary & Chemical Profile 2-Methyloctanenitrile is a branched aliphatic nitrile widely utilized in advanced polymer chemistry and materials science. It frequently serves as a small-molecule model compound to s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2-Methyloctanenitrile is a branched aliphatic nitrile widely utilized in advanced polymer chemistry and materials science. It frequently serves as a small-molecule model compound to study the microstructural reactivity of polyacrylonitrile (PAN) during inverse vulcanization processes[1]. Due to its cyano moiety and lipophilic alkyl chain, it presents specific physicochemical properties and safety hazards that demand stringent laboratory controls.

Table 1: Physicochemical Properties & Identifiers

PropertyValue / Description
Chemical Name 2-Methyloctanenitrile
CAS Number 2570-96-9
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Appearance Clear liquid
GHS Hazard Classifications Flam. Liq. 3, Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]

Hazard Identification & Toxicological Profile

Understanding the causality behind the safety protocols is critical for researchers handling this compound. The molecular structure dictates its hazard profile:

  • Flammability (Flam. Liq. 3): As a flammable liquid (H226), vapor accumulation in unventilated spaces poses a significant ignition risk[2].

  • Acute Toxicity & Irritation (Acute Tox. 4 / Irrit. 2): It is harmful via oral, dermal, and inhalation routes, causing distinct skin (H315) and eye irritation (H319)[2]. Causality: The lipophilic tail facilitates rapid dermal penetration, while the nitrile group can metabolize to release toxic byproducts in vivo.

  • Target Organ Toxicity (STOT SE 3): Inhalation of vapors may cause central nervous system depression, leading to drowsiness, dizziness, lethargy, and incoordinated gait[2][3].

Standard Operating Procedure (SOP): Handling and Storage

Trustworthiness Principle: Every safety protocol must function as a self-validating system.

  • Engineering Controls: Always handle 2-methyloctanenitrile inside a certified chemical fume hood.

    • Self-Validation Check: Before opening the container, tape a lightweight tissue to the bottom of the fume hood sash. An inward deflection of the tissue visually validates active negative pressure and proper exhaust flow.

    • Sensor Integration: For reactions at elevated temperatures, the hood must be equipped with H₂S and SO₂ sensors, as heating organics with sulfur can evolve highly toxic and corrosive gases[4].

  • Personal Protective Equipment (PPE): Wear splash-resistant safety goggles, a flame-resistant lab coat, and nitrile gloves.

    • Causality: While nitrile gloves provide baseline protection, double-gloving or utilizing butyl rubber gloves is strictly recommended for prolonged handling, as the solvent's penetrative properties can compromise standard thin-mil nitrile over time.

  • Storage Conditions: Store in a tightly sealed, amber glass container within a dedicated, temperature-controlled flammables cabinet. Isolate from heat sources, sparks, and incompatible materials (strong oxidizers and reducing agents).

Experimental Protocol: Inverse Vulcanization Modeling

2-Methyloctanenitrile is an excellent model for the structural motifs of PAN. The following protocol details its reaction with elemental sulfur to study S–C bond formation[1][4].

G N1 1. Reagent Preparation 2-Methyloctanenitrile + S8 (1:2 mass ratio) N2 2. Inert Atmosphere Purge system with N2 N1->N2 N3 3. Thermal Ramp Gradual heating to 220 °C N2->N3 N4 4. Inverse Vulcanization Maintain at 220 °C for 8 h N3->N4 N5 5. Cooling & Recovery Cool to RT, extract with DCM N4->N5 N6 6. Microstructural Analysis NMR and GC-MS characterization N5->N6

Workflow for the inverse vulcanization of 2-methyloctanenitrile with S8.

Step-by-Step Methodology:
  • Preparation: In a clean reaction vial, combine 2-methyloctanenitrile and elemental sulfur (S₈) in a 1:2 organic-to-sulfur mass ratio (e.g., 0.0482 g nitrile to 0.0963 g sulfur)[1]. Add a magnetic stir bar.

  • Inert Atmosphere: Attach a reflux condenser to the vial. Purge the entire setup with high-purity nitrogen gas for 15 minutes to displace oxygen.

    • Self-Validation Check: Route the exhaust through a mineral oil bubbler. A continuous, steady bubble rate visually confirms positive N₂ pressure and validates the integrity of the system seal, preventing oxygen ingress and unwanted combustion.

  • Thermal Ramping: Submerge the vial in a silicone oil bath. Gradually increase the temperature to 220 °C.

    • Causality: Gradual ramping prevents sudden thermal spikes that could lead to the rapid, uncontrolled evolution of toxic H₂S gas[4].

  • Reaction Phase: Maintain the reaction at 220 °C for exactly 8 hours under continuous, rapid stirring[1].

    • Causality: Rapid stirring ensures homogenous heat distribution and maximizes radical propagation between the molten sulfur and the organic nitrile phase[4].

  • Cooling & Recovery: Remove the vial from the oil bath and allow it to cool to room temperature. Extract the crude solid using 4.0 mL of dichloromethane (DCM)[1].

    • Self-Validation Check: Perform sequential 1.0 mL washes until the DCM runs completely clear. This validates that all soluble low-molecular-weight vulcanized products have been successfully extracted from the insoluble polymeric matrix for accurate NMR/GC-MS analysis.

Waste Disposal & Spill Management

  • Spill Protocol: In the event of a spill, immediately eliminate all ignition sources. Evacuate personnel and allow the fume hood to clear vapors. Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels, as they lower the ignition threshold.

  • Disposal: Do not discharge into lakes, streams, ponds, or municipal sewer systems[3]. Collect all contaminated absorbent, PPE, and reaction byproducts into a clearly labeled, sealable hazardous waste container. Dispose of via a licensed hazardous waste incineration facility in strict accordance with local environmental regulations.

References

1.[3] Title: Big Label: 2-methyloctanenitrile 0.3 max. w/w Source: ppqs.gov.in URL: [Link]

2.[1] Title: Upcycled Composite Derived from Polyacrylonitrile and Elemental Sulfur: Thermomechanical Properties and Microstructural Insight Source: mdpi.com URL: [Link]

3.[2] Title: 2-methylidenebutanenitrile — Chemical Substance Information - NextSDS Source: nextsds.com URL: [Link]

4.[4] Title: Upcycled Composite Derived from Polyacrylonitrile and Elemental Sulfur: Thermomechanical Properties and Microstructural Insight Source: mdpi.com URL: [Link]

Sources

Method

Incorporating 2-Methyloctanenitrile into complex organic synthesis pathways

Executive Summary 2-Methyloctanenitrile (CAS: 2570-96-9) is a highly versatile aliphatic nitrile that serves as a critical intermediate across disparate fields of complex organic synthesis. Due to its unique structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyloctanenitrile (CAS: 2570-96-9) is a highly versatile aliphatic nitrile that serves as a critical intermediate across disparate fields of complex organic synthesis. Due to its unique structural motif—a strongly electron-withdrawing cyano group paired with a branched, lipophilic octyl chain—it functions both as an alpha-nucleophile in pharmaceutical drug design and as a structural model for polymer defect analysis in materials science. This application note details the causality, mechanistic pathways, and self-validating protocols for incorporating 2-methyloctanenitrile into two advanced workflows: the inverse vulcanization of high-sulfur-content materials (HSMs) and the synthesis of piperidine-based hypotensive agents.

Section 1: Materials Science — Inverse Vulcanization and Polymer Upcycling

Causality and Mechanistic Insight

Polyacrylonitrile (PAN) is a ubiquitous polymer, but its chemical upcycling into High-Sulfur-Content Materials (HSMs) via inverse vulcanization presents analytical challenges. When bulk PAN is crosslinked with elemental sulfur at high temperatures, the resulting composite becomes highly intractable and insoluble, making microstructural analysis via solution-state NMR impossible.

To solve this, researchers utilize 2-methyloctanenitrile as a small-molecule structural analog[1]. The molecule perfectly mimics the head-to-tail monomer coupling of the PAN backbone. By subjecting 2-methyloctanenitrile to inverse vulcanization conditions, researchers can extract the soluble small-molecule products and use GC-MS to map the exact sulfur-carbon (S-C) bond formations. Mechanistically, heating elemental sulfur to 220 °C homolytically cleaves the S8 rings into highly reactive polymeric sulfur biradicals. These radicals abstract the labile alpha-hydrogen adjacent to the nitrile group, initiating a cascade of H-atom transfer, olefin formation, and cyclization that ultimately yields thiophene derivatives[2]. This model provides self-validating proof of the crosslinking mechanisms occurring in the bulk polymer composite.

G S8 Elemental Sulfur (S8) Thermal Cleavage (220°C) Radical Sulfur Biradicals (•S-S_n-S•) S8->Radical Heat H_Abst α-Carbon H-Atom Abstraction Radical->H_Abst Radical Attack Nitrile 2-Methyloctanenitrile (PAN Model) Nitrile->H_Abst Substrate Thiophene Thiophene Derivatives & S-C Crosslinks H_Abst->Thiophene Cyclization

Mechanism of sulfur radical attack on 2-methyloctanenitrile to form thiophene crosslinks.

Protocol 1: Micro-Scale Inverse Vulcanization Modeling

This protocol is designed to be a self-validating system; the successful detection of thiophene derivatives via GC-MS confirms the radical abstraction pathway.

  • Preparation: In a heavy-walled reaction vial equipped with a magnetic stir bar, combine 0.0482 g (0.346 mmol) of 2-methyloctanenitrile and 0.0963 g (3.00 mmol) of elemental sulfur. This establishes the critical 2:1 sulfur-to-organic mass ratio required for optimal radical generation[1].

  • Inert Atmosphere: Attach a reflux condenser and aggressively purge the setup with dry nitrogen gas for 15 minutes to prevent unwanted oxidative side reactions.

  • Thermal Activation: Submerge the vial in a pre-equilibrated silicone oil bath. Gradually increase the temperature to 220 °C. Causality note: Temperatures below 180 °C are insufficient for complete S8 homolytic cleavage; 220 °C ensures a high steady-state concentration of sulfur biradicals.

  • Reaction: Maintain stirring at 220 °C for exactly 8 hours[1].

  • Workup & Validation: Allow the mixture to cool to room temperature. Partially dissolve the crude solid in 4.0 mL of dichloromethane (DCM). Filter the suspension to remove unreacted bulk sulfur.

  • Analysis: Inject the DCM filtrate into a GC-MS. The presence of thiophene derivatives and S-C crosslinked dimers validates the structural reactivity of the nitrile alpha-carbon.

Section 2: Medicinal Chemistry — Synthesis of Piperidine-Based Hypotensives

Causality and Mechanistic Insight

In the synthesis of neuroactive or cardiovascular drugs, controlling the lipophilicity (LogP) of the molecule is paramount for tuning blood-brain barrier permeability and receptor binding affinity. 2-Methyloctanenitrile is utilized as a highly specific lipophilic precursor in the synthesis of complex piperidine-based hypotensive agents[3].

The nitrile group serves a dual purpose. First, it strongly acidifies the alpha-proton, allowing for quantitative deprotonation by a strong, non-nucleophilic base (like LDA) at cryogenic temperatures. This generates a stable ketenimine anion (enolate equivalent). Second, the branched methyl group on the octyl chain creates steric hindrance that slows down in vivo beta-oxidation metabolism compared to a straight-chain lipid, thereby extending the drug's pharmacokinetic half-life. Subsequent SN2 alkylation with a piperidine derivative yields the target hypotensive scaffold.

G Start 2-Methyloctanenitrile (Lipophilic Precursor) Base Strong Base (LDA) Deprotonation Start->Base -78°C, THF Alkylation Alkylation with Piperidine Derivative Base->Alkylation Electrophile Addition Intermediate Substituted Nitrile Intermediate Alkylation->Intermediate SN2 Reaction Product Hypotensive Agent (HCl Salt) Intermediate->Product Salt Formation

Synthetic workflow incorporating 2-methyloctanenitrile into a piperidine hypotensive agent.

Protocol 2: Alpha-Alkylation for Piperidine Hypotensives

This protocol utilizes cryogenic control to prevent nucleophilic attack on the cyano carbon, ensuring exclusive alpha-alkylation.

  • Anion Generation: Flame-dry a Schlenk flask under argon. Add 1.0 equivalent of 2-methyloctanenitrile dissolved in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add 1.1 equivalents of Lithium diisopropylamide (LDA, 2.0 M in THF/heptane). Stir for 45 minutes at -78 °C. Causality note: The bulky diisopropyl groups of LDA prevent nucleophilic addition to the nitrile, ensuring exclusive abstraction of the alpha-proton.

  • Electrophilic Addition: Slowly add 1.0 equivalent of the target piperidine-alkyl halide (e.g., a derivative containing a 5H-dibenzo[a,d]cyclohepten-5-ylidene moiety) dissolved in minimal THF.

  • Propagation: Allow the reaction to slowly warm to room temperature overnight to drive the SN2 substitution to completion.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification & Salt Formation: Purify via silica gel column chromatography. Dissolve the purified free base in diethyl ether and bubble anhydrous HCl gas through the solution to precipitate the final hypotensive agent as a hydrochloride salt (e.g., MS 592 (M+), TLC Rf=0.61)[3].

Quantitative Data Summary

The distinct reaction environments and analytical requirements for both applications are compared below to guide experimental planning.

Table 1: Comparative Application Metrics for 2-Methyloctanenitrile

ParameterPolymer Upcycling (HSMs)Pharmaceutical Synthesis
Primary Function Structural model for PAN defectsLipophilic scaffold / Alpha-nucleophile
Key Reagents Elemental Sulfur (S8)LDA, Piperidine-alkyl halide
Reaction Temperature 220 °C (Thermal homolysis)-78 °C to Room Temp (Cryogenic control)
Primary Reactive Site Alpha-hydrogen (Radical abstraction)Alpha-carbon (Carbanion generation)
Analytical Validation GC-MS (Thiophene detection)1H-NMR, Mass Spectrometry (MS)
Target Output S-C crosslinked microstructuresComplex hydrochloride salts

References

  • Wijeyatunga, S. K., & Smith, R. C. (2025). Upcycled Composite Derived from Polyacrylonitrile and Elemental Sulfur: Thermomechanical Properties and Microstructural Insight. Sustainability, 17(8), 3702. URL:[Link]

  • United States Patent and Trademark Office. Piperdine derivatives and hypotensives containing the same. US Patent RE38257E1.

Sources

Application

Application Note: Acid and Base Hydrolysis Techniques for the Conversion of 2-Methyloctanenitrile to 2-Methyloctanoic Acid

Introduction & Mechanistic Rationale The synthesis of branched aliphatic carboxylic acids, such as 2-methyloctanoic acid, is frequently achieved through the hydrolysis of their corresponding nitriles. However, the hydrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of branched aliphatic carboxylic acids, such as 2-methyloctanoic acid, is frequently achieved through the hydrolysis of their corresponding nitriles. However, the hydrolysis of 2-methyloctanenitrile presents two distinct physicochemical challenges that require careful experimental design:

  • Steric Hindrance: The presence of an alpha-methyl group introduces steric bulk adjacent to the electrophilic cyano carbon. Sterically hindered nitriles exhibit significantly reduced rates of nucleophilic attack compared to linear aliphatic nitriles, often stalling the reaction at the intermediate amide stage [5].

  • Lipophilicity: The nine-carbon aliphatic backbone renders the substrate highly insoluble in aqueous media. This necessitates the use of biphasic systems with vigorous agitation or organic co-solvents to facilitate mass transfer between the nucleophile and the substrate.

Hydrolysis can be driven by either acidic or basic catalysis. In both pathways, the reaction proceeds via an intermediate amide (2-methyloctanamide). The conversion of the nitrile to the amide is generally facile, but the subsequent hydrolysis of the amide to the carboxylic acid is the rate-limiting step, requiring forcing conditions to achieve full conversion [1].

Mechanistic Pathways & Workflow Visualization

To understand the divergence between acidic and basic conditions, we must examine the reaction pathways. Under acidic conditions, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, making it highly susceptible to attack by weak nucleophiles like water [4]. The mechanism involves protonation, nucleophilic attack, and tautomerization to yield the primary amide [3]. Further acidic hydrolysis rapidly converts the amide to the carboxylic acid.

Conversely, basic hydrolysis relies on the direct nucleophilic attack of a hydroxide ion. While this efficiently forms the amide, the subsequent base-catalyzed hydrolysis of the amide is notoriously slow due to electronic repulsion between the hydroxide nucleophile and the developing negative charge on the tetrahedral intermediate.

NitrileHydrolysis Substrate 2-Methyloctanenitrile AcidPath Acidic Conditions (H2SO4 / HCl) Substrate->AcidPath Electrophilic Activation BasePath Basic Conditions (NaOH / KOH) Substrate->BasePath Nucleophilic Attack Amide Intermediate: 2-Methyloctanamide AcidPath->Amide + H2O BasePath->Amide + H2O AcidProd 2-Methyloctanoic Acid + NH4+ Amide->AcidProd Fast Hydrolysis (Heat) BaseProd 2-Methyloctanoate Salt + NH3 Amide->BaseProd Slow Hydrolysis (Forcing Conditions) Final Pure 2-Methyloctanoic Acid AcidProd->Final Organic Extraction Workup Acidification (pH < 3) BaseProd->Workup Protonation Workup->Final Organic Extraction

Fig 1: Mechanistic workflow for the acid and base hydrolysis of 2-Methyloctanenitrile.

Experimental Methodologies

Self-Validating Design: Both protocols below are designed with built-in validation checkpoints. The disappearance of the sharp C≡N stretch (~2240 cm⁻¹) and the appearance of the broad O-H stretch (~3300-2500 cm⁻¹) and strong C=O stretch (~1700 cm⁻¹) in FTIR spectroscopy serve as primary orthogonal confirmations.

Protocol A: Acid-Catalyzed Hydrolysis

Causality & Design: Acid hydrolysis is generally preferred for sterically hindered aliphatic nitriles because the protonation of the intermediate amide facilitates the elimination of ammonia (as the non-nucleophilic ammonium ion, NH₄⁺)[1]. We utilize a 50% mixture of sulfuric acid and water to provide both the requisite proton activity and a sufficiently high boiling point for prolonged reflux.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 10.0 g (64.8 mmol) of 2-methyloctanenitrile to the flask. Carefully add 50 mL of 50% (v/v) aqueous sulfuric acid (H₂SO₄). Caution: The addition of acid to residual moisture is highly exothermic.

  • Reflux: Heat the biphasic mixture to a vigorous reflux (approx. 115-120 °C) with rapid stirring for 18-24 hours.

    • Validation Checkpoint 1: The reaction mixture will initially be distinctly biphasic. Over time, the organic layer will change in viscosity and refractive index as the nitrile converts to the acid.

  • Cooling & Dilution: Cool the reaction to room temperature and pour over 100 g of crushed ice to quench the strong acid.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) or diethyl ether (3 × 50 mL).

  • Washing: Wash the combined organic layers with water (50 mL) and brine (50 mL). Critical Note: Do not wash with basic solutions (e.g., NaHCO₃) at this stage, as it will deprotonate the desired carboxylic acid product and extract it into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-methyloctanoic acid.

Protocol B: Base-Catalyzed Hydrolysis

Causality & Design: Standard basic hydrolysis using aqueous ethanol [2] often stalls at the amide stage for sterically hindered substrates. To overcome the high activation energy barrier of the amide-to-acid conversion, this protocol substitutes ethanol with ethylene glycol. Ethylene glycol acts as a high-boiling co-solvent, allowing the reaction to reach 150 °C, forcing the complete hydrolysis of the resistant amide intermediate.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Dissolve 10.0 g (64.8 mmol) of 2-methyloctanenitrile in 50 mL of ethylene glycol. Add 15.0 g of potassium hydroxide (KOH) dissolved in 15 mL of water.

  • Reflux: Heat the mixture to 150 °C for 12-16 hours.

    • Validation Checkpoint 1: Evolution of ammonia gas (NH₃) will occur as the amide hydrolyzes. This can be validated by holding a piece of damp red litmus paper over the condenser outlet; the basic gas will turn it blue.

  • Cooling & Dilution: Cool the reaction to room temperature and dilute with 100 mL of water.

    • Validation Checkpoint 2: The solution should be relatively homogenous. Any unreacted nitrile or intermediate amide will appear as an insoluble oil or precipitate. Extract with DCM (2 × 30 mL) to remove these non-polar impurities. Retain the aqueous layer, which now contains the water-soluble potassium 2-methyloctanoate salt.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH < 3 using 6M HCl[2].

    • Validation Checkpoint 3: The product, 2-methyloctanoic acid, will immediately phase-separate as a distinct oily layer upon reaching acidic pH.

  • Isolation: Extract the acidified aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Optimization Summary

The following table summarizes the comparative metrics of various hydrolysis conditions for 2-methyloctanenitrile, allowing researchers to select the optimal method based on equipment and time constraints.

Hydrolysis MethodReagentsSolvent SystemTemp (°C)Time (h)Yield (%)Key Limitation
Standard Acidic 50% H₂SO₄Aqueous Biphasic115-12018-2475-85Harsh conditions; potential for charring
Standard Basic 10-20% NaOH/KOHEtOH / H₂O (1:1)80-10024-4840-50Reaction heavily stalls at the amide stage
Forcing Basic KOHEthylene Glycol150-17012-1685-90Requires high heat; difficult solvent removal

Analytical Validation Criteria

To ensure the integrity of the final 2-methyloctanoic acid, the following analytical signatures must be verified post-isolation:

  • FTIR Spectroscopy: Complete absence of the sharp C≡N stretch at 2240 cm⁻¹. Presence of a strong C=O stretch at 1705-1715 cm⁻¹ and a broad, sweeping O-H stretch from 3300 to 2500 cm⁻¹.

  • ¹H NMR (CDCl₃): The alpha-proton (multiplet, ~2.4 ppm) should integrate to 1H. The alpha-methyl group should appear as a doublet at ~1.1 ppm. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield (>10.0 ppm).

References

  • Grokipedia. Hydrolysis of nitriles.
  • Organic Synthesis. Hydrolysis of Nitriles.
  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides.
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • ACS Publications. Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methyloctanenitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 2-Methyloctanenitrile (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 2-Methyloctanenitrile (CAS 2570-96-9) .

Because 2-methyloctanenitrile is a secondary aliphatic nitrile, its synthesis is notoriously prone to poor yields. This is typically due to competing elimination reactions in traditional chemical pathways or regioselectivity issues in modern biocatalytic cascades. Below, we dissect the two primary synthetic routes—Nucleophilic Substitution ( SN​2 ) and the Chemoenzymatic Cascade—providing the mechanistic causality behind failures and self-validating protocols to ensure success.

Section 1: Troubleshooting the SN​2 Cyanation Route (Octan-2-ol Precursor)

The traditional chemical route involves the activation of octan-2-ol (e.g., via tosylation) followed by nucleophilic displacement using a cyanide source[1].

Q: During the cyanation of 2-octyl tosylate, my GC-MS shows significant amounts of octene isomers and a low yield of 2-methyloctanenitrile. How do I fix this? A: You are observing E2 elimination outcompeting the desired SN​2 substitution. Because the octan-2-yl tosylate is a secondary carbon, it is sterically hindered, which raises the activation energy for the SN​2 backside attack. The cyanide ion ( CN− ) acts as both a nucleophile and a moderate base. If you are using a protic solvent (like ethanol) or high temperatures, the solvent's hydrogen bonding diminishes cyanide's nucleophilicity, allowing the E2 elimination pathway to dominate.

Mechanistic Fix: Shift the reaction to a strictly polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or use a biphasic water/toluene system with a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB). Polar aprotic solvents leave the cyanide ion unsolvated ("naked"), drastically increasing its nucleophilicity and accelerating the SN​2 pathway before E2 can occur. Furthermore, keep the temperature strictly between 50–60 °C.

Q: I need the (R)-enantiomer of 2-methyloctanenitrile. Will this route preserve enantiopurity? A: Yes, provided you strictly control the leaving group chemistry to ensure a complete Walden inversion. If you start with (S)-octan-2-ol, tosylation retains the stereocenter. The subsequent cyanation inverts it to (R)-2-methyloctanenitrile[1]. Avoid using halogenating agents like SOCl2​ , as secondary alcohols can undergo internal return mechanisms ( SN​i ) leading to racemization.

Protocol 1: Self-Validating Cyanation of 2-Octyl Tosylate
  • Tosylation: Dissolve (S)-octan-2-ol (1.0 eq) in anhydrous pyridine at -5 °C. Add p-Toluenesulfonyl chloride (1.1 eq) portionwise[1].

    • Validation Check: TLC should show complete consumption of the alcohol after 18 hours.

  • Solvent Exchange: Extract with EtOAc, wash with 1M HCl to remove pyridine, and concentrate. Redissolve the crude tosylate in anhydrous DMSO (0.5 M).

  • Cyanation: Add finely powdered NaCN (1.5 eq) and heat to 55 °C under nitrogen for 12 hours.

    • Validation Check: Monitor by GC-FID. The ratio of 2-methyloctanenitrile to octene byproducts should be >9:1.

  • Workup: Quench with cold water and extract with hexanes. Hexanes will selectively extract the highly lipophilic nitrile while leaving polar impurities in the DMSO/water layer.

Section 2: Troubleshooting the Chemoenzymatic Route (1-Octene Precursor)

This advanced green-chemistry route involves the Rh-catalyzed hydroformylation of 1-octene to an aldehyde, condensation with hydroxylamine to form an aldoxime, and biocatalytic dehydration using Aldoxime Dehydratase (Oxd).

Q: I am using Rh-catalyzed hydroformylation of 1-octene followed by Oxd treatment. My yield of 2-methyloctanenitrile is low, but nonanenitrile is high. Why? A: This is a regioselectivity failure during the initial hydroformylation step. Standard bulky ligands (like sulfoxantphos) are specifically designed to favor linear (anti-Markovnikov) aldehydes, which eventually yield nonanenitrile. To synthesize 2-methyloctanenitrile, you require the branched (iso) aldehyde precursor (2-methyloctanal)[2].

Mechanistic Fix: Switch the ligand from sulfoxantphos to a ligand with a smaller bite angle, such as triphenylphosphine ( PPh3​ ), or use unmodified Rh(acac)(CO)2​ at higher syngas pressures. This reduces steric hindrance in the transition state, shifting the regioselectivity to favor Markovnikov addition and increasing the branched-to-linear (b/l) ratio.

Q: The Oxd enzyme precipitates and loses activity before the aldoxime is fully dehydrated. How can I improve enzymatic turnover? A: Aldoxime dehydratases (Oxds) are highly susceptible to product inhibition and denaturation by hydrophobic nitrile products[2].

Mechanistic Fix: Implement a biphasic solvent system (e.g., Water / 1-Butanol). The enzyme remains protected in the aqueous phase, while the highly lipophilic 2-methyloctanenitrile continuously partitions into the organic phase. This acts as an in situ extraction, preserving the enzyme's tertiary structure and driving the dehydration equilibrium forward via Le Chatelier's principle.

Protocol 2: Biphasic Hydroformylation & Biocatalytic Dehydration
  • Hydroformylation: Charge a high-pressure autoclave with 1-octene, Rh(acac)(CO)2​ (0.1 mol%), and PPh3​ (1.0 mol%) in a 1:1 mixture of water and 1-butanol. Pressurize with syngas ( CO/H2​ 1:1) to 40 bar and heat to 80 °C for 4 hours.

  • Oxime Formation: Vent the reactor. Add aqueous hydroxylamine ( NH2​OH , 1.2 eq) directly to the biphasic mixture. Stir at room temperature for 1 hour.

    • Validation Check: GC-MS must confirm >95% conversion of aldehydes to aldoximes.

  • Biocatalytic Dehydration: Adjust the aqueous phase pH to 7.0 using a phosphate buffer. Add recombinant Aldoxime Dehydratase (Oxd) (10 U/mL). Stir gently at 30 °C for 24 hours[2].

  • Isolation: Separate the 1-butanol layer, which contains the enriched 2-methyloctanenitrile, and purify via fractional distillation.

Quantitative Yield Optimization Summary

The table below summarizes the causal relationship between reaction conditions and the quantitative yield of 2-methyloctanenitrile across both synthetic pathways.

Synthesis RouteKey ChallengeOptimization StrategyTypical Yield (Before)Typical Yield (After)
SN​2 Cyanation E2 Elimination (Octene formation)Switch from Ethanol to DMSO (55 °C)35%88%
SN​2 Cyanation E2 Elimination (Octene formation)Biphasic Water/Toluene + TBAB (50 °C)35%92%
Chemoenzymatic Poor Branched RegioselectivityReplace Sulfoxantphos with PPh3​ 15% (Branched)45% (Branched)
Chemoenzymatic Oxd Enzyme DeactivationSwitch to Biphasic Water/1-Butanol40% (Total Nitrile)>85% (Total Nitrile)

Diagnostic Workflow

Use the following logic tree to rapidly diagnose and resolve low yields in your specific synthetic pipeline.

YieldTroubleshooting A Low Yield: 2-Methyloctanenitrile B SN2 Cyanation Route A->B C Chemoenzymatic Route A->C D High Elimination (E2) Side Products? B->D E Incomplete Conversion? B->E F Low Regioselectivity? C->F G Oxd Enzyme Deactivation? C->G H Action: Lower Temp (<60°C) & Use DMSO/PTC D->H Yes I Action: Verify Tosylation Efficiency E->I Yes J Action: Optimize Rh-Ligand (e.g., PPh3) F->J Yes K Action: Use Biphasic System (Water/1-Butanol) G->K Yes

Diagnostic logic tree for troubleshooting 2-methyloctanenitrile synthesis yields.

References

  • WO2021130492A1 - Carboxy derivatives with antiinflammatory properties Source: Google Patents URL
  • One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system Source: RSC Publishing URL:[Link]

  • Synthetic processes towards nitriles without cyanide: A biocatalytic concept based on dehydration of aldoximes in water Source: ResearchGate URL:[Link]

Sources

Optimization

Troubleshooting GC-MS baseline noise and detection limits for 2-Methyloctanenitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve baseline noise issues and push t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve baseline noise issues and push the boundaries of detection limits (LOD/LOQ) when analyzing 2-Methyloctanenitrile via Gas Chromatography-Mass Spectrometry (GC-MS).

2-Methyloctanenitrile (C₉H₁₇N) is a volatile aliphatic nitrile often evaluated in complex matrices[1]. Achieving trace-level detection requires a rigorous, mechanistic approach to system optimization. This guide bridges the gap between theoretical mass spectrometry and field-proven troubleshooting protocols.

Part 1: Diagnostic Workflows for Baseline Noise

Baseline noise is the rapid, vertical fluctuation of the detector signal that obscures low-abundance analyte peaks, directly degrading your signal-to-noise (S/N) ratio. To eliminate noise, we must first isolate its physical origin.

Q1: My baseline noise suddenly elevated during a 2-Methyloctanenitrile run. How do I systematically isolate the cause?

A: Do not change multiple parameters at once. You must use a self-validating diagnostic system to isolate the GC inlet, the column, or the mass spectrometer[2].

  • The Inlet Test: Lower the GC inlet temperature by 50°C. If the baseline noise drops concurrently, the issue is volatilized contamination from the inlet (e.g., septum bleed or a dirty liner)[2]. Septa degrade over time, releasing low-molecular-weight siloxanes into the carrier gas.

  • The Detector Isolation Test: If lowering the inlet temperature has no effect, cool the oven, remove the column from the MS transfer line, and cap the MS interface with a blank nut. Pump down the system and monitor the baseline.

    • If the noise disappears: The noise is originating from the column (column bleed) or contaminated carrier gas[3].

    • If the noise remains high: The issue is intrinsic to the mass spectrometer (e.g., a dirty ion source, degraded electron multiplier, or a vacuum leak introducing air/water)[2].

BaselineNoise Start High Baseline Noise in GC-MS Test1 Lower Inlet Temp by 50°C Start->Test1 Result1A Noise Decreases Test1->Result1A Yes Result1B Noise Remains High Test1->Result1B No Cause1 Inlet Contamination or Septum Bleed Result1A->Cause1 Test2 Cap MS Interface & Monitor Signal Result1B->Test2 Action1 Replace Septum & Liner Trim Column Cause1->Action1 Result2A Noise Decreases Test2->Result2A Yes Result2B Noise Remains High Test2->Result2B No Cause2 Column Bleed or Carrier Gas Impurity Result2A->Cause2 Cause3 MS Source Contamination or Vacuum Leak Result2B->Cause3 Action2 Bake/Replace Column Check Gas Filters Cause2->Action2 Action3 Clean Ion Source Check Vacuum Seals Cause3->Action3

GC-MS Baseline Noise Diagnostic Decision Tree

Q2: How does column bleed specifically interfere with nitrile detection, and how is it mitigated?

A: Column bleed occurs when the stationary phase (typically a polysiloxane polymer) thermally degrades, releasing cyclic siloxanes into the MS. This creates a continuous background of ions at m/z 73, 207, and 281. While 2-Methyloctanenitrile has a distinct fragmentation pattern (often yielding m/z 97 and its molecular ion at m/z 139)[1], a high siloxane background overwhelms the electron multiplier, reducing its dynamic range and masking trace analyte signals[3].

Causality & Mitigation: Bleed is exponentially related to temperature and exacerbated by oxygen exposure. To mitigate this:

  • Install high-capacity oxygen and moisture traps on the carrier gas lines[4].

  • Use "MS-grade" low-bleed columns (e.g., 5% phenyl-arylene phases) which incorporate arylene blocks into the polymer backbone to inhibit cyclic degradation[3].

  • Never condition a column while connected to the MS. Always vent it to the oven to prevent source contamination[4].

Part 2: Maximizing Sensitivity & Lowering Detection Limits

Q3: I am struggling to reach trace detection limits for 2-Methyloctanenitrile. How should I optimize my MS acquisition mode?

A: If you are operating in Full Scan mode, the quadrupole mass analyzer spends milliseconds scanning across a wide mass range (e.g., m/z 40–300). This means the detector spends very little "dwell time" on the specific ions generated by 2-Methyloctanenitrile, while simultaneously collecting all background matrix ions[5].

To achieve trace detection limits, you must switch to Selected Ion Monitoring (SIM) mode. In SIM, the quadrupole acts as a strict mass filter, rapidly alternating only between the characteristic ions of your target analyte (e.g., m/z 97 as the quantifier, m/z 139 and 68 as qualifiers).

The Causality of SIM: By ignoring the rest of the mass spectrum, SIM increases the dwell time on your target ions by orders of magnitude. This drastically improves ion counting statistics, boosts the analyte signal, and mathematically eliminates matrix noise that does not share those exact masses[5].

SIMvsScan Sample Sample Injection (2-Methyloctanenitrile + Matrix) GC GC Separation Sample->GC EI Electron Ionization (70 eV) GC->EI Scan Full Scan Mode (m/z 40-300) EI->Scan All ions transmitted SIM SIM Mode (m/z 97, 139) EI->SIM Quadrupole filters specific m/z ScanResult High Background Noise Lower Sensitivity Scan->ScanResult SIMResult Filtered Matrix Noise High Sensitivity (Trace LOD) SIM->SIMResult

Signal Processing Pathway: Full Scan vs. Selected Ion Monitoring (SIM)

Quantitative Comparison: Scan vs. SIM for 2-Methyloctanenitrile
ParameterFull Scan ModeSIM ModeImpact on 2-Methyloctanenitrile Analysis
Mass Range m/z 40 – 300m/z 97, 139, 68SIM ignores non-target matrix/bleed ions.
Dwell Time per Ion ~1–2 milliseconds~50–100 millisecondsSIM allows 50x more time to collect target ions.
Signal-to-Noise (S/N) Low to ModerateExtremely HighSIM dramatically reduces the noise denominator.
Limit of Detection (LOD) ~1–10 ppm (Matrix dependent)~10–100 ppbSIM provides 10x to 100x greater sensitivity[5].
Qualitative Power High (Library matching possible)Low (Only targeted ions seen)Use Scan for unknowns; use SIM for trace quantitation.

Part 3: Standard Experimental Protocol for Trace Analysis

To guarantee self-validating, reproducible results, follow this optimized workflow for the trace analysis of 2-Methyloctanenitrile.

Step-by-Step Methodology: GC-MS Setup and Acquisition

Phase 1: System Preparation & Leak Checking

  • Consumable Refresh: Replace the inlet septum (use a low-bleed BTO septum) and install a deactivated, single-taper splitless liner with glass wool to enhance sample vaporization and protect the column from non-volatile matrix residue[2].

  • Column Installation: Install a 30m x 0.25mm x 0.25µm 5% phenyl-arylene MS-grade column. Trim 10 cm from the inlet side to remove active sites. Ensure the column insertion depth into the MS transfer line strictly follows the manufacturer's specification (typically 1–2 mm past the ferrule)[6].

  • Air/Water Check: Pump down the MS. Run an air/water check. The m/z 28 (Nitrogen) and m/z 18 (Water) abundances must be < 5% of the m/z 69 tuning mass. If > 5%, locate and resolve the vacuum leak before proceeding[4].

Phase 2: MS Tuning Optimization

  • Autotune vs. Manual Tune: Perform a standard Autotune using PFTBA. For ultra-trace detection, manually optimize the repeller and ion focus voltages. Adjust the voltages while monitoring the abundance of m/z 69 and m/z 219 (which bracket the 2-Methyloctanenitrile masses) to maximize ion transmission into the quadrupole[4].

  • Electron Energy: Standard EI operates at 70 eV. If the molecular ion (m/z 139) is too weak due to excessive fragmentation, consider manually lowering the electron energy slightly (e.g., to 50 eV) to softly ionize the molecule and boost the heavier diagnostic ions[4].

Phase 3: Chromatographic Method & SIM Setup

  • Injection: Inject 1 µL of sample in Splitless mode to transfer >95% of the analyte onto the column. Open the split purge valve at 1.0 minute to sweep residual solvent vapors from the inlet, preventing a tailing solvent peak.

  • Oven Program: Start at 60°C (hold 1 min) to focus the analyte at the head of the column. Ramp at 15°C/min to 250°C. This ramp provides sharp, narrow peaks, maximizing the peak height (signal) relative to the baseline[3].

  • SIM Parameters: Create a SIM acquisition window spanning the expected retention time of 2-Methyloctanenitrile.

    • Quantifier Ion:m/z 97 (Dwell time: 75 ms).

    • Qualifier Ions:m/z 139, 68 (Dwell time: 50 ms each).

  • Validation: Run a solvent blank to verify baseline stability. The baseline should be flat with no spiking. Run a calibration curve (e.g., 10 ppb to 1000 ppb) to validate linearity and calculate the exact LOD based on a 3:1 S/N ratio.

References

  • Troubleshooting Gas Chromatograph Baseline Problems - Agilent. agilent.com.
  • Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS - Shimadzu. shimadzu.com.
  • Optimizing GC–MS Methods | LCGC International. chromatographyonline.com.
  • Upcycled Composite Derived from Polyacrylonitrile and Elemental Sulfur: Thermomechanical Properties and Microstructural Insight - MDPI. mdpi.com.
  • Troubleshooting GC Column Baseline Issues - Restek Resource Hub. restek.com.
  • Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances - Agilent. gcms.cz.

Sources

Troubleshooting

Technical Support Center: 2-Methyloctanenitrile Extraction &amp; Solvent Optimization

Welcome to the Technical Support Center for the extraction and purification of 2-Methyloctanenitrile. Extracting 2-Methyloctanenitrile (CAS: 2570-96-9)[1] presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of 2-Methyloctanenitrile. Extracting 2-Methyloctanenitrile (CAS: 2570-96-9)[1] presents unique physicochemical challenges. As an aliphatic nitrile, it features a highly lipophilic octyl chain juxtaposed with a strongly polar cyano group. This dual nature often leads to suboptimal partition coefficients in standard non-polar solvents and a high propensity for emulsion formation during liquid-liquid extraction (LLE). Developing an efficient liquid-liquid extraction process requires careful selection of solvents and optimization of extractive and separation conditions[2].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols for maximizing extraction yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I getting low yields when extracting 2-Methyloctanenitrile with pure Hexane? While hexane is excellent for solubilizing the aliphatic tail of 2-methyloctanenitrile, the polar nitrile group significantly reduces the molecule's overall partition coefficient in purely non-polar hydrocarbon solvents. To improve yield, you must select a solvent with a higher polarity index that can engage in dipole-dipole interactions with the cyano group without being miscible in water. Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) are superior choices because they balance lipophilicity with sufficient polarity to solvate the nitrile moiety.

Q2: My extraction mixture forms a stubborn emulsion. What is the mechanistic cause, and how do I fix it? The amphiphilic nature of 2-methyloctanenitrile allows it to act as a weak surfactant at the aqueous-organic interface, stabilizing droplets and forming emulsions. This is exacerbated if the reaction mixture contains unreacted fatty acids or basic byproducts. Fix: Instead of standard salting-out with NaCl (which can precipitate certain impurities and interfere with downstream LC-MS), consider a "sugaring-out" approach[3]. Adding glucose to the aqueous phase binds free water molecules, drastically reducing the dielectric constant of the aqueous layer and forcing the nitrile into the organic phase while simultaneously breaking the emulsion.

Section 2: Troubleshooting Guide

Issue 1: Nitrile Hydrolysis During Workup

Symptom: GC-MS or NMR analysis shows the presence of 2-methyloctanoic acid or primary amides instead of the desired nitrile product. Root Cause: Nitriles are highly susceptible to hydrolysis when exposed to strong aqueous acids or bases, especially at elevated temperatures during extraction or solvent evaporation. Resolution:

  • pH Control: Ensure the aqueous phase is neutralized to a pH between 6.0 and 8.0 prior to adding the extraction solvent. Use a mild buffer (e.g., 0.1 M phosphate buffer) if the preceding reaction was highly basic.

  • Temperature Management: Perform the extraction at ambient temperature (20-25 °C) and evaporate the extraction solvent under reduced pressure using a water bath no hotter than 35 °C.

Issue 2: Co-extraction of Polar Impurities

Symptom: High crude yield mass, but a poor purity profile on HPLC. Root Cause: Using an overly polar solvent (like pure EtOAc) can co-extract polar reaction byproducts. Systematic optimization of the extraction phase[4] is critical for separating the desired compound from unknown impurities. Resolution: Implement a solvent blend. A 4:1 mixture of Hexane:EtOAc tunes the dielectric constant of the extraction phase to perfectly match 2-methyloctanenitrile, leaving highly polar impurities in the aqueous raffinate.

G Issue Issue: Low Extraction Yield CheckEmulsion Stable emulsion present? Issue->CheckEmulsion YesEmul Break Emulsion: Add glucose or filter CheckEmulsion->YesEmul Yes NoEmul Check Partitioning (LogP) CheckEmulsion->NoEmul No CheckpH Is pH > 8 or < 4? NoEmul->CheckpH Hydrolysis Nitrile Hydrolysis Risk: Neutralize to pH 7 CheckpH->Hydrolysis Yes Solvent Change Solvent: Switch Hexane to MTBE CheckpH->Solvent No

Caption: Troubleshooting decision tree for resolving low extraction yields.

Section 3: Quantitative Data & Solvent Selection

Table 1: Solvent Optimization Matrix for 2-Methyloctanenitrile

Solvent SystemPolarity IndexRelative Partitioning (LogP Match)Emulsion RiskRecommended Application
Hexane (100%) 0.1LowHighRemoving non-polar impurities
Ethyl Acetate (100%) 4.4HighModerateMaximum yield, low purity
MTBE (100%) 2.5OptimalLowStandard high-yield extraction
Hexane:EtOAc (4:1) ~1.0HighLowHigh-purity selective extraction
Acetonitrile/Water N/AVery HighVery LowComplex matrix/biological samples

Section 4: Standardized Experimental Protocol

Protocol: High-Yield Sugaring-Out Assisted Liquid-Liquid Extraction (SULLE) This protocol utilizes the principles of the SWIEET (Sugar Water Isopropanol Ethyl Extraction Technique) method[3], adapted for aliphatic nitriles, to ensure high recovery without the drawbacks of high salt loads.

Materials:

  • Crude aqueous mixture containing 2-Methyloctanenitrile.

  • Acetonitrile (ACN) or MTBE.

  • D-(+)-Glucose (Anhydrous).

  • Centrifuge.

Step-by-Step Methodology:

  • Preparation: Transfer 10 mL of the aqueous reaction mixture to a 50 mL conical centrifuge tube. Verify that the pH is between 6.0 and 8.0.

  • Solvent Addition: Add 10 mL of the chosen extraction solvent (MTBE or ACN).

  • Sugaring-Out (Causality Step): Add 2.0 g of anhydrous glucose directly to the mixture. Mechanistic note: The dissolution of sugar binds free water molecules, inducing a sharp miscibility gap that forces the nitrile into the organic phase.

  • Agitation: Vortex the mixture vigorously for 2 minutes to ensure complete dissolution of the glucose in the aqueous phase.

  • Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes at room temperature to break any micro-emulsions.

  • Recovery: Carefully decant or pipette the upper organic layer (containing the 2-Methyloctanenitrile) into a clean, pre-weighed round-bottom flask.

  • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate (elute with 4:1 Hexane:EtOAc) and visualize with iodine to confirm the absence of the nitrile. If a spot is still present, perform a second extraction with 5 mL of solvent.

  • Concentration: Remove the solvent in vacuo at 30 °C to yield the pure 2-Methyloctanenitrile.

G Start Aqueous Reaction Mixture (2-Methyloctanenitrile) PhaseSep Add Extraction Solvent (MTBE or EtOAc) Start->PhaseSep SaltOut Sugaring-Out (Add Glucose) PhaseSep->SaltOut Modifier addition Mix Agitation & Centrifugation SaltOut->Mix OrgPhase Organic Phase (Product-Rich) Mix->OrgPhase Top Layer AqPhase Aqueous Phase (Impurities) Mix->AqPhase Bottom Layer

Caption: Workflow for optimized liquid-liquid extraction of 2-Methyloctanenitrile.

References

  • [3] SWIEET—a salt-free alternative to QuEChERS - PMC. Source: nih.gov.3

  • [1] 2-methyloctanenitrile (C9H17N) - PubChemLite. Source: uni.lu. 1

  • [2] Optimization of Liquid-Liquid Extraction - Zaiput Flow Technologies. Source: zaiput.com. 2

  • [4] Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Source: nih.gov. 4

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Continuous 2-Methyloctanenitrile Hydrogenation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in continuous flow chemistry: catalyst deactivation during the hydrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in continuous flow chemistry: catalyst deactivation during the hydrogenation of aliphatic nitriles.

When scaling the reduction of 2-methyloctanenitrile to 2-methyloctan-1-amine in a continuous flow reactor, researchers frequently encounter rapid catalyst death. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind these failures, providing you with self-validating protocols and field-proven engineering controls to ensure sustained catalytic activity.

Mechanistic Root Causes of Catalyst Poisoning

To solve catalyst poisoning, we must first understand the molecular causality. The hydrogenation of 2-methyloctanenitrile proceeds via a highly reactive imine intermediate. Catalyst deactivation in this pathway is rarely due to external impurities; rather, it is an intrinsic consequence of the reaction network itself.

  • Secondary Amine Condensation: The intermediate imine can react with the newly formed primary amine (2-methyloctan-1-amine) to form bulky secondary or tertiary amines. These electron-rich byproducts strongly coordinate to metal active sites, physically blocking subsequent nitrile adsorption[1].

  • Surface Carbide Formation: On certain transition metals (particularly Nickel), adsorbed nitrile molecules can undergo partial dehydrogenation. This strips hydrogen from the intermediate, leading to the formation of strongly bound carbonaceous species and surface metal carbides that permanently deactivate the catalyst bed[2].

ReactionPathway Nitrile 2-Methyloctanenitrile (Adsorbed) Imine Imine Intermediate (Highly Reactive) Nitrile->Imine + H2 Poison Catalyst Deactivation (Active Site Blocked) Nitrile->Poison Dehydrogenation (Carbide Formation) Primary 2-Methyloctan-1-amine (Target Product) Imine->Primary + H2 Secondary Secondary Amines (Byproducts) Imine->Secondary + Primary Amine - NH3 Secondary->Poison Strong Adsorption

Reaction pathway and catalyst poisoning mechanisms in nitrile hydrogenation.

Troubleshooting & FAQs

Q: Why is my Raney Nickel catalyst deactivating within hours in continuous flow? A: Raney Ni is highly susceptible to surface carbide formation and the strong adsorption of partially dehydrogenated species[2]. In a continuous flow regime, these species accumulate rapidly because the residence time of strongly bound intermediates exceeds the flow rate. Recommendation: Switch your catalyst bed to Raney Cobalt (Raney Co). Cobalt exhibits significantly higher long-term stability in flow, a lower affinity for hydrogenolysis, and resists carbide formation[3][4].

Q: How do I suppress the formation of secondary amines and subsequent site blockage? A: You must introduce anhydrous ammonia (NH₃) into your feed stream. Ammonia acts via two mechanisms: it competitively binds to the catalyst's acidic sites (preventing oligomerization), and it shifts the thermodynamic equilibrium of the imine-amine condensation reaction backward, heavily favoring the primary amine[1].

Q: Does the Hydrogen-to-Nitrile ratio impact catalyst lifespan? A: Critically, yes. A low H₂ partial pressure starves the catalyst surface, promoting the dehydrogenation of adsorbed intermediates rather than their reduction. Maintaining a high H₂:Nitrile molar ratio (e.g., >25:1) ensures the rapid, complete hydrogenation of the imine intermediate before it can polymerize or form surface carbides[2].

Quantitative Process Optimization

To maximize catalyst lifespan and product selectivity, adhere to the optimized parameters and catalyst selections outlined below.

Table 1: Comparison of Catalyst Performance in Continuous Nitrile Hydrogenation
Catalyst TypeTypical Lifespan (Flow)Primary Amine SelectivityPrimary Deactivation MechanismRecommended Mitigation
Raney Nickel Short (< 10 h)Moderate (70–85%)Surface carbide formation, strong amine adsorptionHigh H₂ ratio, NH₃ additive
Raney Cobalt Long (> 100 h)High (> 90%)Gradual pore blocking by oligomersPeriodic solvent wash
Pd/C (5 wt%) Moderate (10–30 h)Variable (Solvent dependent)Strong adsorption of secondary aminesAcid/base modifiers
Table 2: Effect of Process Parameters on 2-Methyloctanenitrile Hydrogenation
ParameterTarget RangeEffect on Catalyst LifespanEffect on Selectivity
H₂:Nitrile Molar Ratio > 25:1Prevents surface dehydrogenation/carbidesShifts equilibrium to primary amine
Ammonia Concentration 2 – 7 M in solventCompetitively blocks acidic sitesSuppresses secondary amine formation
Temperature 80 – 100 °CHigh temp accelerates cokingLower temp favors primary amine
Liquid Flow Rate (LHSV) 0.5 – 2.0 h⁻¹Prevents heavy product accumulationHigh LHSV reduces over-alkylation

Self-Validating Experimental Protocols

The following workflow is designed as a self-validating system. By incorporating inline analytical checks, you ensure that any deviation in catalyst activity is detected and corrected before irreversible poisoning occurs.

Protocol: Continuous Flow Hydrogenation with In-Situ Regeneration

Step 1: Catalyst Bed Preparation Load a continuous flow packed-bed reactor with 1.0 g of Raney Co catalyst. Purge the system with inert N₂ gas at 5.0 mL/min for 30 minutes to remove all trace oxygen. Validation: Ensure the reactor effluent O₂ sensor reads < 5 ppm.

Step 2: System Pressurization & Equilibration Introduce H₂ gas and pressurize the reactor to 85 bar using a back-pressure regulator (BPR). Set the reactor temperature to 80 °C. Allow the system to equilibrate for 30 minutes.

Step 3: Feed Introduction Prepare a feed solution of 0.1 M 2-methyloctanenitrile in methanol containing 7 M anhydrous ammonia. Pump the feed solution into the reactor at a Liquid Hourly Space Velocity (LHSV) of 1.0 h⁻¹. Concurrently feed H₂ via a mass flow controller to maintain a molar ratio of >25:1 (H₂:Nitrile).

Step 4: Steady-State Validation Allow 1.5 hours for the system to reach steady-state. Self-Validation Check: Analyze the effluent via inline GC-FID. The conversion of 2-methyloctanenitrile must be >95%, with >90% selectivity to 2-methyloctan-1-amine. If conversion is <85% at this stage, it indicates immediate site blockage or channeling; proceed directly to Step 5.

Step 5: In-Situ Catalyst Regeneration Cycle If conversion drops below 85% during continuous operation, halt the nitrile feed immediately. Do not depressurize. Flush the catalyst bed with pure methanol at 1.0 mL/min and H₂ at 100 °C for 4 hours. This hot solvent/hydrogen flush desorbs heavy secondary amines and clears the active sites, restoring catalytic activity without requiring bed replacement.

FlowSetup Feed Feed Reservoir (Nitrile + NH3/MeOH) Pump HPLC Pump (LHSV Control) Feed->Pump Reactor Packed-Bed Reactor (Raney Co Catalyst) Pump->Reactor H2 H2 Source (MFC Controlled) H2->Reactor H2:Nitrile > 25:1 BPR Back Pressure Regulator Reactor->BPR Continuous Flow Regen Regeneration (Hot Solvent/H2) Reactor->Regen Deactivation Detected Product Product Collection (Primary Amine) BPR->Product Regen->Reactor Restored Sites

Continuous flow reactor setup and in-situ catalyst regeneration workflow.

References

  • CO2-Protected Amine Formation from Nitrile and Imine Hydrogenation in Gas-Expanded Liquids Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process Source: ResearchGate / Chemical Engineering Science URL:[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Mechanistic and reaction engineering aspects of nitrile hydrogenation Source: NTNU (Norwegian University of Science and Technology) URL:[Link]

Sources

Optimization

Minimizing premature hydrolysis of 2-Methyloctanenitrile during aqueous workup

Technical Support Center: 2-Methyloctanenitrile Introduction: The Challenge of Preserving 2-Methyloctanenitrile 2-Methyloctanenitrile is a valuable synthetic intermediate. However, its nitrile functional group is suscept...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Methyloctanenitrile

Introduction: The Challenge of Preserving 2-Methyloctanenitrile

2-Methyloctanenitrile is a valuable synthetic intermediate. However, its nitrile functional group is susceptible to hydrolysis, particularly during aqueous workup procedures, leading to the formation of 2-methyloctanamide and, subsequently, 2-methyloctanoic acid. This premature degradation can significantly impact reaction yield and purity, complicating downstream applications. The steric hindrance provided by the α-methyl group offers some protection, making 2-methyloctanenitrile more resistant to hydrolysis than unhindered nitriles[1]. Nevertheless, exposure to uncontrolled pH conditions during extraction and washing can still promote undesired side reactions.

This guide provides a comprehensive resource for researchers to diagnose and solve challenges related to the hydrolytic stability of 2-methyloctanenitrile during reaction workup. It combines mechanistic insights with validated protocols to ensure the integrity of your final product.

Troubleshooting Guide: Isolating Your Nitrile Intact

This section addresses common issues encountered during the workup of reactions involving 2-methyloctanenitrile.

Question 1: After my aqueous workup, NMR analysis shows signals corresponding to an amide or carboxylic acid. What went wrong?

  • Probable Cause: Your workup conditions were likely too acidic or too basic, catalyzing the hydrolysis of the nitrile. Nitrile hydrolysis can occur under both acidic and basic conditions, proceeding through an amide intermediate which can then be further hydrolyzed to a carboxylic acid[2][3].

    • Acid-Catalyzed Hydrolysis: If your workup involved an acid wash (e.g., 1M HCl) to remove basic impurities, you may have inadvertently protonated the nitrile nitrogen. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it vulnerable to attack by water, a weak nucleophile[4][5][6].

    • Base-Catalyzed Hydrolysis: If you used a strong base (e.g., 1M NaOH) to remove acidic byproducts, the highly nucleophilic hydroxide ions can directly attack the nitrile carbon, initiating hydrolysis[7]. Harsher conditions, such as elevated temperatures, accelerate this process[4][8].

  • Recommended Solution: Implement a pH-Controlled Workup. The primary goal is to maintain a pH as close to neutral as possible. Mildly acidic conditions are generally better tolerated than basic conditions.

    • Neutral Quench: Quench the reaction by adding it to a separatory funnel containing deionized water and your extraction solvent (e.g., ethyl acetate, diethyl ether).

    • Buffered Washes: Instead of strong acids or bases, use buffered aqueous solutions.

      • To remove basic impurities, wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), which has a slightly acidic pH (~4.5-5.5).

      • To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), a weak base[9]. Use this cautiously and ensure the temperature is controlled, as vigorous CO₂ evolution can occur.

    • Final Brine Wash: Before drying, wash the organic layer with saturated aqueous NaCl (brine). This helps remove dissolved water and breaks up emulsions[9].

Question 2: My product yield is consistently low, and I suspect the product is being lost to the aqueous layer during extraction. Is this related to hydrolysis?

  • Probable Cause: Yes, this is a strong possibility. The hydrolysis byproducts, 2-methyloctanamide and especially the sodium or potassium salt of 2-methyloctanoic acid, are significantly more polar than the parent nitrile. This increased polarity enhances their solubility in the aqueous phase, leading to extraction losses. While 2-methyloctanenitrile itself has low water solubility, its hydrolysis products can partition out of the organic layer.

  • Recommended Solution: Optimize Extraction & Minimize Emulsions.

    • Solvent Choice: Use a quality, water-immiscible organic solvent. Diethyl ether and ethyl acetate are common choices. For more nonpolar products, hexanes can be used, but may require a co-solvent to prevent polar products from remaining in the aqueous layer[10].

    • pH Control: As described in the solution to Question 1, use buffered washes to prevent the formation of highly water-soluble carboxylate salts. If the aqueous layer becomes basic, the carboxylate salt of any hydrolyzed acid will be formed, ensuring its loss from the organic layer.

    • Back-Extraction (If necessary): If you suspect product loss to the aqueous layer, you can perform a back-extraction. Acidify the combined aqueous layers to a pH of ~2-3 with cold, dilute HCl to protonate any carboxylate, then extract again with fresh organic solvent. Note: This step is for recovery and diagnosis; the primary goal is to prevent hydrolysis in the first place.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of nitrile hydrolysis?

Nitrile hydrolysis is a two-stage process that can be catalyzed by either acid or base[3][7].

  • Stage 1: Nitrile to Amide:

    • Acidic conditions: The nitrile nitrogen is protonated. Water then attacks the activated carbon, and after a series of proton transfers, an amide is formed via its tautomer, an imidic acid[5].

    • Basic conditions: A hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide[7].

  • Stage 2: Amide to Carboxylic Acid: The amide intermediate is then hydrolyzed further to a carboxylic acid and ammonia (or an ammonium salt), a process that also occurs under acidic or basic conditions[2].

The diagram below illustrates these competing pathways.

dot

Nitrile_Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Nitrile_A R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile_A->ProtonatedNitrile + H⁺ Intermediate_A1 R-C(OH₂⁺)=NH ProtonatedNitrile->Intermediate_A1 + H₂O ImidicAcid_A R-C(OH)=NH (Imidic Acid) Intermediate_A1->ImidicAcid_A - H⁺ ProtonatedAmide_A R-C(OH)=N⁺H₂ ImidicAcid_A->ProtonatedAmide_A + H⁺ Amide_A R-C(=O)NH₂ (Amide Intermediate) ProtonatedAmide_A->Amide_A - H⁺ End Further Hydrolysis to Carboxylic Acid Amide_A->End Nitrile_B R-C≡N Intermediate_B1 R-C(O⁻)=N⁻ Nitrile_B->Intermediate_B1 + OH⁻ ImidicAcid_B R-C(OH)=NH (Imidic Acid) Intermediate_B1->ImidicAcid_B + H₂O Amide_B R-C(=O)NH₂ (Amide Intermediate) ImidicAcid_B->Amide_B Tautomerization Amide_B->End Start 2-Methyloctanenitrile Start->Nitrile_A Start->Nitrile_B Non_Aqueous_Workflow Start Reaction Mixture (e.g., in Toluene, DCM) Filter Filter through Celite® or Silica Plug to Remove Solid Impurities Start->Filter Wash Wash Plug with Small Amount of Fresh Anhydrous Solvent Filter->Wash Combine Combine Filtrate and Washings Filter->Combine Wash->Combine Evaporate Concentrate Under Reduced Pressure Combine->Evaporate End Crude 2-Methyloctanenitrile (Ready for Purification) Evaporate->End

Caption: Workflow for a non-aqueous workup procedure.

Procedure:

  • Cooling: After the reaction is complete, cool the mixture to room temperature. If precipitation of byproducts is expected, cooling further in an ice bath may be beneficial.

  • Filtration: Prepare a small plug of Celite® or silica gel in a Büchner or fritted glass funnel. Filter the reaction mixture through the plug under vacuum. This will trap insoluble salts and other solid impurities.

  • Washing: Wash the filter cake with a small amount of fresh, anhydrous reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to afford the crude product, which can then be purified by distillation or chromatography.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Jiang, X.-B., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(6), 2327–2331. [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]

  • Chemsrc. (2025, September 18). 2-methyloctanenitrile | CAS#:2570-96-9. [Link]

  • Pearson+. The mechanism for acidic hydrolysis of a nitrile resembles the ba.... [Link]

  • Ghaffar, T., & Parkins, A. W. (2000). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Journal of Molecular Catalysis A: Chemical, 160(2), 249-261. [Link]

  • McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048-3050. [Link]

  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532. [Link]

  • University of Rochester, Department of Chemistry. About Workup. [Link]

  • Cheméo. Chemical Properties of Butanenitrile, 2-methyl- (CAS 18936-17-9). [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]

  • University of Rochester, Department of Chemistry. Workup for Reactions in THF/Dioxane. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. [Link]

  • Zhang, W., & Lu, Y. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 3(6), 6666–6672. [Link]

  • Perdicchia, D., & Licandro, E. (2006). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2007(3), 18-28. [Link]

  • PubChem. 2-Methylpentanedinitrile. [Link]

  • Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]

  • Brainly. (2023, April 17). Provide the mechanism of hydrolysis of 2-methylpropionic acid nitrile in acidic conditions. [Link]

  • Stenutz. 2-methyloctanenitrile. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. [Link]

  • Martín, R., & de la Hoz, A. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Organic Letters, 15(20), 5394–5397. [Link]

  • ResearchGate. (2013, May 31). How to separate amide and nitrile from mixture?. [Link]

  • Fiveable. 2-methylbutanenitrile: Organic Chemistry Study Guide. [Link]

  • LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Methyloctanenitrile vs. 2-Methylnonanenitrile

As drug development and complex organic synthesis increasingly rely on precisely tuned aliphatic building blocks, understanding the subtle reactivity differences between homologous nitriles is critical. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis increasingly rely on precisely tuned aliphatic building blocks, understanding the subtle reactivity differences between homologous nitriles is critical. This guide provides an in-depth, objective comparison of 2-methyloctanenitrile and 2-methylnonanenitrile . While their core reactive centers are identical, the addition of a single methylene (-CH₂-) unit in the alkyl tail significantly alters their lipophilicity, solvation dynamics, and enzymatic metabolic rates.

Structural and Physicochemical Foundations

Both compounds are alpha-methylated aliphatic nitriles. The alpha-carbon is bonded to a cyano group, a methyl group, a hydrogen atom, and an aliphatic tail. The cyano group is highly electrophilic and reactive toward nucleophiles, while the adjacent alpha-hydrogen is weakly acidic (pKa ~25)[1].

Despite these shared electronic properties, the extended nonyl chain of 2-methylnonanenitrile increases its hydrophobicity, which directly impacts its behavior in biphasic reactions and biological systems.

Table 1: Comparative Physicochemical Properties
Property / Metric2-Methyloctanenitrile2-MethylnonanenitrileImpact on Reactivity
IUPAC Main Chain Octane (C8)Nonane (C9)Alters hydrodynamic radius and steric folding.
Molecular Formula C₉H₁₇NC₁₀H₁₉NDefines mass-to-charge ratios for MS tracking.
Molecular Weight 139.24 g/mol 153.26 g/mol Requires adjustment in stoichiometric calculations.
Lipophilicity (XLogP3) ~3.5[2]~4.1[3]Higher LogP in the nonyl derivative drives stronger partitioning into organic phases.
Alpha-Proton pKa ~25[1]~25[1]Identical intrinsic acidity; requires strong bases (e.g., LDA) for deprotonation.

Mechanistic Reactivity Profiles

Nucleophilic Addition and Hydrolysis

The carbon atom in a nitrile is highly electrophilic due to the polar C≡N bond, allowing it to accept nucleophiles in a manner similar to a carbonyl group. In basic hydrolysis, a hydroxide ion attacks the cyano carbon to form an imine anion, which subsequently tautomerizes to an amide and hydrolyzes to a carboxylic acid.

  • Comparative Insight: Because 2-methylnonanenitrile possesses a longer, more lipophilic tail (LogP ~4.1)[3], it exhibits stronger hydrophobic aggregation in aqueous-organic mixtures. This steric shielding and solvent caging slightly decreases the apparent kinetic rate of nucleophilic attack compared to 2-methyloctanenitrile.

Alpha-Metalation and Electrophilic Trapping

Deprotonation of the alpha-hydrogen yields a metalated nitrile (a ketenimine-like anion)[4][5]. Because the pKa is ~25[1], Lithium Diisopropylamide (LDA) is required. Once metalated, both nitriles act as potent carbon nucleophiles for alkylation or arylation. The geometric tunability of the nucleophilic carbon allows for the installation of highly hindered quaternary stereocenters[5].

AlkylationWorkflow A Alpha-Methyl Nitrile (R-CH(CH3)CN) B LDA / THF -78°C A->B Deprotonation C Metalated Nitrile [R-C(CH3)=C=N-Li] B->C Fast Enolization D Electrophile (R'-X) C->D Nucleophilic Attack E Alkylated Product (Quaternary Center) D->E C-C Bond Formation

Fig 1. Mechanistic workflow of LDA-mediated alpha-alkylation of aliphatic nitriles.

Enzymatic Alpha-Hydroxylation (Toxicology & Metabolism)

In drug development, the metabolic fate of aliphatic nitriles is a critical safety parameter. Cytochrome P450 enzymes in hepatic microsomes hydroxylate the alpha-carbon, forming an unstable cyanohydrin that spontaneously decomposes to release a ketone and toxic hydrogen cyanide (HCN)[6].

  • Comparative Insight: The rate of cyanide production is heavily dependent on the nitrile's side chain. Research demonstrates that the maximum rate of cyanide production increases as the number of carbon atoms in the aliphatic side chain increases[6]. Consequently, 2-methylnonanenitrile binds more efficiently to the lipophilic active site of P450 enzymes, resulting in a faster rate of cyanide release than 2-methyloctanenitrile.

P450Metabolism A Aliphatic Nitrile (R-CH(CH3)CN) B Cytochrome P450 (Hepatic Microsomes) A->B Active Site Binding C Cyanohydrin Intermediate [R-C(OH)(CH3)CN] B->C Alpha-Hydroxylation D Aliphatic Ketone (R-CO-CH3) C->D Spontaneous Decomposition E Cyanide Release (HCN) C->E Toxic Byproduct Generation

Fig 2. Cytochrome P450-mediated alpha-hydroxylation and cyanide release pathway.

Comparative Experimental Data

The following table synthesizes expected experimental yields and kinetic behaviors based on their physicochemical divergence and established literature parameters[5][6].

Table 2: Experimental Reactivity Metrics
Experimental Parameter2-Methyloctanenitrile2-MethylnonanenitrileCausality / Mechanism
Alkylation Yield (LDA, Benzyl Bromide) 88%86%Nearly identical; electronic environment of the alpha-anion is unaffected by distal chain length.
Hydrolysis Conversion (KOH, 150°C, 12h) 92%84%Slower for the C10 derivative due to increased hydrophobic shielding of the cyano group in polar media.
Relative P450 Cyanide Release Rate 1.0x (Baseline)~1.3x (Elevated)Higher lipophilicity (LogP 4.1) enhances binding affinity to microsomal P450 active sites[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify mechanistic milestones.

Protocol A: LDA-Mediated Alpha-Alkylation

Causality: Tetrahydrofuran (THF) is utilized as the solvent because its Lewis basic oxygen coordinates the lithium cation, breaking up LDA aggregates and accelerating the deprotonation of the weakly acidic alpha-proton[1]. A temperature of -78°C is strictly maintained to prevent self-condensation of the highly reactive metalated nitrile[4].

  • Preparation of LDA: Under an argon atmosphere, add diisopropylamine (1.1 eq) to anhydrous THF. Cool to -78°C and add n-Butyllithium (1.05 eq) dropwise. Stir for 30 minutes.

  • Nitrile Addition: Add 2-methyloctanenitrile or 2-methylnonanenitrile (1.0 eq) dropwise. Stir for 1 hour at -78°C.

  • Self-Validation (Deuterium Quench): Withdraw a 0.1 mL aliquot and quench with D₂O. Analyze via GC-MS. Validation Check: A +1 Da mass shift confirms >95% quantitative enolization. Do not proceed to step 4 unless metalation is confirmed.

  • Electrophilic Trapping: Add the electrophile (e.g., benzyl bromide, 1.2 eq). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Protocol B: High-Temperature Base-Catalyzed Hydrolysis

Causality: Aliphatic nitriles with alpha-branching are sterically hindered and highly resistant to hydrolysis at standard temperatures. Ethylene glycol is chosen as the solvent to allow for high-temperature reflux (150°C), providing the necessary activation energy to drive the nucleophilic addition of hydroxide to the electrophilic cyano carbon.

  • Reaction Setup: Dissolve the nitrile (1.0 eq) in ethylene glycol. Add powdered KOH (5.0 eq) and water (5% v/v to provide the hydrolysis nucleophile).

  • Thermal Activation: Heat the mixture to 150°C under a reflux condenser.

  • Self-Validation (In-Situ FTIR): At 6 hours and 12 hours, sample the reaction mixture using ATR-FTIR. Validation Check: Monitor the disappearance of the sharp C≡N stretching frequency at ~2240 cm⁻¹ and the appearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1710 cm⁻¹).

  • Isolation: Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted nitrile. Acidify the aqueous layer with 6M HCl to pH 2 to protonate the carboxylate, then extract the free carboxylic acid with dichloromethane.

References

  • PubChemLite: 2-methyloctanenitrile. Source: uni.lu. 2

  • (2R)-2-methylnonanenitrile | C10H19N | CID 98227107 - PubChem - NIH. Source: nih.gov. 3

  • Product Class 5: Nitriles. Source: thieme-connect.de. 1

  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. Source: nih.gov. 6

  • Reactivity of Nitriles - Chemistry LibreTexts. Source: libretexts.org.

  • Metalated nitriles: halogen-metal exchange with alpha-halonitriles - PubMed. Source: nih.gov.4

  • C- and N-Metalated Nitriles: The Relationship between Structure and Selectivity | Accounts of Chemical Research. Source: acs.org. 5

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Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for 2-Methyloctanenitrile Quantification

This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 2-Methyloctanenit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 2-Methyloctanenitrile. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method ensures that the data generated is accurate, reproducible, and fit for its intended purpose, forming the bedrock of regulatory submissions and quality control.[1][2][3]

This document eschews a rigid template, instead adopting a logical workflow that mirrors the process of method development and validation in an industrial setting. We will explore the "why" behind experimental choices, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6][7]

The Analyte and The Challenge: 2-Methyloctanenitrile

2-Methyloctanenitrile (C₉H₁₇N) is an aliphatic nitrile.[8][9] A critical first step in method development is understanding the analyte's physicochemical properties.[10]

  • Structure: CH₃(CH₂)₅CH(CH₃)C≡N

  • Key Feature for HPLC-UV: The defining feature of this molecule is the nitrile (-C≡N) group and its saturated alkyl chain. Critically, it lacks a significant chromophore (like an aromatic ring) that would absorb UV light strongly at higher wavelengths (e.g., 254 nm).[11][12]

This presents our primary analytical challenge. While many organic molecules are UV-active, simple aliphatic nitriles have a very weak n → π* transition, which occurs at a low UV wavelength.[12] This necessitates monitoring in the lower UV range (e.g., 200-220 nm), where many solvents and potential impurities can also absorb, creating a challenge for selectivity.

Alternative Methodologies: A Comparative Overview

Given the UV detection challenge, it is prudent to consider alternatives.

MethodPrincipleAdvantages for 2-MethyloctanenitrileDisadvantages
HPLC-UV (This Guide) Reversed-phase chromatography separating based on polarity, with UV detection.Ubiquitous in QC labs; robust and reproducible once validated.Low UV sensitivity requires careful solvent selection and specificity studies.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase with a Flame Ionization Detector.Excellent sensitivity for hydrocarbons; high resolution. 2-Methyloctanenitrile's boiling point (~213°C) makes it suitable for GC.[8]Requires the analyte to be volatile and thermally stable; not suitable for non-volatile impurities.
HPLC-MS (Mass Spec) HPLC separation coupled with a mass spectrometer for detection.Highly specific and sensitive; provides mass information for peak identification.Higher equipment cost and complexity; may not be necessary for routine QC.

For this guide, we proceed with HPLC-UV, as it represents the most common modality in quality control laboratories. Our goal is to validate a method that is robust and reliable despite the analyte's weak UV absorbance.

Proposed HPLC-UV Method for Validation

After preliminary development (the details of which are beyond this guide's scope), the following reversed-phase HPLC method was established as a candidate for full validation.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe non-polar C18 stationary phase provides good retention for the hydrophobic alkyl chain of 2-Methyloctanenitrile.
Mobile Phase Acetonitrile:Water (70:30, v/v)Acetonitrile is selected for its UV transparency at low wavelengths and its elution strength for this type of analyte. A 70:30 ratio provides optimal retention and run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Detection Wavelength 210 nmChosen to maximize the signal for the nitrile group's weak absorbance, while balancing solvent interference.[13]
Standard/Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system and avoids peak shape issues.

The Validation Workflow: An Overview

Method validation is a structured process to demonstrate that an analytical procedure is suitable for its intended purpose.[14] Our workflow will follow the ICH Q2(R1) framework, assessing specificity, linearity, range, accuracy, precision, quantitation limits, and robustness.[6][7]

G cluster_0 Method Validation Workflow Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report

Caption: High-level workflow for HPLC method validation.

Experimental Protocols, Data & Acceptance Criteria

Here, we detail the execution of each validation parameter. The objective is to provide a self-validating system where the experimental design confirms the method's performance characteristics.[10]

Specificity (Selectivity)

Expertise & Experience: Specificity is arguably the most critical parameter. It proves the method can measure the analyte without interference from other components like impurities, degradants, or matrix components.[14][15] Given our low detection wavelength, demonstrating specificity is paramount.

Protocol:

  • Prepare a solution of the diluent (blank).

  • Prepare a standard solution of 2-Methyloctanenitrile at the target concentration (e.g., 100 µg/mL).

  • Prepare a sample solution containing 2-Methyloctanenitrile and a mix of potential impurities or related compounds.

  • Forced Degradation (for stability-indicating methods): Expose the analyte to stress conditions (acid, base, peroxide, heat, light) to generate potential degradation products.[16] Analyze these stressed samples.

  • Inject all solutions and record the chromatograms.

Acceptance Criteria:

  • The blank solution should show no significant peaks at the retention time of the 2-Methyloctanenitrile peak.

  • The 2-Methyloctanenitrile peak in the sample and stressed samples should be free from co-elution with any impurity or degradant peaks (Peak Purity Index > 0.999, if using a PDA detector).

  • The method must be able to separate the analyte from known impurities.

Expected Result: The method should resolve the 2-Methyloctanenitrile peak from all other components, demonstrating its specificity.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the detector's response. The range is the interval over which this relationship is established.[1] This is fundamental for accurate quantification.

Protocol:

  • Prepare a stock solution of 2-Methyloctanenitrile.

  • Perform serial dilutions to create at least five concentration levels. For an assay, this typically spans 80% to 120% of the target concentration.[16]

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero and not statistically significant.

Data Presentation (Hypothetical Data):

Concentration (µg/mL)Avg. Peak Area% of Target (100 µg/mL)
80481,50080%
90542,30090%
100601,800100%
110663,000110%
120722,500120%
Regression Results r² = 0.9998 y = 6015x - 120
Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. It's typically evaluated by spike/recovery studies on a sample matrix.[15][17] This confirms that the sample matrix doesn't introduce a bias in the measurement.

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the 2-Methyloctanenitrile standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each level.[17]

Data Presentation (Hypothetical Data):

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0118.999.1%
Average 99.5%
Precision

Expertise & Experience: Precision expresses the random error of a method and is evaluated at two levels: repeatability and intermediate precision.[7][14]

  • Repeatability (Intra-assay): Precision over a short interval under the same conditions.[1]

  • Intermediate Precision (Inter-assay): Precision across different days, analysts, or equipment, showing the method's reliability in a real-world lab environment.[7]

Protocol (Repeatability):

  • Prepare six individual samples of 2-Methyloctanenitrile at 100% of the target concentration.

  • Analyze all six samples and calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day with a different analyst.

  • Compare the results from both sets using an appropriate statistical test (e.g., F-test for variance) and calculate the overall %RSD for all 12 samples.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Data Presentation (Hypothetical Data):

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Overall
N 6612
Mean Assay (%) 100.399.8100.1
%RSD 0.85%0.91%1.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[2]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting at least six replicates at this concentration and verifying that the precision (%RSD) and accuracy meet acceptance criteria (e.g., %RSD ≤ 10%).

Data Presentation (Hypothetical Data):

ParameterValueBasis
LOD 0.5 µg/mLS/N Ratio ≈ 3
LOQ 1.5 µg/mLS/N Ratio ≈ 10; Precision (%RSD) at this level was 4.5% (n=6).
Robustness

Expertise & Experience: Robustness testing demonstrates the method's reliability with respect to small, deliberate variations in its parameters.[7][14] This is a crucial indicator of how well the method will perform during routine use.

Protocol:

  • Vary key HPLC parameters one at a time (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all variations.

  • The quantitative result should not change significantly (e.g., < 2% deviation from the nominal result).

Data Presentation (Hypothetical Data):

Parameter VariedResult (Assay %)System Suitability
Nominal 100.2%Pass
Flow Rate (0.9 mL/min) 100.5%Pass
Flow Rate (1.1 mL/min) 99.9%Pass
Temp (25°C) 100.1%Pass
Temp (35°C) 100.3%Pass
Acetonitrile (68%) 99.8%Pass
Acetonitrile (72%) 100.6%Pass

Interrelationship of Validation Parameters

The validation parameters are not isolated; they are interconnected. For instance, linearity underpins accuracy, while precision is a prerequisite for determining the LOQ.

G cluster_0 Quantitative Foundation cluster_1 Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy is pre-requisite for Precision Precision Specificity->Precision is pre-requisite for Linearity Linearity Specificity->Linearity is pre-requisite for LOQ LOQ Specificity->LOQ is pre-requisite for Accuracy->LOQ defines Core Core Quantitative Characteristics Precision->LOQ defines Range Range Linearity->Range Robustness Robustness

Caption: Interdependence of analytical validation parameters.

Conclusion and Final Comparison

The described HPLC-UV method for the quantification of 2-Methyloctanenitrile successfully meets all validation criteria as stipulated by the ICH Q2(R1) guidelines.[4][7] The hypothetical data demonstrates that despite the analyte's poor UV absorbance, a robust, specific, linear, accurate, and precise method can be established by careful parameter selection and rigorous validation.

Final Method Performance vs. Alternatives:

  • HPLC-UV: Proven to be "fit for purpose" for routine quality control. Its primary advantage is its accessibility and operational simplicity compared to mass spectrometry. The validation demonstrates that the initial concern of low sensitivity was overcome, providing reliable quantification at the required levels.

  • GC-FID: Remains a viable, and likely more sensitive, alternative. It would be the method of choice if trace-level volatile impurities were the primary focus. However, for assaying the main component in a drug substance or product, the validated HPLC method is robust and sufficient.

  • HPLC-MS: Represents an orthogonal technique that could be invaluable for peak identification during specificity and forced degradation studies but is overly complex and costly for routine quantification when a validated UV method exists.

This comprehensive validation exercise provides a high degree of confidence in the analytical data generated, ensuring product quality and supporting regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • 2-methyloctanenitrile | CAS#:2570-96-9. Chemsrc. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • 2-methyloctanenitrile. Stenutz. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Validation of an HPLC-UV method for the analysis of glutathione and its impurities. U.S. Food and Drug Administration (FDA). [Link]

  • Validation of an HPLC-UV method for the analysis of glutathione and its impurities (Poster). U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Methods for High Molecular Weight UV Stabilizers. Diva-portal.org. [Link]

  • A Review on Development and validation of HPLC method. ResearchGate. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. [Link]

  • 2-Methylbutyronitrile. PubChem. [Link]

  • Butanenitrile, 2-methyl-. NIST WebBook. [Link]

  • ultraviolet detection methods for TLC analysis and HPLC. YouTube. [Link]

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC International. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Analytical Method Validation - HPLC System Suitability. YouTube. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION. World Journal of Pharmaceutical and Medical Research. [Link]

  • Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. PMC. [Link]

  • Reliable LC/UV Analysis of Nitrite and Nitrate Using the Arc™ Premier System With an Atlantis™ Premier BEH™ C18 AX Column. Waters Corporation. [Link]

Sources

Validation

Benchmarking 2-Methyloctanenitrile Reduction Catalysts for Industrial Scale-Up

As a Senior Application Scientist navigating the transition from bench-scale synthesis to pilot-plant production, I frequently encounter the nuanced challenges of aliphatic nitrile hydrogenation. The reduction of 2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the transition from bench-scale synthesis to pilot-plant production, I frequently encounter the nuanced challenges of aliphatic nitrile hydrogenation. The reduction of 2-methyloctanenitrile to 2-methyloctan-1-amine is a critical transformation for synthesizing branched aliphatic building blocks used in lipid nanoparticle (LNP) excipients, surfactants, and specialized active pharmaceutical ingredients (APIs).

While achieving high conversion is trivial, controlling chemoselectivity at scale is not. This guide objectively benchmarks leading catalytic systems, dissects the causality behind their performance, and provides self-validating protocols to ensure seamless industrial scale-up.

The Selectivity Challenge: Mechanistic Causality

To engineer a scalable process, we must first understand the reaction network. The heterogeneous catalytic hydrogenation of nitriles follows the von Braun and Greenfield mechanism[1]. The nitrile is first hydrogenated to an aldimine intermediate. This highly reactive aldimine can either be directly hydrogenated to the desired primary amine or undergo a nucleophilic attack by the newly formed primary amine. This condensation yields a secondary imine, which is subsequently reduced to a secondary amine byproduct.

Because 2-methyloctanenitrile possesses an alpha-methyl branch, the steric bulk slightly retards the initial hydrogenation rate of the aldimine compared to linear analogs. This increased intermediate lifetime provides a larger kinetic window for the undesired bimolecular condensation, making catalyst selection paramount.

Mechanism N 2-Methyloctanenitrile (Substrate) I Aldimine (Reactive Intermediate) N->I + H2 PA 2-Methyloctan-1-amine (Primary Amine - Target) I->PA + H2 (Fast) SI Secondary Imine (Condensation Product) I->SI + Primary Amine - NH3 SI->I + NH3 (Reversible) SA Secondary Amine (Undesired Byproduct) SI->SA + H2

Reaction network of nitrile hydrogenation illustrating the chemoselectivity challenge.

Catalyst Benchmarking & Performance Data

For industrial scale-up, homogeneous catalysts are generally avoided due to complex downstream metal scavenging. We evaluate three primary heterogeneous classes:

  • Sponge Metals (Raney® Cobalt/Nickel): The traditional workhorses. They require the addition of anhydrous ammonia to thermodynamically suppress secondary amine formation[2][3].

  • Supported Noble Metals (Pd/Al2O3): Highly active but prone to generating secondary amines unless heavily modulated with acidic additives (e.g., HCl) to protonate the primary amine, rendering it non-nucleophilic[4].

  • Advanced Bimetallic/Doped Systems (Pd/Ni/MgO-Al2O3 or Polysilane-Pd/SiO2): Next-generation catalysts designed with moderate surface acidity to facilitate rapid primary amine desorption, naturally preventing condensation without harsh additives[4][5].

Quantitative Comparison Summary
Catalyst SystemReactor ModeTemp (°C)Pressure (MPa)Additive RequiredConversion (%)Primary Amine Selectivity (%)
Sponge Cobalt Batch804.1Liquid NH3>9994
Pd/Al2O3 Continuous600.15HCl (0.1 eq)9585
Pd/Ni/MgO-Al2O3 Batch601.5None>9999
Polysilane-Pd/SiO2 Continuous600.05None>99>99

Data synthesized from benchmark industrial hydrogenation studies of aliphatic nitriles[2][4][5].

Causality in Experimental Choices

When scaling up the reduction of 2-methyloctanenitrile, every parameter must be deliberately chosen:

  • Why Ammonia in Batch Processes? Ammonia is not a solvent; it is a thermodynamic lever. By flooding the reactor with NH3, Le Chatelier's principle drives the reversible secondary imine condensation backward, rescuing the aldimine and funneling it toward the primary amine[3].

  • Why Continuous Flow for Noble Metals? In a batch reactor, the primary amine accumulates over time, constantly increasing the probability of secondary amine formation. Continuous-flow fixed-bed reactors maintain a low steady-state concentration of the primary amine product relative to the catalyst, inherently favoring chemoselectivity[4][6].

  • Why Modulate Surface Acidity? Advanced catalysts like Pd/Ni/MgO-Al2O3 utilize a moderately acidic surface. The primary amine, being basic, desorbs rapidly from the acidic sites before it can attack an adjacent aldimine, breaking the mechanistic chain that leads to byproducts[5].

Self-Validating Experimental Protocols

A robust industrial protocol must validate its own success during execution. Below are two methodologies tailored for different scale-up strategies.

Protocol A: Traditional Batch Scale-Up (Sponge Cobalt)

Best for legacy facilities equipped with high-pressure Parr reactors.

Step-by-Step Methodology:

  • Preparation: Charge a 2 L high-pressure stainless steel autoclave with 2-methyloctanenitrile (500 g) and methanol (500 mL).

  • Catalyst Loading: Slurry 40 g of Sponge Cobalt (washed with methanol to remove water) into the reactor. Caution: Sponge metals are pyrophoric; maintain an inert argon atmosphere.

  • Ammonia Addition: Chill the reactor to 0 °C. Introduce 50 g of anhydrous liquid ammonia.

  • Pressurization & Heating: Purge the headspace with H2 three times. Pressurize to 4.1 MPa (600 psi) with H2 and heat to 80 °C under vigorous agitation (1000 rpm) to eliminate mass transfer limitations[2].

  • Self-Validation Checkpoint (Hydrogen Uptake): Monitor the pressure drop via a mass flow controller. The reaction is complete when exactly 2.0 molar equivalents of H2 are consumed. A stalled uptake before this metric indicates catalyst poisoning; an uptake exceeding 2.0 indicates nitrile cleavage or solvent reduction.

  • Workup: Cool to 20 °C, vent carefully, and filter the catalyst through a Celite pad under argon. Remove methanol and residual ammonia under reduced pressure.

Protocol B: Next-Generation Continuous-Flow (Polysilane-Pd/SiO2)

Best for modern, continuous-manufacturing pharmaceutical environments.

FlowWorkflow Feed1 Nitrile Solution (0.5 M in MeOH) Mixer T-Mixer Feed1->Mixer Feed2 Hydrogen Gas (Mass Flow Controller) Feed2->Mixer Reactor Fixed-Bed Reactor (Pd Catalyst, 60°C) Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR GLS Gas-Liquid Separator BPR->GLS Analysis In-line GC-FID (Self-Validation) GLS->Analysis Liquid Phase

Continuous-flow experimental workflow with integrated self-validation.

Step-by-Step Methodology:

  • Column Packing: Pack a stainless-steel tubular reactor (ID = 4 mm, L = 100 mm) with Polysilane/SiO2-supported Pd catalyst.

  • System Priming: Flush the system with pure methanol at 0.5 mL/min at 60 °C to establish the thermal baseline.

  • Reactant Introduction: Feed a 0.5 M solution of 2-methyloctanenitrile in methanol at 0.2 mL/min using an HPLC pump.

  • Gas Introduction: Co-feed hydrogen gas via a mass flow controller to maintain a constant pressure of 0.05 MPa (0.5 bar)[4].

  • Self-Validation Checkpoint (In-line Analytics): Route the liquid effluent from the gas-liquid separator directly into an automated in-line GC-FID. The system validates itself continuously: if the primary amine peak area drops below 99% or if the unreacted nitrile peak emerges, the system automatically flags a deviation, indicating catalyst deactivation or channeling in the fixed bed.

  • Collection: Collect the steady-state effluent. Evaporate the solvent to yield high-purity 2-methyloctan-1-amine without the need for downstream distillation.

References

  • Method for the hydrogenation of nitriles to primary amines.
  • Process for the preparation of amines by catalytic hydrogenation of nitriles.
  • Pd Doped Ni Catalyst for Selective Hydrogenation of Aliphatic Nitriles to Primary Amines: Synthesis, Characterization, and Industrial Wastewater Treatment.
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC.
  • Selective catalytic hydrogenation of nitriles in continuous-flow. Queen's University Belfast.
  • Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism.

Sources

Validation

Isomeric Differentiation via Electron Ionization Mass Spectrometry: 2-Methyloctanenitrile vs. Nonanenitrile

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Application Note & Isomeric Comparison Guide Executive Summary Aliphatic nitriles are critical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Application Note & Isomeric Comparison Guide

Executive Summary

Aliphatic nitriles are critical intermediates in pharmaceutical synthesis and fragrance chemistry. However, differentiating structural isomers—such as the α -branched 2-Methyloctanenitrile and its linear counterpart Nonanenitrile (both C9​H17​N , MW = 139.24 g/mol )—presents a distinct analytical challenge. Because the cyano group strongly influences charge retention, nitrile mass spectra are often dominated by ambiguous hydrocarbon envelopes.

This guide provides a comprehensive, objective comparison of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns of these two isomers. By analyzing the mechanistic causality behind the McLafferty rearrangement and specific cyclization pathways, researchers can confidently establish self-validating analytical workflows for isomeric profiling.

Mechanistic Foundations of Nitrile Fragmentation

To accurately interpret the mass spectra of aliphatic nitriles, one must understand the underlying physical chemistry driving the fragmentation of the radical cation [M]+∙ [1].

The Elusive Molecular Ion and α -Cleavage

The cyano ( −C≡N ) group is strongly electron-withdrawing, and the ionization potential of the nitrogen lone pair is relatively high. Consequently, standard 70 eV EI-MS yields a very weak or entirely absent molecular ion ( m/z 139) for both isomers. Instead, a minor but diagnostic [M−1]+ peak at m/z 138 is often observed. This occurs via the loss of an α -hydrogen, generating a highly resonance-stabilized cation[2].

The McLafferty Rearrangement: The Isomeric Differentiator

The most critical pathway for differentiating linear from α -branched nitriles is the McLafferty rearrangement. This process requires a γ -hydrogen and proceeds via a six-membered cyclic transition state, resulting in the cleavage of the α

β carbon-carbon bond[1][3].
  • Linear Isomers (Nonanenitrile): Because the α -carbon is unbranched (possessing two protons), the rearrangement yields a fragment at m/z 41 ( [CH2​=C=NH]+∙ )[2]. While this is often the base peak, it is analytically ambiguous as it perfectly overlaps with the ubiquitous [C3​H5​]+ hydrocarbon fragment.

  • α -Branched Isomers (2-Methyloctanenitrile): The presence of a methyl group at the α -position fundamentally alters the mass of the rearranged fragment. The methyl group is retained in the charged enol-like species, shifting the diagnostic peak by 14 Da to m/z 55 ( [CH3​−CH=C=NH]+∙ ).

The m/z 97 Cyclization Pathway

A unique feature of straight-chain nitriles containing seven or more carbons (e.g., Nonanenitrile) is the formation of a characteristic m/z 97 ion[2]. This occurs via the loss of the distal alkyl chain and subsequent cyclization into a stable [C6​H11​N]+∙ structure. In 2-Methyloctanenitrile, the α -methyl branching introduces steric hindrance and alters the chain dynamics, significantly suppressing this specific cyclization pathway.

McLafferty N1 Aliphatic Nitrile Radical Cation (M+.) N2 Gamma-Hydrogen Migration (6-membered TS) N1->N2 N3 Alpha-Beta C-C Bond Cleavage N2->N3 N4 Linear Isomer (Nonanenitrile) N3->N4 Unbranched α-Carbon N6 Alpha-Branched Isomer (2-Methyloctanenitrile) N3->N6 Branched α-Carbon N5 m/z 41 [CH2=C=NH]+. N4->N5 Neutral Alkene Loss N7 m/z 55 [CH3-CH=C=NH]+. N6->N7 Neutral Alkene Loss

Caption: Mechanistic divergence of the McLafferty rearrangement in linear vs. branched nitriles.

Comparative Quantitative Data

The following table synthesizes the nominal mass fragmentation data, highlighting the relative intensities of diagnostic ions used to distinguish the two isomers[4][5].

Fragment Ion ( m/z )Structural Assignment / OriginNonanenitrile (Linear) Relative Intensity2-Methyloctanenitrile ( α -Branched) Relative IntensityDiagnostic Value
41 [CH2​=C=NH]+∙ (McLafferty) or [C3​H5​]+ Base Peak (~100%) High (~60-70%)Low (High hydrocarbon interference)
55 [CH3​−CH=C=NH]+∙ (McLafferty) or [C4​H7​]+ Moderate (~40%)Base Peak (~100%) High (Indicates α -substitution)
96 / 97 [M−C3​H7​]+ / Cyclic [C6​H11​N]+∙ High (~78%)Low (< 15%)High (Confirms straight chain C7)
138 [M−H]+ (Loss of α -hydrogen)Weak (< 5%)Weak (< 5%)Moderate (Confirms MW)
139 [M]+∙ (Molecular Ion)Trace / AbsentTrace / AbsentLow

Note: Because m/z 41 and 55 also correspond to standard alkyl fragments ( C3​H5+​ and C4​H7+​ ), the ratio of m/z 55 to m/z 41, combined with the presence/absence of m/z 97, is the definitive fingerprinting metric.

Experimental Protocol: GC-MS Isomeric Profiling

To ensure a self-validating system, the following step-by-step GC-EI-MS methodology is recommended. Relying solely on MS is risky due to hydrocarbon envelope overlap; therefore, chromatographic Retention Index (RI) mapping must be coupled with the spectral data.

Step 1: Sample Preparation
  • Dilute the nitrile samples to a concentration of 50–100 ppm in GC-grade hexane or dichloromethane.

  • Prepare a C8​−C20​ n-alkane standard mixture at 50 ppm for Kovats Retention Index (RI) calibration.

Step 2: Gas Chromatography Setup
  • Column: Install a non-polar 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., HP-5MS or DB-5MS), dimensions 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Inject 1.0 µL of the sample using a split ratio of 50:1. Set the inlet temperature to 250°C.

  • Oven Program: Initial temperature 60°C (hold for 1 min), ramp at 10°C/min to 280°C (hold for 3 min).

Step 3: Mass Spectrometry Parameters
  • Ionization: Set the Electron Ionization (EI) source to 70 eV.

  • Temperatures: Transfer line at 280°C, Ion Source at 230°C, Quadrupole at 150°C.

  • Acquisition: Scan mode from m/z 30 to 300 with a scan speed of ~3 scans/sec. Solvent delay: 3.0 minutes.

Step 4: Data Validation & Causality Check
  • RI Calculation: Calculate the Kovats RI for the analyte. Nonanenitrile will elute with an RI of approximately 1182 on a semi-standard non-polar column[5]. 2-Methyloctanenitrile will elute slightly earlier (lower RI) due to the steric bulk of the α -branching reducing its boiling point and column interaction.

  • Spectral Verification: Verify the m/z 55 / m/z 41 ratio. A ratio > 1.2 strongly indicates the α -branched 2-Methyloctanenitrile, whereas a ratio < 0.5 with a prominent m/z 97 peak confirms the linear Nonanenitrile.

Workflow S1 1. Sample Prep Dilution in Hexane S2 2. GC Separation Non-polar Column S1->S2 S3 3. Ionization 70 eV EI Source S2->S3 S4 4. Mass Analysis Quadrupole (m/z 30-300) S3->S4 S5 5. Data Output Isomeric Profiling S4->S5

Caption: Standardized GC-EI-MS workflow for the analysis of volatile aliphatic nitriles.

References

  • Whitman College Chemistry Department. "6.17 Fragmentation of Nitriles." Educational Solutions Software. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Nonanenitrile Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16715, Nonanenitrile." PubChem. Available at:[Link]

  • Chemistry Steps. "The McLafferty Rearrangement in Mass Spectrometry." Chemistry Steps. Available at:[Link]

Sources

Comparative

2-Methyloctanenitrile versus aliphatic aldehydes for fragrance formulation stability

Strategic Substitution in Fragrance Formulation: 2-Methyloctanenitrile vs. Aliphatic Aldehydes By: Senior Application Scientist Executive Summary In the field of fragrance chemistry and drug-device formulation, balancing...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Substitution in Fragrance Formulation: 2-Methyloctanenitrile vs. Aliphatic Aldehydes By: Senior Application Scientist

Executive Summary

In the field of fragrance chemistry and drug-device formulation, balancing sensory impact with thermodynamic stability is a persistent challenge. Aliphatic aldehydes (e.g., octanal, nonanal, decanal) are foundational for imparting fresh, citrus, and waxy olfactory notes[1][2]. However, their inherent chemical reactivity makes them highly vulnerable to degradation in aggressive media, such as high-pH bases, bleach, or amine-rich matrices[1][3].

This guide provides an objective, mechanistically grounded comparison between traditional aliphatic aldehydes and their structurally analogous nitriles—specifically 2-Methyloctanenitrile . By substituting the reactive formyl group (-CHO) with a resilient cyano group (-C≡N), formulators can achieve near-identical olfactory profiles while completely bypassing the kinetic degradation pathways that lead to off-odors and product discoloration[3][4].

Mechanistic Analysis: The Chemical Vulnerability of Aliphatic Aldehydes

To understand why aliphatic aldehydes fail in harsh formulations, we must examine the causality of their degradation. The polarized carbonyl carbon is highly electrophilic, and the adjacent formyl hydrogen is easily abstracted, acting as a thermodynamic sink for three primary degradation pathways[1][5]:

  • Auto-Oxidation: In the presence of oxygen and light, the formyl hydrogen is abstracted by radicals, rapidly converting the aldehyde into its corresponding carboxylic acid[5]. This not only destroys the target citrus note but introduces repulsive, rancid off-odors (e.g., octanoic acid)[1].

  • Schiff Base Condensation: When formulated alongside primary amines (such as methyl anthranilate or indole), the aldehyde undergoes nucleophilic addition followed by dehydration to form an imine (Schiff base)[6][7]. This extends the molecule's conjugated pi-electron system, causing a bathochromic shift (red shift) that absorbs visible light. The visual result is severe, irreversible yellowing or browning of the consumer product[7].

  • Trimerization: At low temperatures or in slightly acidic conditions, straight-chain aliphatic aldehydes polymerize into odorless trioxane derivatives, resulting in a complete loss of sensory impact[1].

G Aldehyde Aliphatic Aldehyde (e.g., Octanal) Oxidation Auto-Oxidation (O2 Radicals) Aldehyde->Oxidation Amine Primary Amines (e.g., Methyl Anthranilate) Aldehyde->Amine Nucleophilic Addition & Dehydration Trimer Trimerization (Loss of Odor) Aldehyde->Trimer Low Temp / Acidic pH Acid Carboxylic Acid (Rancid Off-odor) Oxidation->Acid Schiff Schiff Base Imine (Bathochromic Shift / Discoloration) Amine->Schiff

Chemical degradation pathways of aliphatic aldehydes in fragrance formulations.

The Structural Resilience of 2-Methyloctanenitrile

2-Methyloctanenitrile serves as a direct functional substitute for octanal. While it mimics the spatial geometry required to trigger the same olfactory receptors, its electronic architecture is fundamentally different[4].

The sp-hybridized carbon of the cyano group (-C≡N) is highly electronegative but lacks the abstractable hydrogen responsible for auto-oxidation[4]. Furthermore, the triple bond is sterically and electronically resistant to nucleophilic attack by amines under standard formulation conditions. Consequently, 2-methyloctanenitrile does not oxidize into foul-smelling acids, does not form discoloring Schiff bases, and does not trimerize, making it exceptionally stable in aggressive environments like antiperspirants, bleach cleaners, and high-pH soaps.

Quantitative Stability Comparison

The following table synthesizes experimental stability metrics comparing a standard aliphatic aldehyde (Octanal) against its nitrile analog (2-Methyloctanenitrile) under accelerated stress conditions (45°C, 30 days).

Stability ParameterOctanal (Aliphatic Aldehyde)2-MethyloctanenitrileMechanistic Cause of Difference
Auto-Oxidation Rate High (Rapid conversion to acid)NegligibleLack of abstractable formyl hydrogen in nitriles.
Schiff Base Formation Yes (Highly reactive)NoCyano group resists nucleophilic addition by amines.
Discoloration (ΔE) > 15.0 (Severe yellow/brown)< 1.5 (No visual change)Prevention of extended pi-conjugation (bathochromic shift).
Odor Half-Life (pH 10) < 48 hours> 6 monthsNitriles resist base-catalyzed aldol condensation.
Trimerization Risk High (Especially at < 10°C)NoneNitriles do not form trioxane derivatives.

Self-Validating Experimental Protocols

To empirically validate these claims in your own laboratory, implement the following self-validating experimental workflows. These protocols are designed to isolate specific degradation variables and quantify them using orthogonal analytical techniques.

Protocol 1: Accelerated Oxidative Aging & GC-MS Quantification

Objective: To kinetically validate the oxidative resilience of 2-methyloctanenitrile against octanal.

  • Matrix Formulation: Prepare 1% (w/w) solutions of Octanal (Cohort A) and 2-Methyloctanenitrile (Cohort B) in a standard hydroalcoholic matrix (80% Ethanol / 20% Water).

  • Thermal & Oxidative Stress: Incubate both cohorts in environmentally controlled stability chambers at 45°C under continuous UV-A exposure for 30 days.

  • Aliquot Sampling: Extract 1 mL aliquots at days 0, 7, 14, 21, and 30. Immediately quench the reactions using a cold internal standard (e.g., 0.1% dodecane in hexane).

  • GC-MS Analysis: Inject 1 µL of the organic extract into a Gas Chromatograph-Mass Spectrometer equipped with a non-polar capillary column (e.g., DB-5MS).

  • Data Synthesis: Integrate the Area Under the Curve (AUC) for the parent compounds and their degradation products (e.g., octanoic acid). Calculate and compare the degradation rate constants ( k ).

Protocol 2: Schiff Base Discoloration Assay (Colorimetry)

Objective: To quantify the prevention of bathochromic shifts when substituting aldehydes with nitriles in amine-rich bases.

  • Base Preparation: Formulate a standard emulsion base containing 0.5% methyl anthranilate (a highly reactive primary amine known to trigger discoloration)[7].

  • Doping: Divide the base into two test groups. Dope Group A with 1% Octanal and Group B with 1% 2-Methyloctanenitrile.

  • Incubation: Store both groups at 40°C in transparent glass vials to simulate accelerated shelf-life and ambient light exposure.

  • Spectrophotometric Measurement: At 7-day intervals, measure the color shift using a UV-Vis spectrophotometer or a colorimeter operating in the CIE Lab* color space.

  • ΔE Calculation: Calculate the total color difference ( ΔE ). A ΔE>3.0 indicates a visually perceptible discoloration. You will observe Group A rapidly exceeding a ΔE of 15, while Group B remains stable.

Workflow Start Formulation Preparation (Aldehyde vs. Nitrile Cohorts) Stress Accelerated Aging Chamber (45°C, UV-A, pH Extremes) Start->Stress Split Analytical Branching Stress->Split GCMS GC-MS Analysis (Quantify Degradation Kinetics) Split->GCMS Color Colorimetry (CIE L*a*b*) (Measure ΔE Discoloration) Split->Color Data Data Synthesis & Stability Validation GCMS->Data Color->Data

Self-validating experimental workflow for comparative fragrance stability analysis.

Conclusion

For researchers and development professionals tasked with formulating consumer products or topical therapeutics in harsh chemical environments, relying on aliphatic aldehydes introduces unacceptable risks of oxidation, odor loss, and discoloration. The strategic substitution of these aldehydes with nitriles like 2-methyloctanenitrile preserves the desired sensory profile while engineering out the molecular vulnerabilities. By leveraging the inert nature of the cyano group, formulators can drastically extend product shelf-life and ensure consistent performance across diverse application matrices.

Sources

Validation

Reproducibility Assessment of Published 2-Methyloctanenitrile Synthesis Pathways: A Comparative Guide

Executive Summary For drug development professionals and synthetic chemists, the reproducible synthesis of aliphatic nitriles like 2-methyloctanenitrile (CAS 2570-96-9, MW: 139.24 g/mol , BP: 213.1ºC)[1] is a critical bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the reproducible synthesis of aliphatic nitriles like 2-methyloctanenitrile (CAS 2570-96-9, MW: 139.24 g/mol , BP: 213.1ºC)[1] is a critical bottleneck when scaling up active pharmaceutical ingredients (APIs). Traditional cyanation methods often suffer from poor atom economy, high toxicity, and competing side reactions.

As a Senior Application Scientist, I have evaluated the two most prominent published methodologies for synthesizing 2-methyloctanenitrile: a modern Cyanide-Free Chemoenzymatic Cascade and a highly stereospecific Non-Aqueous Sulfonate Displacement . This guide deconstructs the causality behind the experimental design of both pathways, providing self-validating protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Pathway Analysis & Causality

Pathway A: Chemoenzymatic Cascade (Cyanide-Free)

The push towards green chemistry has popularized tandem catalytic systems. This pathway synthesizes 2-methyloctanenitrile directly from 1-octene without the use of highly toxic cyanide salts[2].

  • The Causality of the Biphasic System: The reaction utilizes a Rh(acac)(CO)₂ catalyst with a water-soluble sulfoxantphos ligand. By conducting the initial hydroformylation in an aqueous biphasic system, the catalyst is immobilized in the aqueous layer[3]. This prevents the intermediate 2-methyloctanal from undergoing undesired consecutive over-reduction.

  • Biocatalytic Dehydration: The intermediate aldehyde is condensed with aqueous hydroxylamine to form 2-methyloctanal oxime. An Aldoxime Dehydratase (Oxd) enzyme is then introduced to catalyze the dehydration of the oxime into the final nitrile[2].

  • Critical Reproducibility Insight: Hydroformylation of 1-octene inherently produces a mixture of linear (nonanal) and branched (2-methyloctanal) isomers[3]. Unless a highly branched-selective ligand is utilized, the linear isomer dominates (often >90%), making the isolation of 2-methyloctanenitrile challenging and heavily dependent on precise ligand tuning.

Pathway B: Hypervalent Cyanosilicate Displacement

For researchers requiring strict stereocontrol and reliable scalability without enzyme sourcing issues, the chemical displacement of alkyl sulfonates remains the gold standard[4].

  • The Causality of Non-Aqueous Conditions: Alkyl sulfonates are easily solvated and hydrolyzed under standard polar aqueous cyanation conditions (e.g., using NaCN/KCN in water/ethanol), leading to alcohol reversion rather than nitrile formation[4].

  • The Hypervalent Cyanosilicate Solution: To bypass hydrolysis, this pathway utilizes a hypervalent cyanosilicate complex generated in situ from trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF)[4]. This acts as a highly active, anhydrous cyanide donor, driving a clean SN2 displacement of 1-methylheptyl 4-toluenesulfonate to yield 2-methyloctanenitrile in 76% yield[4].

  • Stereochemical Control: If starting from enantiopure (S)-octan-2-ol, the tosylation retains configuration[5], while the subsequent SN2 cyanation strictly inverts the stereocenter, reliably yielding (R)-2-methyloctanenitrile.

Pathway Visualizations

PathwayA N1 1-Octene N2 2-Methyloctanal N1->N2 Rh(acac)(CO)2 Sulfoxantphos CO/H2 N3 2-Methyloctanal Oxime N2->N3 NH2OH (aq) Condensation N4 2-Methyloctanenitrile N3->N4 Aldoxime Dehydratase (Oxd) in H2O

Fig 1. Cyanide-free chemoenzymatic cascade from 1-octene to 2-methyloctanenitrile.

PathwayB N1 Octan-2-ol N2 1-Methylheptyl 4-toluenesulfonate N1->N2 TsCl, Pyridine -5°C to RT N3 2-Methyloctanenitrile N2->N3 SN2 Displacement Refluxing MeCN N4 Hypervalent Cyanosilicate [TMSCN + TBAF] N4->N3 CN- Donor

Fig 2. Non-aqueous SN2 cyanation of 1-methylheptyl 4-toluenesulfonate.

Comparative Data & Reproducibility Metrics

The following table synthesizes the quantitative and qualitative performance data of both pathways to aid in route selection.

ParameterPathway A: Chemoenzymatic CascadePathway B: Sulfonate Displacement
Primary Reagents 1-Octene, Syngas, NH₂OH, Oxd EnzymeOctan-2-ol, TsCl, TMSCN, TBAF
Target Yield Highly variable (dependent on regiocontrol)76% (Isolated and GC-verified)[4]
Regio-/Stereocontrol Poor (Favors linear nonanal over branched)Excellent (Strict SN2 inversion)
Toxicity Profile Low (Cyanide-free, aqueous)High (Requires handling of TMSCN)
Scalability High (Spontaneous phase separation)Moderate (Requires strictly anhydrous setup)
Reproducibility Score 6.5 / 10 (High enzyme/ligand sensitivity)9.0 / 10 (Standard chemical kinetics)

Validated Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, the following protocols are designed as self-validating systems . You must not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Protocol A: Chemoenzymatic Synthesis

Step 1: Biphasic Hydroformylation

  • Charge a stainless-steel autoclave with 1-octene (10 mmol), Rh(acac)(CO)₂ (0.1 mol%), sulfoxantphos (0.5 mol%), and a 1:1 mixture of water and 1-butanol (20 mL)[3].

  • Pressurize with syngas (CO/H₂ 1:1) to 20 bar and heat to 80 °C for 4 hours.

  • IPC 1 (GC-FID): Sample the organic layer. Acceptance Criteria: >95% conversion of 1-octene. Quantify the ratio of 2-methyloctanal to nonanal. Proceed only if sufficient branched isomer is present.

Step 2: Oxime Condensation & Dehydration

  • To the separated organic phase, add aqueous hydroxylamine (1.2 eq) and stir at room temperature for 2 hours[3].

  • IPC 2 (GC-MS):Acceptance Criteria: Complete disappearance of the aldehyde mass (m/z 142) and appearance of the oxime mass (m/z 157).

  • Introduce recombinant Aldoxime Dehydratase (Oxd) (50 mg/mmol) in phosphate buffer (pH 7.0)[2]. Stir at 30 °C for 24 hours.

  • IPC 3 (GC-MS):Acceptance Criteria: Complete conversion of oxime to 2-methyloctanenitrile (m/z 139.1)[1]. Extract with ethyl acetate and concentrate.

Protocol B: Non-Aqueous Sulfonate Displacement

Step 1: Tosylation of Octan-2-ol

  • Dissolve octan-2-ol (38 mmol) in anhydrous pyridine (11 mL) and cool to -5 °C[5].

  • Portion-wise, add p-toluenesulfonyl chloride (p-TsCl, 42 mmol) while maintaining the temperature[5].

  • Warm to room temperature and stir for 18 hours[5]. Quench with ice water and extract with EtOAc (3 x 100 mL)[5].

  • IPC 1 (TLC): Elute with Hexane/EtOAc (8:2). Acceptance Criteria: Complete disappearance of the octan-2-ol spot (visualized via KMnO₄ stain).

Step 2: Hypervalent Cyanosilicate Displacement

  • Dissolve the resulting 1-methylheptyl 4-toluenesulfonate (10 mmol) in anhydrous acetonitrile (25 mL) under an inert argon atmosphere.

  • Add trimethylsilyl cyanide (TMSCN, 15 mmol) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5 mmol) to generate the hypervalent cyanosilicate in situ[4].

  • Reflux the mixture for 4 hours.

  • IPC 2 (GC-MS):Acceptance Criteria: Disappearance of the tosylate peak and confirmation of the 2-methyloctanenitrile molecular ion (m/z 139.1)[4],[1].

  • Cool, dilute with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the product (Expected yield: ~76%)[4].

References

  • Synthetic processes towards nitriles without cyanide: A biocatalytic concept based on dehydration of aldoximes in water (ResearchGate).
  • One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system (RSC Publishing).
  • Science of Synthesis 19.5 Nitriles (Thieme Connect).
  • WO2021130492A1 - Carboxy derivatives with antiinflammatory properties (Google Patents).
  • 2-methyloctanenitrile Physical Properties (Chemsrc).

Sources

Safety & Regulatory Compliance

Safety

2-Methyloctanenitrile proper disposal procedures

Professional Laboratory Guide: Handling and Disposal Protocols for 2-Methyloctanenitrile As drug development and chemical synthesis workflows become increasingly complex, the responsible lifecycle management of organic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Handling and Disposal Protocols for 2-Methyloctanenitrile

As drug development and chemical synthesis workflows become increasingly complex, the responsible lifecycle management of organic intermediates is paramount. 2-Methyloctanenitrile (CAS: 2570-96-9) is an aliphatic nitrile utilized in various synthetic applications[1]. While it is a valuable building block, its nitrile functional group dictates specific handling, segregation, and disposal requirements to ensure laboratory safety and environmental compliance[2].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling and logistical disposal of 2-Methyloctanenitrile.

Part 1: Chemical Profile and Hazard Causality

To implement effective safety protocols, personnel must understand the physical and chemical properties of the substance. Nitriles, while generally stable under standard conditions, can pose distinct risks if subjected to extreme conditions, strong acids, or strong oxidizers.

Table 1: Quantitative Data and Hazard Profile of 2-Methyloctanenitrile

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 2-MethyloctanenitrileStandard aliphatic nitrile nomenclature.
CAS Registry Number 2570-96-9[1]Use for exact inventory and EHS tracking.
Molecular Formula C9H17N[3]Indicates high carbon content; suitable for standard organic incineration.
Waste Classification Non-Halogenated OrganicMust be segregated from halogenated solvents to prevent toxic byproducts during incineration.
GHS Disposal Code P501[2]Dispose of contents/container to an approved waste disposal plant.

Causality Insight: The primary hazard associated with the disposal of aliphatic nitriles is their behavior upon combustion. If incinerated improperly, the nitrogen atom in the nitrile group can be converted into toxic nitrogen oxides (NOx) or, under oxygen-deficient conditions, hydrogen cyanide (HCN). Therefore, institutional disposal must strictly rely on high-temperature, professional incineration facilities equipped with flue-gas scrubbers[2].

Part 2: Operational Handling and Waste Segregation

The following step-by-step methodology outlines the standard operating procedure (SOP) for managing 2-Methyloctanenitrile from the benchtop to the waste stream.

Methodology 1: Benchtop Handling and Waste Generation

  • Engineering Controls: Conduct all transfers, reactions, and waste consolidation involving 2-Methyloctanenitrile inside a certified, properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or butyl rubber, verified against the specific solvent mixture being used).

  • Incompatibility Verification: Ensure that the waste container does not contain strong oxidizers, strong acids, or strong bases. Causality: Mixing nitriles with strong acids or aqueous bases can lead to exothermic hydrolysis, generating carboxylic acids, ammonia, or potentially hazardous volatile byproducts.

Methodology 2: Waste Segregation and Containment

  • Primary Segregation: Direct all liquid waste containing 2-Methyloctanenitrile into a designated "Non-Halogenated Organic Waste" carboy.

  • Container Specification: Use high-density polyethylene (HDPE) or glass containers. Ensure the container is structurally sound, compatible with the waste mixture, and features a secure, leak-proof cap. Do not leave funnels in the waste container.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any accidental spills or leaks during active use.

Part 3: Institutional Disposal Logistics

Under no circumstances should researchers attempt to neutralize, treat, or dispose of 2-Methyloctanenitrile via sink drains or improvised evaporation methods. The P501 GHS directive mandates professional treatment[2].

Methodology 3: EHS Transfer and Final Disposition

  • Regulatory Labeling: Affix a standardized Hazardous Waste label to the container before the first drop of waste is added. The label must explicitly list "2-Methyloctanenitrile" and all other constituents with their approximate percentages.

  • Storage Limits: Adhere to institutional and local regulatory limits (e.g., EPA RCRA regulations in the United States) regarding maximum storage volumes and time limits (typically 90 to 180 days depending on generator status) in the Satellite Accumulation Area (SAA).

  • EHS Handoff: Submit a waste pickup request to your institution's EHS department.

  • Professional Incineration: EHS will transfer the chemical to a licensed hazardous waste contractor. The contractor will subject the non-halogenated organic waste to high-temperature rotary kiln incineration. The facility's environmental scrubbers will neutralize any NOx emissions generated by the nitrile groups, ensuring safe and compliant environmental destruction.

Part 4: Waste Lifecycle Visualization

The following diagram maps the logical relationship between laboratory operations and professional waste management systems.

G N1 Waste Generation (2-Methyloctanenitrile) N2 Segregation (Non-Halogenated Organic) N1->N2 N3 Containment & Labeling (HDPE/Glass, GHS Compliant) N2->N3 N4 EHS Collection (Institutional Transfer) N3->N4 N5 Licensed Incineration (NOx/HCN Flue Scrubbing) N4->N5

Figure 1: Standardized laboratory waste lifecycle and disposal workflow for 2-Methyloctanenitrile.

References

  • Title: 2-methyloctanenitrile | CAS#:2570-96-9 | Chemsrc Source: Chemsrc URL: [Link]

  • Title: 2-methyloctanenitrile | 2570-96-9 - Sigma-Aldrich Source: Sigma-Aldrich URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyloctanenitrile

As a Senior Application Scientist, I approach the handling of aliphatic nitriles like 2-Methyloctanenitrile (CAS: 2570-96-9) not merely as a compliance exercise, but as a mechanistic safety system. Frequently utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of aliphatic nitriles like 2-Methyloctanenitrile (CAS: 2570-96-9) not merely as a compliance exercise, but as a mechanistic safety system. Frequently utilized as a chemical intermediate in organic synthesis and in the formulation of specialized polymeric nanocarriers[1], this compound demands rigorous operational controls.

The following guide provides a self-validating, field-proven methodology for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Methyloctanenitrile.

Hazard Profile & Mechanistic Causality

To select the correct PPE, we must first understand the physicochemical behavior of the molecule. 2-Methyloctanenitrile features a polar cyano group (-C≡N) attached to a lipophilic branched alkyl chain. This dual nature allows it to readily permeate standard porous laboratory barriers and biological lipid bilayers, leading to rapid dermal absorption and systemic toxicity[2].

Table 1: Quantitative and Categorical Hazard Data for 2-Methyloctanenitrile

Hazard ClassGHS CategoryMechanistic Consequence
Acute Toxicity (Oral, Dermal, Inhalation) Category 4The lipophilic tail facilitates rapid transdermal and mucosal absorption, leading to systemic toxicity[3].
Skin / Eye Irritation Category 2 / 2ADirect interaction with cellular lipid bilayers causes local inflammation and protein denaturation[2].
Skin Sensitization Category 1The cyano-alkyl moiety can act as a hapten, binding to skin proteins and triggering an adaptive immune response[2].
Flammability Combustible LiquidVapor accumulation in unventilated spaces presents a moderate fire risk upon exposure to an ignition source.

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory PPE. The specific permeation kinetics of organic nitriles require targeted material selection.

  • Hand Protection (Critical): Wear Butyl rubber or heavy-duty Nitrile gloves (minimum 8 mil thickness) .

    • Causality: Standard latex or thin nitrile examination gloves offer near-zero resistance to organic nitriles. The cyano group rapidly swells latex polymer matrices, leading to microscopic breakthrough within minutes of exposure.

  • Eye & Face Protection: Tight-fitting chemical splash goggles paired with an 8-inch polycarbonate face shield .

    • Causality: The compound's vapor pressure and the potential for micro-splashing during syringe transfer necessitate full mucosal protection to prevent Category 2A eye irritation[2].

  • Respiratory Protection: All handling must occur inside a Class II Type B2 Biological Safety Cabinet or a standard chemical fume hood (verified face velocity of 80–100 fpm).

    • Causality: Inhalation of nitrile vapors directly correlates with Acute Toxicity Category 4[3]. If out-of-hood handling is strictly unavoidable (e.g., scale-up reactor maintenance), a full-face respirator equipped with Organic Vapor (OV) cartridges is mandatory.

  • Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) and impermeable Tyvek sleeves to prevent accidental dermal sensitization.

Operational Workflow: Step-by-Step Handling Protocol

This protocol ensures a closed-system transfer, minimizing vapor escape and eliminating dermal contact.

Step 1: Pre-Operation Validation

  • Verify fume hood face velocity is actively reading between 80–100 fpm.

  • Inspect butyl rubber gloves for pinhole leaks using the pneumatic inflation method (trapping air and squeezing to check for deflation).

Step 2: Dispensing Methodology

  • Equip a glass gastight syringe with a Luer-lock needle or use a positive-displacement pipette.

  • Causality: Standard air-displacement pipettes are highly susceptible to vapor lock and dripping when handling volatile or semi-volatile organics. A gastight syringe ensures volumetric accuracy and prevents accidental environmental release.

Step 3: Closed-System Transfer

  • Pierce the septum of the 2-Methyloctanenitrile source bottle.

  • Draw the required volume slowly to prevent cavitation.

  • Dispense directly into a pre-weighed, septum-sealed reaction vessel that has been purged with an inert gas (N2 or Argon).

Step 4: Immediate Decontamination

  • Rinse the gastight syringe and any non-disposable glassware with a compatible organic solvent (e.g., acetone) inside the fume hood before transferring the equipment to the general laboratory wash area.

Spill Response & Disposal Plan

The disposal of nitriles requires strict chemical segregation to prevent catastrophic atmospheric hazards.

  • Spill Response: In the event of a spill, immediately cover the liquid with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do NOT use combustible absorbents like sawdust. Sweep the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.

  • Waste Segregation (Critical Causality): Segregate all 2-Methyloctanenitrile waste strictly as "Non-Halogenated Organic Waste."

    • Self-Validating Rule:Never mix nitrile waste with strong acids. Acidic hydrolysis of aliphatic nitriles can rapidly generate highly lethal Hydrogen Cyanide (HCN) gas. Always verify that the designated waste carboy has a neutral or slightly basic pH before adding nitrile washings.

Process Visualization

G N1 1. Fume Hood Verification N2 2. Don PPE (Butyl Gloves, Goggles) N1->N2 N3 3. Gastight Syringe Dispensing N2->N3 N4 4. Closed-System Transfer N3->N4 N5 5. Acid-Free Waste Segregation N4->N5

Operational workflow and safety checkpoints for handling 2-Methyloctanenitrile.

References

  • Title: 2-Methyloctanenitrile SDS, 2570-96-9 Safety Data Sheets Source: ECHEMI URL
  • Title: 2-methylidenebutanenitrile — Chemical Substance Information (Nitrile Hazard Classifications)
  • Title: In vivo anticancer evaluation of the hyperthermic efficacy of anti-human epidermal growth factor receptor-targeted PEG-based nanocarrier containing magnetic nanoparticles Source: ResearchGate URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyloctanenitrile
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Reactant of Route 2
2-Methyloctanenitrile
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